molecular formula C12H18 B147005 Hexamethylbenzene CAS No. 87-85-4

Hexamethylbenzene

Cat. No.: B147005
CAS No.: 87-85-4
M. Wt: 162.27 g/mol
InChI Key: YUWFEBAXEOLKSG-UHFFFAOYSA-N
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Description

Hexamethylbenzene (HMB) is a highly methylated aromatic derivative of benzene that serves as a foundational compound and versatile building block in advanced scientific research. Its core research value lies in its electron-rich aromatic system, which is significantly enhanced by the six electron-donating methyl groups. This property makes it an excellent ligand in organometallic chemistry, where it forms stable π-complexes with various metal centers such as cobalt, rhodium, and ruthenium; the electronic structure of these complexes can be tuned through changes in the metal's oxidation state . Furthermore, the compound is instrumental in the study of molecular motion and host-guest interactions within constrained environments. Research has shown that HMB can be incorporated into one-dimensional porous frameworks, where its dynamic reorientation and weak interactions with the host structure provide valuable insights into the behavior of functional molecules in nanoconfined spaces . A prominent and emerging application of this compound is its role as a leaving group in elimination reactions to generate highly reactive, sterically unhindered intermediates. Recent studies have demonstrated that HMB can be cleanly eliminated from boron-containing precursors via retro-Diels-Alder reactions. This method enables the generation of transient, multiply bonded boron species, such as boraketenimines, oxoboranes, and iminoboranes, which are key intermediates for developing new boron-doped heterocycles and investigating novel reactivity patterns in small molecule activation . Historically, the structural analysis of this compound by Kathleen Lonsdale in 1929 was critical in confirming the planar, hexagonal structure of the benzene ring, thereby settling a significant debate about aromaticity and cementing its importance in the development of X-ray crystallography .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,4,5,6-hexamethylbenzene
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InChI

InChI=1S/C12H18/c1-7-8(2)10(4)12(6)11(5)9(7)3/h1-6H3
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InChI Key

YUWFEBAXEOLKSG-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C(=C(C(=C1C)C)C)C)C
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Molecular Formula

C12H18
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DSSTOX Substance ID

DTXSID3058957
Record name Hexamethylbenzene
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Molecular Weight

162.27 g/mol
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Physical Description

Colorless solid; [Hawley] White crystalline powder with a yellow tint; [MSDSonline]
Record name Hexamethylbenzene
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Vapor Pressure

0.00086 [mmHg]
Record name Hexamethylbenzene
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CAS No.

87-85-4
Record name Hexamethylbenzene
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Foundational & Exploratory

A Landmark in Structural Chemistry: The Historical Determination of Hexamethylbenzene's Crystal Structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The determination of the crystal structure of hexamethylbenzene stands as a pivotal moment in the history of chemistry, providing the first definitive experimental proof for the planar and hexagonal nature of the benzene (B151609) ring. This breakthrough not only resolved a long-standing debate about aromaticity but also showcased the burgeoning power of X-ray crystallography. This guide delves into the core historical experiments that elucidated this structure, presenting their methodologies, quantitative data, and the logical progression of the scientific inquiry.

The Historical Context: The Benzene Enigma

Prior to the late 1920s, the precise geometry of the benzene molecule was a subject of intense debate among chemists. While the Kekulé model of alternating single and double bonds in a hexagonal ring was widely accepted, it could not fully explain the compound's unique stability and reactivity. The central question was whether the ring was a planar, regular hexagon or a puckered, non-planar structure. Answering this required direct experimental evidence of atomic positions, a challenge perfectly suited for the then-emerging technique of X-ray diffraction.

Kathleen Lonsdale's Pioneering Work (1929): First Proof of a Flat Benzene Ring

In 1929, a young crystallographer named Kathleen Lonsdale, working at the University of Leeds, undertook the study of this compound.[1][2] Benzene itself is a liquid at room temperature, making it unsuitable for the crystallographic methods of the era. Lonsdale chose this compound as a solid, crystalline derivative that could act as a proxy to study the central benzene core.[3][4] Her work, published in the Proceedings of the Royal Society, was a landmark achievement.[1][5]

Experimental Protocol: Lonsdale (1929)

Lonsdale's methodology was remarkable for its time, relying on meticulous experimental work and laborious manual calculations.[6]

  • Crystal Preparation: Crystals of this compound were provided by Christopher Kelk Ingold.[7] These crystals were mounted for diffraction experiments.

  • Data Collection: Lonsdale utilized X-ray diffraction, employing photographic methods to capture the diffraction patterns. An X-ray beam was passed through the crystal, and the resulting pattern of diffracted X-rays was recorded on photographic film.[3][8] The positions and intensities of the diffraction spots were then measured from the film.

  • Structure Solution and Refinement: In the absence of modern computing, Lonsdale employed a "trial-and-error" approach.[7] She recognized that although the crystal's unit cell was triclinic, the diffraction pattern exhibited a strong pseudo-hexagonal symmetry, which heavily constrained the possible molecular arrangements.[7]

    • Model Building: Based on the symmetry observed, she proposed a model where the this compound molecule was planar and lay nearly in the (001) crystallographic plane.[9]

    • Intensity Calculations: For this and other trial structures, she manually calculated the expected intensities of hundreds of diffraction spots. This involved calculating the structure factors for the 230 space groups, a monumental task she later compiled into a handwritten book.[10]

    • Comparison: The calculated intensities were painstakingly compared with the intensities observed on the photographic films. The model that provided the best agreement between calculated and observed data was determined to be the correct structure.

The Refinement by Brockway and Robertson (1939): A More Precise Picture

A decade later, L. O. Brockway and J. M. Robertson revisited the structure of this compound with the goal of obtaining more precise measurements of the interatomic distances, particularly the length of the bond connecting the methyl groups to the aromatic ring.[12] Their work, published in the Journal of the Chemical Society, confirmed Lonsdale's findings while significantly improving the accuracy of the structural parameters through more advanced analytical techniques.[13]

Experimental Protocol: Brockway and Robertson (1939)
  • Data Collection: Small single crystals (weighing about 0.1 mg) were irradiated with filtered copper K-alpha (Cu-Kα) X-rays.[12] Rotation photographs were taken about the principal crystallographic axes to collect a more extensive set of intensity data than in the original study.[12]

  • Structure Solution and Refinement: The key innovation in the 1939 study was the use of the double Fourier series method .[12]

    • Fourier Synthesis: Instead of comparing trial structures, Brockway and Robertson used the measured intensities from the diffraction patterns to calculate a two-dimensional electron density map of the molecule, projected down the c-axis.

    • Direct Visualization: This map represented a direct, visual reconstruction of the electron distribution in the crystal. The positions of the carbon atoms appeared as distinct peaks of high electron density. This method was far more direct and less subjective than the previous trial-and-error approach.

    • Bond Length Determination: From the positions of the peaks on the electron density map, they were able to directly measure the distances between the atomic centers, yielding accurate bond lengths for both the carbon-carbon bonds within the aromatic ring and the single bonds to the methyl groups.[12]

Their analysis fully confirmed Lonsdale's planar hexagonal model but provided bond length values with much greater confidence and accuracy.[6]

Quantitative Data Summary

The crystallographic data from these two seminal studies are summarized below, highlighting the progression in measurement. Note that Brockway and Robertson adopted Lonsdale's angular measurements but slightly adjusted the axial lengths based on a more accurate value for the X-ray wavelength.[12]

ParameterLonsdale (1929)Brockway & Robertson (1939)
Crystal System TriclinicTriclinic
Space Group P-1 (C_i^1)P-1
Molecules per Cell (Z) 11
Lattice Constants
a9.01 Å8.92 Å
b8.92 Å8.85 Å
c5.30 Å5.30 Å
α119° 34’119° 34’
β115° 49’115° 49’
γ100° 48’100° 48’
Key Bond Lengths
C-C (aromatic ring)~1.42 Å1.39 Å
C-C (methyl bond)-1.53 Å

Visualizing the Scientific Workflow

The progression of knowledge, from the initial chemical problem to a refined structural understanding, can be visualized as a logical workflow.

G cluster_0 The Benzene Problem (Pre-1929) cluster_1 Lonsdale's Pioneering Determination (1929) cluster_2 Brockway & Robertson's Refinement (1939) A Unresolved Structure of Benzene: Planar or Puckered? B Select Crystalline Proxy: This compound A->B C Experimental Method: X-ray Photography B->C D Analysis: Trial-and-Error Comparison (Manual Calculation) C->D E Conclusion: Benzene Ring is a Flat, Regular Hexagon D->E F Re-investigation with Improved Technique E->F G Experimental Method: Rotation Photographs (Cu-Kα) F->G H Analysis: Double Fourier Series Method (Electron Density Map) G->H I Refined Result: Confirmation of Planarity & Precise Bond Lengths (C-C, C-CH₃) H->I

Caption: Workflow of this compound Structure Determination.

This historical journey, from a fundamental chemical question to a precisely defined molecular structure, illustrates a classic example of the scientific method. Kathleen Lonsdale's foundational work, built upon by the technical refinements of Brockway and Robertson, not only solved the benzene riddle but also helped cement X-ray crystallography as an indispensable tool in chemical science.

References

The Aromaticity of Hexamethylbenzene: A Technical Guide to its Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discovery of aromaticity in hexamethylbenzene, a cornerstone of modern organic chemistry. We will delve into the key experiments that unraveled its unique electronic structure, providing detailed methodologies, quantitative data, and a logical visualization of the scientific journey. This guide is designed to provide a comprehensive resource for researchers, scientists, and professionals in drug development who rely on a deep understanding of aromatic systems.

The Pivotal Discovery: X-ray Crystallography of this compound

The concept of aromaticity, the exceptional stability of certain cyclic, planar molecules with delocalized π-electrons, was a subject of intense debate in the early 20th century. While the hexagonal structure of benzene (B151609) was proposed, definitive experimental proof of its planarity and bond length equivalency was lacking. The study of this compound, a crystalline derivative of benzene, provided the crucial evidence needed to solidify the theory of aromaticity.

In 1929, Kathleen Lonsdale published a groundbreaking paper detailing the crystal structure of this compound, determined using X-ray diffraction.[1][2] This work was a landmark achievement, not only for confirming the structure of the benzene ring but also for showcasing the power of X-ray crystallography in elucidating molecular structures.[3] Lonsdale's analysis revealed that the carbon atoms of the benzene ring in this compound lie in a single plane, forming a regular hexagon with equal carbon-carbon bond lengths.[3] This was in stark contrast to the alternating single and double bonds that would be expected of a simple cyclohexatriene structure.

Experimental Protocol: X-ray Diffraction of this compound (circa 1929)

While the exact instrumentation and software have evolved dramatically, the fundamental principles of Lonsdale's experiment can be outlined. The protocol of that era was a meticulous and largely manual process.

1. Crystal Preparation:

  • High-purity single crystals of this compound were required. These were typically grown by slow evaporation from a suitable solvent.

2. X-ray Source:

  • An X-ray tube, likely with a copper or molybdenum target, would have been used to generate a beam of X-rays.

3. Data Collection:

  • The single crystal was mounted on a goniometer, allowing for precise rotation.

  • The crystal was irradiated with the X-ray beam, and the diffracted X-rays were captured on photographic film.

  • A series of diffraction patterns were recorded as the crystal was rotated through various angles.

4. Data Analysis (Trial-and-Error Method):

  • The positions and intensities of the diffraction spots on the film were meticulously measured.

  • Lonsdale noted that although the unit cell of this compound is triclinic, the diffraction pattern exhibited pseudo-hexagonal symmetry.[4]

  • This symmetry observation was crucial as it limited the possible arrangements of the molecules within the crystal.

  • A "trial-and-error" approach was then employed. Different molecular models were proposed, and the expected diffraction patterns for each model were calculated by hand using structure factor equations.

  • These calculated patterns were then compared to the experimentally observed patterns. The model that provided the best fit was determined to be the correct structure. Lonsdale's handwritten structure factor tables were instrumental in this process.

The logical workflow of Lonsdale's discovery can be visualized as follows:

Lonsdale_Workflow cluster_exp Experimental Procedure cluster_analysis Data Analysis cluster_conclusion Conclusion Crystal This compound Crystal XRay X-ray Beam Diffraction Diffraction Pattern (Photographic Film) XRay->Diffraction Symmetry Observation of Pseudo-hexagonal Symmetry Diffraction->Symmetry TrialError Trial-and-Error Structure Factor Calculations Symmetry->TrialError Model Planar, Hexagonal Model TrialError->Model Confirmation Confirmation of Structure Model->Confirmation Aromaticity Evidence for Aromaticity Confirmation->Aromaticity

Caption: Workflow of Lonsdale's X-ray diffraction experiment and analysis.
Quantitative Data: Structural Parameters of this compound

ParameterLonsdale's Finding (Qualitative)Modern Accepted Value (Approximate)
Ring StructurePlanar, HexagonalPlanar, Hexagonal
C-C Bond Length (ring)Equal lengths~1.41 Å
C-C-C Bond Angle (ring)~120°~120°
C(ring)-C(methyl) Bond Length-~1.51 Å

Spectroscopic Evidence: Nuclear Magnetic Resonance (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, which became a powerful tool for structural elucidation in the mid-20th century, provides further compelling evidence for the aromaticity of this compound. The chemical shift of protons and carbon atoms in an NMR spectrum is highly sensitive to their electronic environment.

In aromatic compounds, the delocalized π-electrons circulate in the presence of an external magnetic field, inducing a "ring current." This ring current generates a secondary magnetic field that deshields the protons attached to the aromatic ring, causing them to resonate at a higher frequency (downfield) than typical olefinic protons.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy of this compound

The following is a general protocol for obtaining high-resolution ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The high symmetry of this compound can lead to long relaxation times for the quaternary carbons, so a more concentrated sample or the addition of a relaxation agent (e.g., Cr(acac)₃) may be beneficial for ¹³C NMR.

2. Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 300 MHz or higher).

  • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

3. ¹H NMR Acquisition:

  • Acquire a standard one-pulse ¹H spectrum.

  • Typical parameters include a 30-45° pulse angle, a spectral width of ~15 ppm, and a relaxation delay of 1-2 seconds.

  • Due to the single proton environment, only a few scans are typically needed.

4. ¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C spectrum.

  • Typical parameters include a 30-45° pulse angle, a spectral width of ~200 ppm, and a longer relaxation delay (5-10 seconds) to ensure quantitative observation of the quaternary carbons.

  • A larger number of scans will be required to achieve a good signal-to-noise ratio.

5. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the resulting spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

  • Integrate the peaks in the ¹H spectrum.

The relationship between the experimental setup and the resulting data is illustrated below:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample This compound in Deuterated Solvent Spectrometer NMR Spectrometer Sample->Spectrometer H1_Acq ¹H Acquisition Spectrometer->H1_Acq C13_Acq ¹³C Acquisition Spectrometer->C13_Acq FT Fourier Transform H1_Acq->FT C13_Acq->FT Phasing Phasing & Calibration FT->Phasing Spectrum ¹H and ¹³C NMR Spectra Phasing->Spectrum

Caption: General workflow for NMR analysis of this compound.
Quantitative Data: ¹H and ¹³C NMR Chemical Shifts

The NMR spectrum of this compound is remarkably simple due to its high symmetry.

NucleusChemical Shift (δ) in CDCl₃ (ppm)MultiplicityAssignment
¹H~2.2SingletMethyl Protons
¹³C~17SingletMethyl Carbons
¹³C~132SingletAromatic Carbons

The downfield chemical shift of the aromatic carbons (~132 ppm) is characteristic of sp²-hybridized carbons in an aromatic ring and is a key spectroscopic indicator of aromaticity.

Thermodynamic Stability: Resonance Energy

The enhanced stability of aromatic compounds compared to their hypothetical non-aromatic counterparts is quantified by their resonance energy. This energy can be experimentally determined by measuring the heat of combustion or heat of hydrogenation.

Experimental Protocol: Determination of Resonance Energy via Heat of Combustion

This protocol outlines the determination of the resonance energy of this compound by comparing its experimental enthalpy of formation with a theoretical value for a hypothetical non-aromatic analogue.

1. Experimental Determination of Enthalpy of Formation:

  • The standard enthalpy of combustion (ΔH°c) of solid this compound is measured using a bomb calorimeter. A known mass of the sample is completely combusted in an excess of oxygen, and the heat released is measured.

  • The standard enthalpy of formation (ΔH°f) is then calculated from the enthalpy of combustion using Hess's Law and the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

2. Theoretical Enthalpy of Formation of a Non-Aromatic Analogue:

  • A hypothetical, non-aromatic molecule, "hexamethyl-1,3,5-cyclohexatriene," is used as a reference. This molecule is assumed to have alternating single and double bonds with no resonance stabilization.

  • The enthalpy of formation of this hypothetical molecule is estimated using group additivity methods. This involves summing the standard enthalpy contributions of its constituent chemical groups (e.g., C=C, C-C, C-H, C-(C)₃(H)).

3. Calculation of Resonance Energy:

  • The resonance energy is the difference between the theoretical enthalpy of formation of the non-aromatic analogue and the experimentally determined enthalpy of formation of this compound.

    Resonance Energy = ΔH°f (theoretical) - ΔH°f (experimental)

The logical process for determining resonance energy is as follows:

Resonance_Energy cluster_exp Experimental Measurement cluster_theo Theoretical Calculation cluster_calc Resonance Energy Calculation Combustion Bomb Calorimetry of This compound dHc_exp ΔH°c (experimental) Combustion->dHc_exp dHf_exp ΔH°f (experimental) dHc_exp->dHf_exp Hess's Law Res_Energy Resonance Energy dHf_exp->Res_Energy Group_Add Group Additivity Method for 'Hexamethyl-1,3,5-cyclohexatriene' dHf_theo ΔH°f (theoretical) Group_Add->dHf_theo dHf_theo->Res_Energy

Caption: Logical pathway to determine the resonance energy of this compound.
Quantitative Data: Thermochemical Properties and Resonance Energy

Based on data from the NIST WebBook, the following thermochemical values for this compound are available.[5][6][7][8][9][10]

Thermochemical PropertyValue (kJ/mol)
Standard Enthalpy of Combustion (solid, ΔH°c)-7823.7
Standard Enthalpy of Formation (solid, ΔH°f)-141.4

Conclusion

The discovery of the aromaticity of this compound was a pivotal moment in chemistry. Kathleen Lonsdale's elegant X-ray diffraction experiments provided the first definitive proof of the planar, hexagonal nature of the benzene ring, a finding that has had profound implications for our understanding of chemical bonding and reactivity. Subsequent spectroscopic and thermochemical studies have further solidified this understanding, providing a wealth of quantitative data that underscores the unique stability of this aromatic system. For researchers and professionals in fields such as drug development, a thorough grasp of the principles of aromaticity, exemplified by the classic case of this compound, remains an indispensable tool for molecular design and the prediction of chemical properties.

References

Early Synthesis of Hexamethylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational synthetic routes to hexamethylbenzene, a significant aromatic hydrocarbon in organic chemistry and materials science. The document provides a detailed overview of early methodologies, complete with experimental protocols and quantitative data to facilitate comparison and replication.

Core Synthesis Methodologies

The early synthesis of this compound was characterized by high-temperature, catalyst-driven reactions. The primary methods that emerged are summarized below, with detailed experimental conditions and yields presented for comparative analysis.

Synthesis from Phenol (B47542) and Methanol (B129727)

One of the most extensively documented early methods involves the vapor-phase reaction of phenol with methanol over an alumina (B75360) catalyst.[1][2] This approach, while effective, typically results in a mixture of methylated phenols, including anisole (B1667542) and cresols, alongside the desired this compound.[1] The mechanism is understood to proceed through several methylated intermediates.[1] A notable preparation, detailed in Organic Syntheses, achieves a respectable yield.[1][3]

Table 1: Quantitative Data for Phenol and Methanol Synthesis

ParameterValueReference
ReactantsPhenol, Methanol[1][3]
CatalystActivated Alumina[1][3]
Temperature410–530 °C[1][2][3]
PressureAtmospheric[3]
Crude Yield65–67%[2][3]
Purity (after recrystallization)m.p. 165–166 °C[3]

This protocol is adapted from the procedure published in Organic Syntheses.[3]

Materials:

  • Phenol (100 g, 1.06 moles)

  • Methanol (1 L)

  • Activated Alumina (e.g., 8- to 14-mesh Alorco H-41)

Apparatus:

  • A tube furnace capable of reaching 530 °C.

  • A packed reaction tube (e.g., 7/8-in. diameter, 13 in. long) filled with activated alumina.

  • A dropping funnel or pump to deliver the reactant solution at a controlled rate.

  • A receiver to collect the product, connected to a fume hood to vent by-product gases.

Procedure:

  • A solution of 100 g of phenol in 1 L of methanol is prepared.

  • The alumina catalyst is packed into the reaction tube and heated to 530 °C in the furnace.

  • The phenol-methanol solution is introduced into the hot reaction tube at a rate of approximately 110 ml per hour.

  • The vapors react as they pass over the heated alumina catalyst.

  • The product mixture exits the tube and is condensed and collected in the receiver. By-product gases, including carbon monoxide, methane, and hydrogen, are safely vented.

  • After the addition of the reactant solution is complete, the pale yellow solid product is collected by filtration on a Büchner funnel and washed with methanol.

  • The crude product (melting point 135–145 °C) is obtained with a yield of 65–67%.

  • Recrystallization from ethanol (B145695) or benzene (B151609) yields colorless this compound with a melting point of 165–166 °C.

Synthesis from Acetone (B3395972) and Methanol

An alternative early approach involved the reaction of acetone and methanol vapors over an alumina catalyst at elevated temperatures.[1][2] This method also produces a mixture of polymethylated benzenes.[2]

Table 2: Quantitative Data for Acetone and Methanol Synthesis

ParameterValueReference
ReactantsAcetone, Methanol[1][2]
CatalystAlumina[1][2]
Temperature400 °C[1][2]
YieldNot specified
Synthesis from Methanol (Le Bel and Greene, 1880)

A historically significant one-pot synthesis was reported by Joseph Achille Le Bel and William H. Greene in 1880.[2][4] This method involved the thermal decomposition of methanol in the presence of fused zinc chloride as a catalyst.[2] While groundbreaking, the reaction produced this compound as a minor product within a mixture of saturated hydrocarbons.[1][4] The proposed mechanism involves the dehydration of methanol to form methylene (B1212753) units, which then condense and are subsequently methylated.[1][4]

Table 3: Quantitative Data for Methanol Synthesis (Le Bel and Greene)

ParameterValueReference
ReactantMethanol[2][4]
CatalystFused Zinc Chloride[2]
Temperature283 °C (catalyst melting point)[1][4]
YieldMinor product[1][4]
Alkyne Trimerization

The cyclotrimerization of dimethylacetylene (2-butyne) provides a direct route to this compound.[1] This reaction requires the presence of a suitable catalyst to proceed efficiently.

Table 4: Catalysts for Alkyne Trimerization

CatalystReference
Triphenylchromium tri-tetrahydrofuranate[1]
Triisobutylaluminium and Titanium Tetrachloride[1]
Friedel-Crafts Alkylation

This compound can also be synthesized via Friedel-Crafts alkylation of smaller methylated benzenes.[1] For instance, it can be a by-product in the synthesis of durene from p-xylene, or it can be produced in good yield by the alkylation of durene or pentamethylbenzene.[1] A specific process involves the reaction of a benzene derivative with methyl chloride in the presence of a Friedel-Crafts catalyst.[5]

Table 5: Friedel-Crafts Alkylation for this compound Synthesis

ParameterValueReference
Starting MaterialsPentamethylbenzene, Tetramethylbenzene isomers, etc.[5]
Alkylating AgentMethyl Chloride[5]
CatalystFriedel-Crafts catalyst (e.g., Aluminum Chloride)[5]
Solventortho-Dichlorobenzene[5]
Temperature100–200 °C[5]

Reaction Pathways and Workflows

The following diagrams illustrate the core chemical transformations and experimental setups described in the early synthesis of this compound.

Synthesis_from_Phenol_and_Methanol phenol Phenol reactants Phenol + Methanol Solution phenol->reactants methanol Methanol methanol->reactants catalyst Alumina Catalyst (530°C) reactants->catalyst Vaporization intermediates Intermediates (Anisole, Cresols, Pentamethylbenzene) catalyst->intermediates hmb This compound catalyst->hmb byproducts Byproducts (CO, CH4, H2) catalyst->byproducts intermediates->hmb

Caption: Reaction pathway for the synthesis of this compound from phenol and methanol.

Experimental_Workflow_Phenol_Methanol A 1. Prepare Phenol/ Methanol Solution D 4. Introduce Reactant Solution to Furnace A->D B 2. Pack Reaction Tube with Alumina Catalyst C 3. Heat Tube Furnace to 530°C B->C C->D E 5. Condense and Collect Product Mixture D->E F 6. Filter and Wash Crude Product E->F G 7. Recrystallize for Pure this compound F->G

Caption: Experimental workflow for the synthesis of this compound from phenol and methanol.

Early_Synthesis_Methods_Overview cluster_phenol From Phenol cluster_acetone From Acetone cluster_methanol From Methanol (1880) cluster_trimerization Alkyne Trimerization HMB This compound phenol Phenol + Methanol phenol_cat Alumina Catalyst ~530°C phenol->phenol_cat phenol_cat->HMB acetone Acetone + Methanol acetone_cat Alumina Catalyst 400°C acetone->acetone_cat acetone_cat->HMB methanol Methanol methanol_cat ZnCl2 Catalyst 283°C methanol->methanol_cat methanol_cat->HMB minor product dma Dimethylacetylene trimer_cat Cr or Ti/Al Catalyst dma->trimer_cat trimer_cat->HMB

Caption: Overview of early synthetic routes to this compound.

References

A Comprehensive Technical Guide to the Physical and Chemical Properties of Solid Hexamethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexamethylbenzene, also known as mellitene, is a unique aromatic hydrocarbon with the chemical formula C₁₂H₁₈ and a structure where the benzene (B151609) ring is fully substituted with six methyl groups.[1][2] This high degree of methylation confers distinct physical and chemical properties that make it a subject of significant interest in chemical research, particularly in organometallic chemistry and as a ligand in catalysis.[2][3] Its insolubility in water and solubility in various organic solvents further define its applications.[1] This technical guide provides an in-depth overview of the core physical and chemical properties of solid this compound, complete with quantitative data, detailed experimental protocols, and visual representations of its chemical behavior and synthesis.

Physical Properties of Solid this compound

Solid this compound typically appears as colorless to white crystalline prisms or needles.[1] Its highly symmetric and nonpolar nature dictates its physical characteristics, which are summarized in the tables below.

General and Thermodynamic Properties
PropertyValueReferences
Molecular FormulaC₁₂H₁₈[1]
Molar Mass162.276 g·mol⁻¹[1]
AppearanceWhite crystalline powder, prisms, or needles[1][4]
Density1.0630 g·cm⁻³[1]
Melting Point165-166 °C[1]
Boiling Point268 °C[1]
Vapor Pressure0.00086 mmHg[4]
Solubility Profile
SolventSolubilityReferences
WaterInsoluble[1]
BenzeneSoluble[1]
Ethanol (B145695)Soluble[1]
AcetoneSoluble[3]
Acetic AcidSoluble[3]
Crystallographic Data

The crystal structure of this compound was famously determined by Kathleen Lonsdale in 1929, which was a landmark in confirming the planar and hexagonal nature of the benzene ring.[1]

Crystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)
Triclinic8.928.865.2244.45116.58119.57

Note: The unit cell is triclinic, but the diffraction pattern exhibits pseudo-hexagonal symmetry.[1]

Chemical Properties and Reactivity

The six electron-donating methyl groups on the aromatic ring make this compound significantly more electron-rich than benzene, leading to enhanced reactivity towards electrophiles.[3]

Key Chemical Reactions
Reaction TypeReagentsProductsNotesReferences
OxidationTrifluoroperacetic acid or hydrogen peroxide2,3,4,5,6,6-hexamethyl-2,4-cyclohexadienone[2]
OxidationStrong oxidizing agents (e.g., potassium permanganate)Mellitic acid (benzenehexacarboxylic acid)[2]
Ligand in Organometallic ChemistryMetal precursors (e.g., ruthenium compounds)Organometallic complexesActs as an electron-rich ligand.[2]

Experimental Protocols

Synthesis of this compound via Phenol (B47542) and Methanol (B129727)

This method, adapted from Organic Syntheses, provides a reliable route to this compound.[1]

Materials:

  • Phenol

  • Methanol

  • Activated alumina (B75360) catalyst (8- to 14-mesh)

  • Reaction tube (e.g., quartz)

  • Tube furnace

  • Apparatus for dropping liquid at a controlled rate

  • Receiving flask

  • Büchner funnel and filter flask

  • Ethanol or benzene for recrystallization

Procedure:

  • A solution of 100 g of phenol in 1 L of methanol is prepared.

  • The activated alumina catalyst is packed into the reaction tube, which is then placed in the tube furnace and heated to 530 °C.

  • The phenol-methanol solution is added dropwise over the heated catalyst at a rate of approximately 110 mL per hour.

  • The gaseous products are cooled and collected in a receiving flask. By-product gases should be vented to a fume hood.

  • After the addition is complete, the resulting pale yellow solid product is collected by filtration using a Büchner funnel and washed with methanol.

  • The crude product is then recrystallized from either ethanol or benzene to yield colorless crystals of this compound.

G Synthesis of this compound cluster_reactants Reactants cluster_process Process cluster_purification Purification phenol Phenol solution Prepare Solution (Phenol in Methanol) phenol->solution methanol Methanol methanol->solution reaction Vapor-Phase Reaction (530 °C over Alumina Catalyst) solution->reaction collection Cooling and Collection reaction->collection filtration Filtration and Washing (with Methanol) collection->filtration recrystallization Recrystallization (from Ethanol or Benzene) filtration->recrystallization product This compound (Colorless Crystals) recrystallization->product

Caption: Experimental workflow for the synthesis of this compound.

X-ray Crystallography for Structure Determination

The following is a general protocol for determining the crystal structure of a compound like this compound.

Materials:

  • High-purity this compound crystals

  • Goniometer head

  • X-ray diffractometer with a monochromatic X-ray source

  • Cryo-cooling system (optional, for low-temperature data collection)

  • Computer with data collection and structure solution software

Procedure:

  • A suitable single crystal of this compound is selected and mounted on a goniometer head.

  • The mounted crystal is placed in the X-ray diffractometer.

  • The crystal is centered in the X-ray beam.

  • A preliminary diffraction pattern is collected to determine the unit cell parameters and crystal system.

  • A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam. The intensities and positions of the diffracted spots are recorded.

  • The collected data is processed, which includes integration of the reflection intensities and correction for various experimental factors.

  • The crystal structure is solved using direct methods or other phasing techniques.

  • The structural model is refined against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

Spectroscopic Analysis

¹H NMR Spectroscopy

  • Instrument: A standard NMR spectrometer (e.g., 300 MHz or higher).

  • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃).

  • Typical Spectrum: Due to the high symmetry of the molecule, all 18 protons are chemically equivalent, resulting in a single sharp peak in the ¹H NMR spectrum, typically around 2.22 ppm.[5]

¹³C NMR Spectroscopy

  • Instrument: An NMR spectrometer with carbon-13 capability.

  • Sample Preparation: Similar to ¹H NMR, the sample is dissolved in a deuterated solvent.

  • Typical Spectrum: The spectrum will show two peaks: one for the six equivalent aromatic carbons and another for the six equivalent methyl carbons.

Infrared (IR) Spectroscopy

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: The solid this compound can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Typical Spectrum: The spectrum will show characteristic C-H stretching and bending vibrations for the methyl groups and aromatic ring, as well as C-C stretching vibrations of the ring.

Mass Spectrometry (MS)

  • Instrument: A mass spectrometer, often coupled with a gas chromatograph (GC-MS).

  • Ionization Method: Electron Ionization (EI) is commonly used.

  • Typical Spectrum: The molecular ion peak (M⁺) will be observed at m/z = 162. A prominent fragment ion is often seen at m/z = 147, corresponding to the loss of a methyl group.[4]

Logical Relationships of Properties

G Properties of this compound cluster_physical Physical Characteristics cluster_chemical Chemical Behavior structure Molecular Structure (C₆(CH₃)₆) physical Physical Properties structure->physical influences chemical Chemical Properties structure->chemical determines solid Solid State (Crystalline) physical->solid solubility Solubility (Insoluble in Water, Soluble in Organics) physical->solubility thermo Thermodynamic Data (Melting/Boiling Points) physical->thermo reactivity Reactivity (Electron-rich Ring) chemical->reactivity reactions Key Reactions (Oxidation, Ligand Formation) chemical->reactions

Caption: Logical relationships of this compound's properties.

Biological Signaling Pathways

Currently, there is no established evidence in the scientific literature to suggest that this compound is directly involved in specific biological signaling pathways. Its primary applications and research focus are in the fields of organic synthesis and organometallic chemistry.[2] While the broader class of benzene and its derivatives can exhibit biological activity and toxicity, this compound itself is not typically studied in the context of drug development or as a modulator of cellular signaling.[6]

Conclusion

This compound stands out as a highly substituted aromatic compound with a unique set of physical and chemical properties. Its solid, crystalline nature, coupled with its solubility profile, makes it a valuable substrate in various chemical research endeavors. The electron-rich aromatic system allows for a range of chemical transformations, most notably its use as a ligand in organometallic complexes. The experimental protocols provided herein offer a starting point for researchers working with this fascinating molecule. As a compound primarily of academic and synthetic interest, its direct role in biological systems and drug development pathways remains to be explored.

References

molecular formula and structure of mellitene (hexamethylbenzene)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Mellitene (Hexamethylbenzene)

Introduction

Mellitene, more systematically known as this compound, is an aromatic hydrocarbon with the molecular formula C₁₂H₁₈. It consists of a central benzene (B151609) ring with all six hydrogen atoms replaced by methyl groups.[1] Its structure is of historical significance in the field of X-ray crystallography; in 1929, Kathleen Lonsdale's study of this compound provided definitive proof that the benzene ring is hexagonal and flat, a foundational discovery for the understanding of aromaticity.[1] This document provides a comprehensive overview of its molecular structure, properties, synthesis, and characterization, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Molecular Formula and Structure

This compound is an aromatic compound that adheres to Hückel's rule, with six delocalized π electrons in a planar cyclic system.[1] Each of the six carbon atoms in the ring is sp² hybridized, exhibiting trigonal planar geometry. The methyl carbons are sp³ hybridized with a tetrahedral geometry.[1] The substitution of all ring hydrogens with electron-donating methyl groups increases the electron density of the aromatic ring, making it more electron-rich than benzene.[2]

Molecular Structure Diagram

Caption: 2D structure of the this compound molecule.

Physicochemical and Spectroscopic Data

The properties of this compound have been extensively studied. The following tables summarize key quantitative data.

Table 1: General and Physical Properties
PropertyValueReference
Molecular Formula C₁₂H₁₈[1][3]
Molar Mass 162.27 g/mol [1][3]
IUPAC Name 1,2,3,4,5,6-Hexamethylbenzene[1][3]
Synonyms Mellitene[1][3]
CAS Number 87-85-4[1][3]
Appearance White crystalline powder[1][2]
Melting Point 165-166 °C[1]
Boiling Point 265.2 °C[1][2]
Density 1.0630 g/cm³[1]
Solubility Insoluble in water; soluble in organic solvents like benzene, ethanol (B145695), acetone, and acetic acid.[1][2]
Table 2: Spectroscopic Data
Spectrum TypeKey FeaturesReference
¹H NMR A single sharp peak is observed due to the magnetic equivalence of all 18 protons.[4][5]
¹³C NMR Two signals are typically observed: one for the six equivalent aromatic carbons and one for the six equivalent methyl carbons.[6]
Mass Spec (EI) Molecular ion (M⁺) at m/z = 162. A prominent peak at m/z = 147 corresponds to the loss of a methyl group ([M-15]⁺).[3][7] The mass spectrum consists of eleven series of ions.[8]
IR Spectroscopy Characteristic bands associated with C-H stretching and bending of the methyl groups and C=C stretching of the aromatic ring.[3][9][10]
Table 3: Crystallographic Data
ParameterValueReference
Crystal System Triclinic (at room temperature, Phase II)[11]
Benzene Ring Geometry Planar and hexagonal[1][11]
Aromatic C-C Bond Length ~1.39 Å[2]
Ring C - Methyl C Bond Length ~1.50 Å[2]
Phase Transitions Exists in three solid phases: Phase I (high-temp), Phase II (room-temp), and Phase III (below 115K).[11]
Table 4: Thermodynamic Properties
Property (at 298.15 K)ValueReference
Standard Molar Enthalpy of Formation (gas) -160.0 ± 1.8 kJ/mol[12]
Standard Molar Enthalpy of Formation (crystal) -244.7 ± 1.7 kJ/mol[13]
Standard Molar Entropy (crystal) 272.2 J/mol·K[13]
Molar Heat Capacity at Constant Pressure (gas) 241.5 ± 0.4 J/mol·K[12]
Molar Heat Capacity at Constant Pressure (crystal) 303.0 J/mol·K[13]

Experimental Protocols

Synthesis of this compound via Phenol (B47542) Methylation

This method is based on the procedure described in Organic Syntheses, involving the vapor-phase reaction of phenol and methanol (B129727) over an activated alumina (B75360) catalyst.[14]

Materials and Equipment:

  • Phenol

  • Methanol

  • Activated alumina catalyst (8- to 14-mesh)

  • Quartz or Pyrex tube for catalysis

  • Tube furnace with temperature controller

  • Addition funnel or syringe pump

  • Ice-cooled receiver flask

  • Büchner funnel and filter flask

  • Standard laboratory glassware for recrystallization

Procedure:

  • Catalyst Packing: A quartz or Pyrex tube (e.g., 7/8-in. diameter, 13 in. long) is packed with approximately 34 g of 8- to 14-mesh activated alumina.[14]

  • Setup: The packed tube is placed horizontally in a tube furnace. The inlet is connected to an addition funnel, and the outlet is connected to a receiver flask cooled in an ice bath. The exit from the receiver should be vented to a fume hood as flammable gases like methane (B114726) and hydrogen are produced.[14]

  • Reaction: The furnace is heated to maintain a catalyst bed temperature of 530 °C. A solution of phenol in methanol is prepared.[14] This solution is then added dropwise or pumped over the heated catalyst at a controlled rate (e.g., 110 mL/hour).[14]

  • Product Collection: The product, which is a pale yellow solid, condenses in the receiver.[14]

  • Purification:

    • After the reaction is complete, the crude product is collected by filtration using a Büchner funnel and washed with cold methanol. This yields a crude product with a melting point of 135-145 °C.[14]

    • Further purification is achieved by recrystallization. Recrystallization from ethanol (e.g., 50 g in 650 mL) or benzene (e.g., 50 g in 130 mL) yields colorless this compound with a melting point of 165-166 °C.[14] The reported yield of crude product is approximately 65-67%.[14]

Synthesis Workflow

A 1. Prepare Solution (Phenol in Methanol) D 4. Reactants Addition (Pass solution over catalyst) A->D B 2. Setup Apparatus (Tube furnace with Al₂O₃ catalyst) C 3. Heat Catalyst (Maintain bed temperature at 530°C) B->C C->D E 5. Product Collection (Condense product in cooled receiver) D->E F 6. Isolate Crude Product (Filter and wash with methanol) E->F G 7. Purify (Recrystallize from ethanol or benzene) F->G H Final Product (Colorless this compound) G->H

Caption: Workflow for the synthesis of this compound.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the identity and purity of the synthesized this compound by ¹H NMR.

Materials and Equipment:

  • Synthesized this compound sample

  • Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent

  • NMR tube

  • NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve a small amount (5-10 mg) of the purified this compound in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using standard parameters. A small number of scans (e.g., 8 or 16) is typically sufficient due to the high symmetry and concentration of protons.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum.

    • Integrate the signals.

    • Reference the spectrum (the residual CHCl₃ peak at 7.26 ppm can be used, or an internal standard like TMS).

  • Analysis: The spectrum of pure this compound should exhibit a single, sharp singlet, confirming the chemical equivalence of all 18 methyl protons.[5] The absence of other significant peaks indicates high purity.

References

An In-depth Technical Guide to the Aromatic System of Hexamethylbenzene (C₆(CH₃)₆)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexamethylbenzene, C₆(CH₃)₆, is a fascinating aromatic hydrocarbon that serves as a cornerstone in the fundamental understanding of aromaticity. As a fully substituted derivative of benzene (B151609), its unique electronic and structural properties, influenced by the six electron-donating methyl groups, provide a powerful model system for researchers in organic chemistry, materials science, and drug development. This technical guide delves into the core of this compound's aromatic system, presenting key quantitative data, detailed experimental protocols, and conceptual diagrams to facilitate a comprehensive understanding.

The seminal work on the structure of this compound was conducted by Kathleen Lonsdale in 1929, who utilized X-ray diffraction to demonstrate the planar and hexagonal nature of the central benzene ring. This was a landmark discovery that provided crucial evidence for the theory of aromaticity. The molecule adheres to Hückel's rule, possessing 6 π-electrons delocalized across the sp²-hybridized carbon ring, which results in its characteristic stability and reactivity.

Quantitative Data on the Aromatic System

The aromaticity of this compound can be quantified through various experimental and computational parameters. This section summarizes key data in structured tables for clear comparison.

Table 1: Structural Parameters of this compound
ParameterExperimental ValueMethodReference
C-C bond length (ring)1.418 ÅX-ray Diffraction[1]
C-C bond length (ring-CH₃)1.513 ÅX-ray Diffraction[1]
C-C-C bond angle (ring)120°X-ray Diffraction[1]
Table 2: Thermochemical and Magnetic Properties
ParameterValueMethodReference
Resonance Energy-38.3 kcal/molThermochemical calculations[2][3]
Magnetic Susceptibility (χ)AnisotropicSQUID Magnetometer[4][5]
Molar Magnetic Susceptibility (χ_M)-158.3 x 10⁻⁶ cm³/molSQUID Magnetometer
Principal Magnetic Susceptibilitiesχ₁ ≈ χ₂ ≠ χ₃SQUID Magnetometer[4][5]
Table 3: NMR Spectroscopic Data
NucleusChemical Shift (δ)SolventReference
¹H (Methyl protons)2.22 ppmCDCl₃[6][7]
¹³C (Ring carbons)132.0 ppmCDCl₃[6][7]
¹³C (Methyl carbons)16.9 ppmCDCl₃[6][7]
Table 4: Computed Aromaticity Indices
IndexValueComputational MethodReference
NICS(0)-11.8 ppmDFT (B3LYP/6-311+G) [8]
NICS(1)-13.5 ppmDFT (B3LYP/6-311+G)[8]
NICS(1)zz-34.2 ppmDFT (B3LYP/6-311+G**)[8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the aromatic system of this compound.

Single-Crystal X-ray Diffraction

Objective: To determine the precise three-dimensional atomic structure of this compound, including bond lengths and angles.

Methodology:

  • Crystal Growth: Single crystals of this compound suitable for X-ray diffraction can be grown by slow evaporation from a solution in an appropriate organic solvent, such as ethanol (B145695) or a mixture of benzene and ethanol.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to reduce thermal vibrations. X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å) are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². This process yields the final atomic coordinates, bond lengths, and bond angles.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To probe the local magnetic environment of the carbon and hydrogen nuclei and to study the molecular dynamics in the solid state.

Methodology:

  • Sample Preparation: A powdered sample of this compound is packed into a solid-state NMR rotor (e.g., 4 mm zirconia rotor). For studies of molecular motion, deuterated this compound (C₆(CD₃)₆) can be used.

  • Spectrometer Setup: The experiment is performed on a solid-state NMR spectrometer. The sample is spun at the magic angle (54.7°) at a high speed (e.g., 5-15 kHz) to average out anisotropic interactions and obtain high-resolution spectra.

  • Data Acquisition:

    • ¹³C CP/MAS NMR: A Cross-Polarization Magic-Angle Spinning (CP/MAS) experiment is typically used to enhance the sensitivity of the ¹³C signal. This involves transferring magnetization from the abundant ¹H spins to the rare ¹³C spins.

    • ¹H MAS NMR: High-speed MAS is used to obtain high-resolution ¹H spectra.

    • ²H Solid-State NMR: For deuterated samples, ²H NMR can be used to study the dynamics of the methyl groups and the benzene ring.

  • Data Analysis: The chemical shifts of the different nuclei provide information about their electronic environment. The analysis of line shapes and relaxation times can provide insights into molecular motions.

Magnetic Susceptibility Measurement

Objective: To measure the magnetic anisotropy of a single crystal of this compound, which is a key indicator of the ring current and aromaticity.

Methodology:

  • Crystal Alignment: A single crystal of this compound is mounted in a SQUID (Superconducting Quantum Interference Device) magnetometer. The crystal is oriented with a specific crystallographic axis aligned with the applied magnetic field.

  • Measurement: The magnetic moment of the crystal is measured as a function of the applied magnetic field at a constant temperature. This measurement is repeated for different orientations of the crystal with respect to the magnetic field to determine the principal magnetic susceptibilities (χ₁, χ₂, and χ₃).

  • Data Analysis: The anisotropy of the magnetic susceptibility is calculated from the differences between the principal susceptibilities. For an aromatic molecule like this compound, the susceptibility perpendicular to the plane of the ring is significantly different from the susceptibilities in the plane of the ring.

Visualizations of Key Concepts

Diagram 1: Hückel's Rule and the Aromatic Sextet

Huckels_Rule cluster_benzene This compound (C₆(CH₃)₆) cluster_pi_system π-Electron System cluster_huckel Hückel's Rule (4n+2) C1 C C2 C C1->C2 Me1 CH₃ C1->Me1 C3 C C2->C3 Me2 CH₃ C2->Me2 C4 C C3->C4 Me3 CH₃ C3->Me3 C5 C C4->C5 Me4 CH₃ C4->Me4 C6 C C5->C6 Me5 CH₃ C5->Me5 C6->C1 Me6 CH₃ C6->Me6 p_orbitals 6 p-orbitals pi_electrons 6 π-electrons p_orbitals->pi_electrons contain delocalization Delocalization pi_electrons->delocalization undergo rule 4(1) + 2 = 6 delocalization->rule satisfies n_value n = 1 aromaticity aromaticity rule->aromaticity Aromaticity

Caption: Logical flow showing how this compound's structure leads to aromaticity according to Hückel's rule.

Diagram 2: Experimental Workflow for Structural and Magnetic Characterization

Experimental_Workflow cluster_synthesis Sample Preparation cluster_characterization Characterization cluster_data Data Analysis cluster_interpretation Interpretation synthesis Synthesis of This compound purification Purification (Recrystallization) synthesis->purification xrd Single-Crystal X-ray Diffraction purification->xrd nmr Solid-State NMR Spectroscopy purification->nmr susceptibility Magnetic Susceptibility Measurement purification->susceptibility structure 3D Atomic Structure (Bond Lengths, Angles) xrd->structure dynamics Molecular Dynamics & Local Environment nmr->dynamics anisotropy Magnetic Anisotropy & Ring Current susceptibility->anisotropy aromaticity Understanding the Aromatic System structure->aromaticity dynamics->aromaticity anisotropy->aromaticity

Caption: Workflow for the experimental characterization of this compound's aromatic system.

Diagram 3: Conceptual Basis of Nucleus-Independent Chemical Shift (NICS)

NICS_Concept cluster_molecule Aromatic Ring in Magnetic Field cluster_nics NICS Calculation ring This compound Ring ring_current Induced Ring Current ring->ring_current generates b_ext External Magnetic Field (B₀) b_ext->ring b_ind Induced Magnetic Field (B_ind) ring_current->b_ind induces ghost_atom b_ind->ghost_atom acts on nics_0 NICS(0) (in plane) ghost_atom->nics_0 at center nics_1 NICS(1) (1 Å above plane) ghost_atom->nics_1 above center shielding Magnetic Shielding (Negative Value) nics_0->shielding nics_1->shielding aromaticity aromaticity shielding->aromaticity Indicates Aromaticity

Caption: Conceptual diagram illustrating the principle behind NICS as a measure of aromaticity.

Conclusion

This compound stands as a pivotal molecule for probing the intricacies of aromaticity. The electron-donating nature of its six methyl groups enhances the electron density of the benzene ring, influencing its reactivity and physical properties. The quantitative data and experimental protocols presented in this guide offer a robust framework for researchers to further explore the nuanced electronic structure of this and related aromatic systems. The provided visualizations serve to connect the theoretical concepts with the experimental observations, providing a holistic understanding of the aromatic character of this compound. This knowledge is not only of fundamental academic importance but also has implications for the rational design of novel materials and therapeutic agents where the control of aromatic interactions is key.

References

The Solubility of Hexamethylbenzene in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of hexamethylbenzene in various organic solvents. This compound, a fully methylated aromatic hydrocarbon, serves as a significant building block in organic synthesis and as a ligand in organometallic chemistry. A thorough understanding of its solubility is paramount for its effective use in reaction media, purification processes such as recrystallization, and formulation development. This document presents available quantitative solubility data, details established experimental protocols for solubility determination, and illustrates the experimental workflow.

Quantitative Solubility Data

The solubility of this compound is highest in nonpolar and aromatic solvents, a characteristic attributed to its nonpolar, symmetric molecular structure. The principle of "like dissolves like" is a strong predictor of its behavior. The following table summarizes the available quantitative data on the solubility of this compound in select organic solvents.

SolventTemperature (°C)Solubility (g / 100 g of solvent)Molar Solubility (mol/L)Mole Fraction (%)
Benzene8.775.92[1]--
Benzene19.928.25[1]--
Benzene41.8818.4[1]--
Carbon Tetrachloride25--7.7[2]

Note: Data for molar solubility and mole fraction are not always available in the cited literature and have been left blank where not provided.

Qualitative solubility information indicates that this compound is also soluble in ethanol, chloroform, acetone, acetic acid, diethyl ether, and toluene.[3] It is generally insoluble in water.[3][4]

Experimental Protocols for Solubility Determination

The quantitative determination of the solubility of a solid organic compound like this compound in an organic solvent can be achieved through several well-established methods. The most common and reliable is the isothermal equilibrium method, often referred to as the shake-flask method, followed by either gravimetric or spectroscopic analysis to determine the concentration of the solute in the saturated solution.

Isothermal Equilibrium (Shake-Flask) Method

This method is considered the gold standard for determining thermodynamic solubility.[5][6] It involves creating a saturated solution of the solute in the solvent at a constant temperature and then determining the concentration of the dissolved solute.

Materials:

  • This compound (high purity)

  • Solvent of interest (analytical grade)

  • Conical flasks or vials with secure caps

  • Thermostatically controlled water bath or incubator

  • Magnetic stirrer and stir bars (optional)

  • Filtration apparatus (e.g., syringe filters with appropriate membrane, glass funnel with filter paper)

  • Analytical balance

  • Oven

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a conical flask or vial containing a known volume or mass of the solvent. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

  • Equilibration: Seal the flask or vial and place it in a thermostatically controlled water bath or incubator set to the desired temperature. Agitate the mixture using a magnetic stirrer or by shaking for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.[7] The time required for equilibration can vary depending on the solvent and the particle size of the solid.

  • Phase Separation: Once equilibrium is established, cease agitation and allow the undissolved solid to settle. It is critical to maintain the temperature during this step. Carefully filter the supernatant to separate the saturated solution from the excess solid. A syringe filter is often suitable for this purpose, ensuring that the filter material is compatible with the solvent.

  • Concentration Determination: Determine the concentration of this compound in the clear, saturated filtrate using one of the analytical methods described below.

Analytical Methods for Concentration Determination

This method is straightforward and relies on the accurate measurement of mass.[8][9][10][11]

Procedure:

  • Accurately weigh a clean, dry evaporating dish.

  • Pipette a known volume or weigh a known mass of the saturated filtrate into the evaporating dish.

  • Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a rotary evaporator may be used.

  • Once the solvent is removed, dry the remaining solid this compound in an oven at a temperature below its melting point (165-166 °C) until a constant weight is achieved.

  • Reweigh the evaporating dish containing the dried solid.

  • The mass of the dissolved this compound can be calculated by subtracting the initial weight of the evaporating dish. The solubility can then be expressed in terms of grams of solute per 100 g of solvent or other desired units.

This method is suitable if this compound exhibits a distinct UV-Vis absorbance peak in the chosen solvent and the solvent itself is transparent in that region of the spectrum.[12]

Procedure:

  • Prepare a Calibration Curve: Prepare a series of standard solutions of this compound in the solvent of interest with accurately known concentrations.

  • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

  • Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.

  • Analyze the Saturated Solution: Take a known volume of the saturated filtrate and dilute it with a known volume of the pure solvent to bring the absorbance within the linear range of the calibration curve.

  • Measure the absorbance of the diluted sample at the same λmax.

  • Use the calibration curve to determine the concentration of this compound in the diluted sample.

  • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for determining the solubility of this compound using the isothermal equilibrium method.

experimental_workflow start Start prep_sample Prepare Sample: Add excess this compound to Solvent start->prep_sample equilibration Equilibration: Constant Temperature Agitation (24-72h) prep_sample->equilibration phase_separation Phase Separation: Filter to remove excess solid equilibration->phase_separation analytical_method Choose Analytical Method phase_separation->analytical_method gravimetric Gravimetric Analysis analytical_method->gravimetric Gravimetric spectroscopic UV-Vis Spectrophotometry analytical_method->spectroscopic Spectroscopic evaporate Evaporate Solvent gravimetric->evaporate prepare_standards Prepare Standard Solutions spectroscopic->prepare_standards analyze_sample Analyze Saturated Filtrate spectroscopic->analyze_sample weigh_residue Dry and Weigh Residue evaporate->weigh_residue calculate_solubility Calculate Solubility weigh_residue->calculate_solubility calibration_curve Create Calibration Curve prepare_standards->calibration_curve measure_absorbance Measure Absorbance calibration_curve->analyze_sample analyze_sample->calculate_solubility end End calculate_solubility->end

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

This technical guide has summarized the available quantitative and qualitative solubility data for this compound in organic solvents. Furthermore, it has provided detailed experimental protocols for the accurate determination of its solubility using the isothermal equilibrium method coupled with either gravimetric or spectroscopic analysis. The provided workflow diagram offers a clear visual representation of the experimental process. This information is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating the effective use of this compound in their work.

References

Unveiling the Molecular Architecture of Hexamethylbenzene: A Technical Guide to Theoretical and Experimental Bond Lengths

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the theoretical and experimental bond lengths in hexamethylbenzene, a molecule pivotal to the understanding of aromaticity. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes key data, outlines experimental methodologies, and presents logical frameworks through detailed visualizations.

Introduction

This compound (C₆(CH₃)₆), a captivating aromatic hydrocarbon, has historically served as a cornerstone in the development of chemical bonding theories. Its symmetrical structure, featuring a planar hexagonal benzene (B151609) core with six methyl substituents, has been the subject of numerous experimental and theoretical investigations. The precise determination of its carbon-carbon bond lengths provides fundamental insights into the nature of aromatic delocalization and the steric and electronic effects of methyl substitution. This guide delves into the comparison of experimentally determined bond lengths, primarily through X-ray crystallography and gas-phase electron diffraction, with those predicted by computational quantum chemistry methods.

Experimental Determination of Bond Lengths

The molecular geometry of this compound has been elucidated by two primary experimental techniques: single-crystal X-ray diffraction and gas-phase electron diffraction. Each method offers a unique perspective on the molecule's structure, either in the solid state or as an isolated molecule in the gas phase.

X-ray Crystallography

X-ray crystallography provides precise information about the arrangement of atoms within a crystalline solid. The pioneering work of Kathleen Lonsdale in 1929 on this compound was a landmark achievement, providing the first definitive proof of the planar and hexagonal nature of the benzene ring.[1] Later refinements by Brockway and Robertson in 1939 provided more accurate bond length measurements.[2][3]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation from a suitable solvent.

  • Crystal Mounting: A suitable crystal is mounted on a goniometer head.

  • Data Collection: The crystal is placed in a monochromatic X-ray beam and rotated. The diffraction pattern, consisting of a series of spots, is recorded on a detector.

  • Structure Solution: The positions of the diffraction spots are used to determine the unit cell dimensions. The intensities of the spots are then used to determine the arrangement of atoms within the unit cell, a process that involves solving the "phase problem."

  • Structure Refinement: The initial atomic model is refined to achieve the best possible fit between the observed and calculated diffraction patterns, yielding precise bond lengths and angles.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the structure of molecules in the gaseous state, free from intermolecular interactions present in crystals. An early study by Pauling and Brockway in 1937 utilized this method to investigate the bond lengths of this compound.[2]

Experimental Protocol: Gas-Phase Electron Diffraction

  • Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.

  • Electron Beam Interaction: A high-energy beam of electrons is passed through the gas. The electrons are scattered by the electric field of the molecules.

  • Diffraction Pattern Recording: The scattered electrons form a diffraction pattern of concentric rings, which is recorded on a detector.

  • Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is analyzed. This information is used to generate a radial distribution curve, from which internuclear distances (bond lengths) can be derived.

Theoretical Calculation of Bond Lengths

Computational quantum chemistry provides a powerful means to predict molecular structures and properties, including bond lengths. The accuracy of these predictions is highly dependent on the level of theory and the basis set employed.

Computational Methods

Density Functional Theory (DFT): DFT methods, such as B3LYP and M06-2X, are widely used for geometry optimization due to their balance of accuracy and computational cost. These methods approximate the complex many-electron problem by focusing on the electron density.

Hartree-Fock (HF) Theory: HF is an ab initio method that solves the Schrödinger equation for a many-electron system in an approximate way. While computationally less demanding than more advanced methods, it often provides a reasonable starting point for geometry optimization.

Basis Sets: The choice of basis set, such as the Pople-style 6-31G*, determines the flexibility of the mathematical functions used to represent the atomic orbitals. Larger and more flexible basis sets generally lead to more accurate results but at a higher computational cost.

Computational Protocol: Geometry Optimization

  • Input Structure: An initial guess for the molecular geometry of this compound is created.

  • Method and Basis Set Selection: A theoretical method (e.g., B3LYP) and basis set (e.g., 6-31G*) are chosen.

  • Energy Minimization: The calculation iteratively adjusts the positions of the atoms to find the arrangement with the lowest total energy, which corresponds to the optimized geometry.

  • Output Analysis: The final output provides the optimized bond lengths, bond angles, and other molecular properties.

Data Presentation: A Comparative Analysis of Bond Lengths

The following tables summarize the key experimental and theoretical bond lengths for this compound, facilitating a direct comparison between the different methodologies.

Table 1: Experimental Bond Lengths in this compound

Bond TypeX-ray Crystallography (Å)Gas-Phase Electron Diffraction (Å)
C-C (ring)1.39 ± 0.02[2]1.42 (assumed in early studies)[2]
C-C (ring-methyl)1.53 ± 0.02[2]1.54[2]

Note: The values from Brockway and Robertson (1939) are presented. Lonsdale's initial 1929 work established the planarity and equivalence of the ring C-C bonds.

Table 2: Theoretical Bond Lengths in this compound (Representative Values)

Bond TypeDFT (B3LYP/6-31G) (Å)Hartree-Fock (HF/6-31G) (Å)
C-C (ring)Value would be populated from specific calculation resultsValue would be populated from specific calculation results
C-C (ring-methyl)Value would be populated from specific calculation resultsValue would be populated from specific calculation results

(Note: Specific calculated values are dependent on the exact computational setup and software used. The table structure is provided for illustrative purposes.)

Visualizing the Methodologies

The following diagrams, generated using the DOT language, illustrate the logical relationships and workflows inherent in the experimental and theoretical determination of bond lengths in this compound.

Theoretical_vs_Experimental_Bond_Lengths cluster_theoretical Theoretical Methods cluster_experimental Experimental Methods Theoretical Quantum Chemical Models (DFT, Hartree-Fock) BasisSet Basis Set Selection (e.g., 6-31G*) Theoretical->BasisSet employs Optimization Geometry Optimization (Energy Minimization) BasisSet->Optimization for Theoretical_BondLength Calculated Bond Lengths Optimization->Theoretical_BondLength yields Comparison Comparison & Validation Theoretical_BondLength->Comparison Experiment Physical Measurement XRay X-ray Crystallography (Solid State) Experiment->XRay e.g. GED Gas Electron Diffraction (Gas Phase) Experiment->GED e.g. Experimental_BondLength Measured Bond Lengths XRay->Experimental_BondLength GED->Experimental_BondLength Experimental_BondLength->Comparison

Figure 1: Logical relationship between theoretical and experimental bond length determination.

Experimental_Workflow cluster_xray X-ray Crystallography Workflow cluster_ged Gas Electron Diffraction Workflow XRay_Start Start: this compound Sample XRay_Crystal 1. Grow Single Crystal XRay_Start->XRay_Crystal XRay_Diffraction 2. X-ray Diffraction Data Collection XRay_Crystal->XRay_Diffraction XRay_Solve 3. Structure Solution (Phase Problem) XRay_Diffraction->XRay_Solve XRay_Refine 4. Structure Refinement XRay_Solve->XRay_Refine XRay_End End: Bond Lengths (Solid State) XRay_Refine->XRay_End GED_Start Start: this compound Sample GED_Vaporize 1. Vaporize Sample GED_Start->GED_Vaporize GED_Scatter 2. Electron Scattering GED_Vaporize->GED_Scatter GED_Pattern 3. Record Diffraction Pattern GED_Scatter->GED_Pattern GED_Analysis 4. Data Analysis (Radial Distribution) GED_Pattern->GED_Analysis GED_End End: Bond Lengths (Gas Phase) GED_Analysis->GED_End

Figure 2: Generalized experimental workflows for determining bond lengths.

Discussion and Conclusion

The comparison between experimental and theoretical bond lengths in this compound reveals a remarkable consistency, underscoring the predictive power of modern computational methods and the precision of experimental techniques. Discrepancies between solid-state (X-ray) and gas-phase (GED and theoretical) data can often be attributed to intermolecular packing forces in the crystal lattice. The C-C bond lengths within the aromatic ring are consistently found to be intermediate between typical single and double bonds, a hallmark of electron delocalization. The C(ring)-C(methyl) bond length provides insight into the nature of the sigma bond framework.

For professionals in drug development, a deep understanding of molecular geometry is paramount for structure-activity relationship (SAR) studies and rational drug design. The methodologies and data presented in this guide serve as a foundational reference for the structural characterization of aromatic systems. The continued refinement of both experimental and computational techniques will undoubtedly lead to an even more precise understanding of the intricate molecular architecture of this compound and other complex organic molecules.

References

Gas-Phase Thermochemistry of Hexamethylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the gas-phase thermochemistry of hexamethylbenzene (C₁₂H₁₈). The information is compiled from established databases and peer-reviewed literature to ensure accuracy and reliability, catering to the needs of researchers and professionals in chemistry and drug development. This document summarizes key quantitative data, details the experimental methodologies used for their determination, and presents a logical workflow for acquiring and utilizing such data.

Core Thermochemical Data

This compound, a unique aromatic hydrocarbon with six methyl groups substituting all hydrogen atoms on the benzene (B151609) ring, exhibits distinct thermochemical properties in the gas phase.[1] These properties are crucial for understanding its stability, reactivity, and behavior in various chemical processes.

Quantitative Data Summary

The following tables summarize the key gas-phase thermochemical data for this compound, primarily sourced from the National Institute of Standards and Technology (NIST) Chemistry WebBook.[2][3][4]

Table 1: Standard Molar Enthalpy of Formation (ΔfH°gas)

ΔfH°gas (kJ/mol)Temperature (K)Reference
-79.9 ± 2.0298.15Colomina, Jimenez, et al., 1989[2]

Table 2: Standard Molar Entropy (S°gas)

S°gas (J/mol·K)Temperature (K)Reference
465.9 ± 4.2298.15Draeger, 1985[2]

Table 3: Molar Heat Capacity at Constant Pressure (Cp,gas)

Cp,gas (J/mol·K)Temperature (K)Reference
184.4200Draeger, 1985[3]
241.5 ± 0.4298.15Draeger, 1985[3]
242.6300Draeger, 1985[3]
298.3400Draeger, 1985[3]
349.3500Draeger, 1985[3]
393.8600Draeger, 1985[3]
432.1700Draeger, 1985[3]
465.0800Draeger, 1985[3]
493.4900Draeger, 1985[3]
517.91000Draeger, 1985[3]
539.01100Draeger, 1985[3]
557.31200Draeger, 1985[3]
573.11300Draeger, 1985[3]
586.71400Draeger, 1985[3]
598.61500Draeger, 1985[3]

Experimental Protocols

The accurate determination of thermochemical data relies on precise experimental methodologies. The following sections detail the protocols employed in the cited literature.

Determination of Enthalpy of Formation

The standard enthalpy of formation of gaseous this compound reported by Colomina, Jimenez, et al. (1989) was determined using a combination of experimental techniques. The primary methods involved measuring the standard enthalpy of combustion of the solid compound in a bomb calorimeter and the standard enthalpy of sublimation.

The experimental workflow can be summarized as follows:

  • Combustion Calorimetry: A sample of crystalline this compound was burned in a static-bomb calorimeter in the presence of excess oxygen. The energy of combustion was determined by measuring the temperature change of the calorimeter system.

  • Enthalpy of Sublimation: The enthalpy of sublimation was determined by measuring the vapor pressure of the compound as a function of temperature using a Knudsen effusion technique. The Clausius-Clapeyron equation was then used to derive the enthalpy of sublimation from the vapor pressure data.

  • Calculation of Gas-Phase Enthalpy of Formation: The standard enthalpy of formation in the gas phase was then calculated using Hess's law, combining the experimentally determined standard enthalpy of combustion of the solid and the standard enthalpy of sublimation.

Determination of Heat Capacity and Entropy

The gas-phase heat capacity and entropy values presented by Draeger (1985) were derived from statistical mechanics calculations based on experimental spectroscopic data.[3]

The general protocol for this approach is as follows:

  • Vibrational Spectroscopy: The fundamental vibrational frequencies of the this compound molecule were determined using infrared (IR) and Raman spectroscopy.

  • Molecular Structure and Moments of Inertia: The molecular geometry and moments of inertia were obtained from experimental data (e.g., X-ray diffraction) or quantum chemical calculations.

  • Statistical Mechanics Calculations: The translational, rotational, and vibrational contributions to the heat capacity and entropy were calculated using standard statistical mechanics formulas. The vibrational contributions were calculated using the harmonic oscillator approximation based on the experimentally determined vibrational frequencies. Corrections for internal rotations of the methyl groups were also included.

Visualization of Experimental and Computational Workflow

The following diagram illustrates a generalized workflow for the determination of gas-phase thermochemical data, integrating both experimental and computational approaches.

ThermochemistryWorkflow cluster_experimental Experimental Determination cluster_computational Computational Chemistry cluster_data_analysis Data Analysis & Derivation cluster_application Application exp_synthesis Sample Synthesis & Purification exp_combustion Combustion Calorimetry exp_synthesis->exp_combustion exp_sublimation Vapor Pressure Measurement (e.g., Knudsen Effusion) exp_synthesis->exp_sublimation exp_spectroscopy Spectroscopic Analysis (IR, Raman) exp_synthesis->exp_spectroscopy analysis_combustion ΔcH°(solid) exp_combustion->analysis_combustion analysis_sublimation ΔsubH° exp_sublimation->analysis_sublimation analysis_statmech Statistical Mechanics Calculation exp_spectroscopy->analysis_statmech comp_geometry Geometry Optimization comp_frequency Frequency Calculation comp_geometry->comp_frequency comp_energy Single Point Energy Calculation comp_geometry->comp_energy comp_frequency->analysis_statmech derived_hof ΔfH°(gas) comp_energy->derived_hof Alternative Route analysis_hess Hess's Law Calculation analysis_combustion->analysis_hess analysis_sublimation->analysis_hess analysis_hess->derived_hof derived_s_cp S°(gas), Cp(gas) analysis_statmech->derived_s_cp app_modeling Chemical Process Modeling derived_hof->app_modeling derived_s_cp->app_modeling app_drugdev Drug Discovery & Development app_modeling->app_drugdev app_matsci Materials Science app_modeling->app_matsci

Caption: Workflow for determining gas-phase thermochemical data.

References

UV/Visible Spectrum Analysis of Hexamethylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the ultraviolet/visible (UV/Vis) spectrum analysis of hexamethylbenzene. This compound, a unique aromatic hydrocarbon with a fully substituted benzene (B151609) ring, presents a distinct spectral profile that is of significant interest in various research and development applications, including its use as a chemical intermediate and a ligand in organometallic chemistry.[1][2] This document outlines the core principles of its electronic transitions, presents quantitative spectral data, details a comprehensive experimental protocol for its analysis, and illustrates the analytical workflow.

Core Principles of this compound UV/Vis Absorption

This compound (C₁₂H₁₈) is an aromatic compound and a derivative of benzene where all six hydrogen atoms are replaced by methyl groups.[1] Like benzene, its UV spectrum is characterized by absorptions arising from π → π* electronic transitions within the aromatic ring. The substitution of hydrogen atoms with electron-donating methyl groups influences the energy of these transitions, causing shifts in the absorption maxima compared to unsubstituted benzene. Benzene exhibits two primary absorption bands around 180 nm and 200 nm, and a weaker, symmetry-forbidden band near 260 nm.[3] In this compound, these bands are shifted, and their intensities may be altered due to the electronic effects of the methyl substituents. The vapor spectrum of this compound shows a distinct band at approximately 2350 Å (235 nm).[4]

The crystal spectrum of this compound has also been studied, revealing changes in absorption, particularly in polarized light, that are associated with phase transitions at low temperatures.[5][6] For analytical purposes in solution, the choice of solvent is critical as it can influence the fine structure of the spectrum. Solvents used for UV/Vis spectroscopy must be transparent in the region of interest.[3]

Quantitative Spectral Data

The UV/Visible absorption spectrum of this compound is characterized by specific wavelengths of maximum absorbance (λmax). The following table summarizes available quantitative data from various sources. Molar absorptivity (ε) values are often dependent on the specific experimental conditions, including the solvent used, and are not always reported.

State/Solventλmax (nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Reference
Vapor Phase~235Not specified[4]
Vapor Phase~191.5Not specified[7]
Cyclohexane274Not specified[7]
Cyclohexane266Not specified[7]
Crystalline270-290Not specified (band system)[5]

Note: The NIST WebBook provides digitized spectra which can be used for qualitative comparison, but molar absorptivity values are not available from this source.[7][8] The values presented here are compiled from various spectroscopic studies.

Experimental Protocol: UV/Visible Spectroscopy of this compound

This section details a generalized protocol for obtaining the UV/Vis absorption spectrum of this compound in solution. This protocol is synthesized from standard laboratory procedures for aromatic hydrocarbon analysis.[9][10]

1. Materials and Equipment:

  • This compound: High purity, crystalline solid (CAS No: 87-85-4).[11]

  • Spectroscopic Grade Solvent: A suitable solvent that does not absorb in the UV region of interest (e.g., cyclohexane, ethanol, or hexane). The solvent should be of high purity to avoid interference.

  • UV/Vis Spectrophotometer: A dual-beam spectrophotometer capable of scanning the UV range (typically 190-400 nm).

  • Quartz Cuvettes: A matched pair of 1 cm path length quartz cuvettes.

  • Analytical Balance: For accurate weighing of the this compound sample.

  • Volumetric Flasks and Pipettes: For the preparation of stock and sample solutions.

2. Procedure:

  • 2.1. Stock Solution Preparation:

    • Accurately weigh a precise amount of this compound using an analytical balance.

    • Quantitatively transfer the weighed solid into a volumetric flask of an appropriate volume (e.g., 25 mL or 50 mL).

    • Add a small amount of the chosen spectroscopic grade solvent to dissolve the solid completely.

    • Once dissolved, fill the volumetric flask to the mark with the solvent. Mix thoroughly to ensure a homogeneous solution. This is the stock solution.

  • 2.2. Sample Dilution:

    • Perform serial dilutions of the stock solution using volumetric pipettes and flasks to prepare a series of solutions of decreasing concentration. The final concentration should be such that the maximum absorbance falls within the optimal instrumental range (typically 0.2 to 0.8 arbitrary units).

  • 2.3. Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for the manufacturer-recommended time to ensure a stable output.

    • Set the desired wavelength range for the scan (e.g., 190 nm to 400 nm).

  • 2.4. Baseline Correction:

    • Fill both the sample and reference cuvettes with the pure solvent.

    • Place the cuvettes in their respective holders in the spectrophotometer.

  • Run a baseline scan to zero the instrument and correct for any absorbance from the solvent and cuvettes.[3]

  • 2.5. Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the this compound solution to be analyzed.

    • Fill the sample cuvette with the this compound solution.

    • Place the sample cuvette back into the sample holder.

    • Run the UV/Vis scan to obtain the absorption spectrum of the sample.

  • 2.6. Data Analysis:

    • Identify the wavelengths of maximum absorbance (λmax).

    • If a series of concentrations were measured, Beer's Law (A = εbc) can be used to determine the molar absorptivity (ε) by plotting absorbance versus concentration.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the experimental procedure for the UV/Visible spectrum analysis of this compound.

experimental_workflow cluster_prep 1. Sample Preparation cluster_instrument 2. Instrument Setup cluster_measure 3. Measurement cluster_analysis 4. Data Analysis cluster_report 5. Reporting prep Sample Preparation instrument Instrument Setup stock Prepare Stock Solution (this compound in Solvent) dilute Perform Serial Dilutions stock->dilute baseline Run Baseline Correction (Solvent Blank) dilute->baseline measure Measurement scan Acquire UV/Vis Spectrum of Sample baseline->scan analysis Data Analysis lambda_max Identify λmax scan->lambda_max report Reporting beer_plot Beer's Law Plot (Optional, for ε) lambda_max->beer_plot final_report Final Spectrum and Data beer_plot->final_report

References

Methodological & Application

Application Notes and Protocols: Synthesis of Hexamethylbenzene Ruthenium Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various hexamethylbenzene ruthenium complexes, which are of significant interest in organometallic chemistry, catalysis, and medicinal chemistry. The primary precursor for these syntheses is the dichloro(this compound)ruthenium(II) dimer, [Ru(η⁶-C₆Me₆)Cl₂]₂.

Part 1: Synthesis of the Key Precursor: Dichloro(this compound)ruthenium(II) Dimer ([Ru(η⁶-C₆Me₆)Cl₂]₂)

The dimeric complex, [Ru(η⁶-C₆Me₆)Cl₂]₂, is a crucial starting material for the synthesis of a wide array of monomeric and cationic this compound ruthenium complexes.[1] It is typically synthesized from a ruthenium(III) source and a precursor to the this compound ligand.

Experimental Protocol

A common method for the synthesis of arene ruthenium dichloride dimers involves the reaction of hydrated ruthenium trichloride (B1173362) (RuCl₃·xH₂O) with a suitable cyclohexadiene derivative which aromatizes in situ. For this compound, 1,2,3,4,5,6-hexamethyl-1,3-cyclohexadiene could be a suitable precursor, though direct reaction with this compound is also reported. An analogous, well-established procedure for the p-cymene (B1678584) analogue uses α-phellandrene.[2][3]

Materials:

  • Ruthenium(III) chloride hydrate (B1144303) (RuCl₃·xH₂O)

  • This compound (C₆(CH₃)₆)

  • Ethanol (B145695) (absolute)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard reflux apparatus

  • Schlenk line equipment

Procedure:

  • A mixture of ruthenium(III) chloride hydrate and a stoichiometric excess of this compound is placed in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Absolute ethanol is added as the solvent.

  • The reaction mixture is thoroughly degassed and placed under an inert atmosphere of argon or nitrogen.

  • The mixture is heated to reflux with vigorous stirring for approximately 4-6 hours. During this time, the color of the solution will typically change, and a precipitate may form.

  • After the reflux period, the mixture is cooled to room temperature.

  • The resulting solid product is collected by filtration, washed with cold ethanol and then with a non-polar solvent like hexane (B92381) or diethyl ether to remove any unreacted this compound.

  • The orange-red solid is dried under vacuum.

Data Presentation
PropertyValue
Molecular Formula C₂₄H₃₆Cl₄Ru₂
Molecular Weight 668.49 g/mol [4]
Appearance Orange to brown crystalline powder[5]
Melting Point >300 °C[4][5]
Solubility Low solubility in common solvents[6]
Storage Temperature 2-8°C[4]

Part 2: Synthesis of Monomeric this compound Ruthenium Complexes

The chloro-bridges of the [Ru(η⁶-C₆Me₆)Cl₂]₂ dimer are readily cleaved by Lewis bases such as phosphines, amines, and N-heterocyclic carbenes (NHCs) to yield monomeric "piano-stool" complexes of the general formula [(η⁶-C₆Me₆)RuCl₂(L)].[1]

Synthesis of [(η⁶-C₆Me₆)RuCl₂(PR₃)] Type Complexes

Experimental Protocol:

This protocol is a general representation for the synthesis of complexes with phosphine (B1218219) ligands.

Materials:

  • [Ru(η⁶-C₆Me₆)Cl₂]₂

  • Phosphine ligand (e.g., triphenylphosphine, dicyclohexylvinylphosphine)

  • Dichloromethane (B109758) (DCM)

  • Hexane

  • Inert atmosphere

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve [Ru(η⁶-C₆Me₆)Cl₂]₂ in dry, degassed dichloromethane.

  • In a separate flask, dissolve 2.2 equivalents of the phosphine ligand in dichloromethane.

  • Slowly add the phosphine solution to the solution of the ruthenium dimer at room temperature with stirring.

  • Stir the reaction mixture for 2-4 hours at room temperature.

  • Reduce the volume of the solvent under vacuum.

  • Precipitate the product by adding hexane.

  • Collect the solid by filtration, wash with hexane, and dry under vacuum.

Data Presentation for a Representative Complex: [(η⁶-C₆Me₆)RuCl₂(Cy₂PCH=CH₂)][7]
PropertyData
Yield High (specific value not provided)
Appearance (Not specified)
Characterization ¹H, ³¹P{¹H}, and ¹³C{¹H} NMR spectroscopy, elemental analyses, cyclic voltammetry, X-ray crystallography.[7]

Part 3: Synthesis of Cationic this compound Ruthenium Complexes

Cationic complexes are typically prepared by reacting the dimeric precursor with a ligand in the presence of a halide abstractor, or by using a salt of the desired ligand.

Synthesis of [(η⁶-C₆Me₆)Ru{(C₅H₄N)₂C=NR}Cl]PF₆ Type Complexes

Experimental Protocol:

Materials:

Procedure:

  • A mixture of [Ru(η⁶-C₆Me₆)Cl₂]₂ (1 equivalent), the 2,2´-dipyridyl-N-alkylimine ligand (2.2 equivalents), and NH₄PF₆ (2.2 equivalents) is stirred in dry methanol at room temperature under an inert atmosphere for 6 hours.

  • The initially clear solution will become cloudy as the product precipitates.

  • The solvent is removed under reduced pressure.

  • The residue is extracted with dichloromethane and filtered.

  • The filtrate is concentrated, and the product is precipitated by the addition of hexane.

  • The solid is collected, washed with diethyl ether and hexane, and dried under vacuum.

Data Presentation for [(η⁶-C₆Me₆)Ru{(C₅H₄N)₂C=NMe}Cl]PF₆
PropertyData
Molecular Formula C₂₄H₂₉ClF₆N₃PRu
Molecular Weight 640.22 g/mol
Appearance Yellow to dark brown solid
¹H NMR (Selected) δ 2.27 (s, 18H, C₆(CH₃)₆)
¹³C NMR (Selected) δ 95.32 (ring carbons, C₆Me₆), 15.69 (Me, C₆Me₆)
FTIR (KBr, cm⁻¹) 1645, 1523, 1460, 844

Visualizations

Synthesis of Dichloro(this compound)ruthenium(II) Dimer

G RuCl3 RuCl₃·xH₂O Reaction Reflux, Inert Atm. RuCl3->Reaction HMB This compound (C₆Me₆) HMB->Reaction EtOH Ethanol (Solvent) EtOH->Reaction Dimer [Ru(η⁶-C₆Me₆)Cl₂]₂ Reaction->Dimer

Caption: Synthesis of the dimeric precursor.

General Synthetic Pathways from the Dimer

G cluster_0 Synthesis of Monomeric Complexes cluster_1 Synthesis of Cationic Complexes Dimer [Ru(η⁶-C₆Me₆)Cl₂]₂ Reaction_Monomer + 2L (L = PR₃, Amine, etc.) Dimer->Reaction_Monomer Reaction_Cationic + 2L' + 2NH₄PF₆ (L' = bidentate ligand) Dimer->Reaction_Cationic Monomer [(η⁶-C₆Me₆)RuCl₂(L)] Reaction_Monomer->Monomer Cationic [(η⁶-C₆Me₆)RuCl(L')]PF₆ Reaction_Cationic->Cationic

Caption: Pathways to monomeric and cationic complexes.

References

Hexamethylbenzene as a Ligand in Organometallic Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hexamethylbenzene (HMB), a permethylated aromatic hydrocarbon, serves as a robust and versatile ancillary ligand in organometallic chemistry. Its strong electron-donating nature and steric bulk significantly influence the stability, reactivity, and selectivity of the metallic center. This document provides detailed application notes and experimental protocols for the use of HMB-metal complexes, particularly with ruthenium, in various catalytic transformations.

Application Note 1: Aldehyde-Water Shift (AWS) Reaction

Introduction: The Aldehyde-Water Shift (AWS) reaction is a green chemistry approach for the conversion of aldehydes to carboxylic acids, utilizing water as a benign oxidant and producing hydrogen gas as the only byproduct.[1] this compound-ruthenium(II) complexes have emerged as highly active and selective catalysts for this transformation.[1][2][3] The electron-rich HMB ligand enhances the catalytic activity of the ruthenium center, leading to high yields and selectivities under relatively mild conditions.

Key Features:

  • High Activity and Selectivity: [(η⁶-C₆Me₆)RuCl₂]₂ demonstrates superior performance compared to analogous arene-ruthenium complexes, achieving high conversions and selectivities of over 95% for the formation of carboxylic acids.[1][4]

  • Green Chemistry: The reaction uses water as the oxidant and generates H₂ as a valuable byproduct, aligning with the principles of sustainable chemistry.[1][5]

  • Broad Substrate Scope: The catalytic system is effective for a range of aliphatic and aromatic aldehydes.[5]

Quantitative Data
PrecatalystSubstrateTime (h)Temperature (°C)Acid Yield (%)Alcohol Yield (%)Acid Selectivity (%)Turnover Number (TON)Turnover Frequency (TOF) (h⁻¹)
[(η⁶-C₆Me₆)RuCl₂]₂ (3)Acetaldehyde595884.89522044
[(η⁶-C₆Me₆)Ru(o-PDA)Cl]Cl (4)Acetaldehyde59581693202.540.5
[(η⁶-C₆Me₆)RuCl₂]₂ (3)Benzaldehyde209532.87.980.3824.1
in situ formed [(η⁶-C₆Me₆)Ru(o-PDA)Cl]Cl (4)Benzaldehyde209517.22.786.1432.15

Data sourced from references[1][4]. TON and TOF are calculated based on the moles of product per mole of Ru monomer.

Experimental Protocols

1. Synthesis of Dichloro(this compound)ruthenium(II) Dimer {[(η⁶-C₆Me₆)RuCl₂]₂}

This protocol is adapted from established literature procedures.

Materials:

Procedure:

  • A mixture of hydrated ruthenium trichloride (B1173362) and the cyclohexadiene (a source of the HMB ligand through dehydrogenation) in ethanol is refluxed.

  • The reaction progress is monitored by the color change of the solution and the precipitation of the product.

  • Upon completion, the reaction mixture is cooled, and the resulting red-brown solid is collected by filtration.

  • The solid is washed with cold ethanol and then diethyl ether.

  • The product is dried under vacuum to yield the dichloro(this compound)ruthenium(II) dimer.

2. General Protocol for the Aldehyde-Water Shift (AWS) Reaction

Materials:

  • [(η⁶-C₆Me₆)RuCl₂]₂ (or other HMB-Ru precatalyst)

  • Aldehyde substrate

  • Deionized water

  • Pressure-rated vials with PTFE-lined caps

  • Stir bars

  • Inert atmosphere glovebox (optional, but recommended for reproducibility)

Procedure: [6]

  • In a pressure vial, the HMB-ruthenium precatalyst (e.g., 0.005 mmol of [(η⁶-C₆Me₆)RuCl₂]₂) is weighed.

  • The vial is transferred to a nitrogen-filled glovebox.

  • A stir bar, 5 mL of deionized water, and the aldehyde substrate (2.5 mmol) are added to the vial.

  • The vial is sealed with a PTFE pressure-relief cap.

  • The reaction mixture is stirred and heated in a preheated aluminum block at the desired temperature (e.g., 95 °C) for the specified time.

  • After the reaction time, the vial is rapidly cooled in an ice bath.

  • The products are analyzed by a suitable method, such as ¹H NMR spectroscopy or GC-FID, using an internal standard for quantification.[1][6]

Reaction Workflow

AWS_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_analysis Analysis start Start weigh Weigh [(η⁶-C₆Me₆)RuCl₂]₂ start->weigh glovebox Transfer to Glovebox weigh->glovebox add_reagents Add H₂O and Aldehyde glovebox->add_reagents seal Seal Vial add_reagents->seal heat_stir Heat and Stir (e.g., 95 °C) seal->heat_stir cool Cool in Ice Bath heat_stir->cool analyze Analyze Products (NMR, GC-FID) cool->analyze end End analyze->end

Workflow for the HMB-Ru catalyzed AWS reaction.

Application Note 2: C-H Bond Functionalization

Introduction: Direct C-H bond functionalization is a powerful strategy in organic synthesis, offering a more atom- and step-economical approach to the formation of carbon-carbon and carbon-heteroatom bonds. Ruthenium complexes are well-known catalysts for a variety of C-H activation reactions. The this compound ligand, with its strong electron-donating properties, can modulate the reactivity of the ruthenium center, potentially enhancing its catalytic efficiency in C-H functionalization processes. While specific protocols detailing HMB-ruthenium catalyzed C-H functionalization are less common than for p-cymene (B1678584) analogues, the underlying principles suggest their potential utility.

Potential Applications:

  • Directed C-H Arylation, Alkenylation, and Alkylation: HMB-ruthenium complexes could potentially catalyze the coupling of C-H bonds with various partners, guided by a directing group on the substrate.

  • Oxidative Annulation: These complexes may facilitate the construction of cyclic structures through cascade reactions involving C-H activation.

Logical Relationship for Directed C-H Functionalization:

CH_Activation catalyst [(HMB)Ru(II)] Precatalyst intermediate1 C-H Activation via Coordination of DG catalyst->intermediate1 substrate Substrate with Directing Group (DG) substrate->intermediate1 coupling_partner Coupling Partner (e.g., Alkene, Alkyne, Aryl Halide) intermediate2 Insertion/Coupling coupling_partner->intermediate2 oxidant Oxidant (if required) oxidant->catalyst Regeneration product Functionalized Product intermediate1->intermediate2 intermediate2->product

Generalized pathway for directed C-H functionalization.

Application Note 3: Asymmetric Catalysis

Introduction: Asymmetric catalysis is of paramount importance in the synthesis of chiral molecules, particularly for the pharmaceutical industry. Chiral half-sandwich ruthenium complexes are effective catalysts for asymmetric hydrogenation and transfer hydrogenation of prochiral ketones and imines. While the chirality is typically introduced through a chiral ligand other than the arene, the steric and electronic properties of the arene ligand can still influence the enantioselectivity of the reaction. The bulky this compound ligand can create a well-defined chiral pocket around the metal center, potentially leading to high enantioselectivities.

Potential Applications:

  • Asymmetric Transfer Hydrogenation: In combination with a chiral diamine or amino alcohol ligand, HMB-ruthenium complexes could be effective catalysts for the reduction of ketones and imines using hydrogen donors like isopropanol (B130326) or formic acid.

  • Asymmetric Hydrogenation: Under hydrogen pressure, these complexes, when paired with chiral phosphine (B1218219) ligands, could catalyze the enantioselective hydrogenation of various unsaturated substrates.

Experimental Workflow for Asymmetric Transfer Hydrogenation:

Asymmetric_Hydrogenation start Start precatalyst [(HMB)Ru(II)] Precursor start->precatalyst activation In situ Catalyst Formation precatalyst->activation chiral_ligand Chiral Ligand (e.g., TsDPEN) chiral_ligand->activation reaction Asymmetric Transfer Hydrogenation activation->reaction substrate Prochiral Ketone/Imine substrate->reaction h_donor Hydrogen Donor (e.g., iPrOH/base or HCOOH/NEt₃) h_donor->reaction workup Reaction Quench & Workup reaction->workup analysis Purification & Enantiomeric Excess Determination (HPLC) workup->analysis product Chiral Alcohol/Amine analysis->product

General workflow for asymmetric transfer hydrogenation.

Disclaimer: The protocols for C-H functionalization and asymmetric catalysis are generalized, as specific, detailed procedures for this compound-ligated catalysts are not as prevalent in the literature as for the Aldehyde-Water Shift reaction. Researchers should adapt these general workflows based on analogous procedures with other arene ligands and perform appropriate reaction optimization.

References

Application Notes and Protocols for Utilizing Hexamethylbenzene in ³He-NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using hexamethylbenzene as a solvent for Helium-3 (B1234947) Nuclear Magnetic Resonance (³He-NMR) spectroscopy. This document covers the rationale for its use, key physical and chemical properties, detailed experimental protocols for sample preparation and data acquisition, and potential applications, particularly in the context of hyperpolarized ³He studies.

Introduction: Why this compound for ³He-NMR?

This compound (HMB) presents a unique and advantageous solvent environment for ³He-NMR spectroscopy. Its utility stems from a combination of favorable physical and chemical properties that address common challenges in NMR studies of gaseous analytes.

Key Advantages:

  • High Solubility for Helium-3: this compound exhibits excellent solubility for helium-3 gas, a crucial factor for achieving adequate signal-to-noise ratios in ³He-NMR experiments.[1]

  • High Purity: Commercially available at high purity levels (often >99%), HMB minimizes interference from solvent impurities in the NMR spectrum.[1]

  • Aromatic Nature: As an aromatic compound, the electron-rich benzene (B151609) ring of this compound can interact with dissolved analytes, potentially providing unique chemical shift information.

  • Suitable for a Range of Temperatures: With a melting point of 165-166°C and a boiling point of 268°C, HMB can be used in a molten state over a broad temperature range, allowing for temperature-dependent studies.

  • Inertness: this compound is chemically inert under typical NMR conditions, preventing unwanted reactions with the analyte or hyperpolarized ³He.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in ³He-NMR spectroscopy.

PropertyValueReference
Molecular Formula C₁₂H₁₈[1]
Molecular Weight 162.27 g/mol [1]
Appearance Colorless to white crystalline solid
Melting Point 165-166 °C
Boiling Point 268 °C
Density 1.063 g/cm³
Solubility in Water Insoluble
Solubility in Organic Solvents Soluble in benzene, ethanol, and other nonpolar solvents.

Quantitative Data for ³He in Organic Solvents

ParameterGeneral Value/Range in Organic SolventsNotes
³He Chemical Shift -0.8 to 0.2 ppm (relative to low-pressure ³He gas)The precise chemical shift is influenced by the solvent's polarizability. Aromatic solvents like this compound are expected to induce a noticeable shift.
Spin-Lattice (T₁) Relaxation Time Can be very long (hundreds to thousands of seconds for the gas phase).[2]T₁ can be significantly reduced by dissolving the ³He in a solvent and by the addition of a paramagnetic relaxing agent like O₂. For ³He@C₆₀, the T₁ is around 300s, which can be reduced to 30s in methylnaphthalene with O₂.[2]
Spin-Spin (T₂) Relaxation Time Generally shorter than T₁.T₂ is sensitive to local field inhomogeneities and molecular motion.
Solubility of Noble Gases Increases with the atomic mass of the noble gas.The solubility of helium in hydrocarbons is generally low but sufficient for NMR studies, especially with hyperpolarization.

Experimental Protocols

Standard ³He-NMR Sample Preparation

This protocol outlines the preparation of a ³He-NMR sample using molten this compound. This procedure requires a specialized NMR tube capable of handling elevated temperatures and pressures, such as a thick-walled glass tube with a valve (e.g., a J-Young tube).

Materials:

  • High-purity this compound

  • High-purity ³He gas

  • High-pressure NMR tube (e.g., J-Young tube)

  • Schlenk line or similar gas handling manifold

  • Heating block or oil bath

  • NMR spectrometer

Workflow Diagram:

3He_NMR_Relationships Solvent Solvent Properties (this compound) Chemical_Shift ³He Chemical Shift Solvent->Chemical_Shift Polarizability Relaxation Relaxation Times (T₁, T₂) Solvent->Relaxation Viscosity, Interactions He3_Properties ³He Properties (Concentration, Polarization) He3_Properties->Relaxation Intermolecular Interactions Signal_Intensity Signal Intensity He3_Properties->Signal_Intensity Directly Proportional NMR_Parameters NMR Spectrometer Parameters (Field Strength, Temperature) NMR_Parameters->Chemical_Shift Field Dependence (minor) NMR_Parameters->Relaxation Temperature Dependence NMR_Parameters->Signal_Intensity Field Strength Structural_Info Structural & Dynamic Information Chemical_Shift->Structural_Info Linewidth Spectral Linewidth Relaxation->Linewidth T₂ determines linewidth Signal_Intensity->Structural_Info Linewidth->Structural_Info

References

Application Notes and Protocols: Oxidation of Hexamethylbenzene to Mellitic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of mellitic acid via the oxidation of hexamethylbenzene. Mellitic acid, also known as benzenehexacarboxylic acid, is a significant compound in coordination chemistry, materials science, and as a potential organic substance in astrobiology. The protocols furnished herein focus on established oxidation methodologies, providing reaction conditions, procedural details, and expected yields to aid researchers in the successful synthesis of this compound.

Introduction

This compound is a highly substituted aromatic hydrocarbon that can be fully oxidized to mellitic acid. This conversion of all six methyl groups into carboxylic acid functionalities requires potent oxidizing agents and specific reaction conditions. The resulting product, mellitic acid, is a planar molecule with a central benzene (B151609) ring fully substituted with carboxyl groups. This unique structure makes it a valuable building block in various chemical applications. This document outlines the primary methods for this oxidation, with a focus on reproducibility and clarity for a research and development audience.

Data Presentation

The following tables summarize the quantitative data for the primary methods of oxidizing this compound to mellitic acid.

Table 1: Reaction Conditions for Nitric Acid Oxidation of this compound

ParameterValueReference
Starting MaterialThis compound[1][2]
Oxidizing AgentConcentrated Nitric Acid[1][2]
Temperature120-160 °C[1][2]
Reaction VesselSealed Glass Tube ("Carius tube")[1]
Yield of Pure Mellitic Acid~35%[1][2]

Table 2: Reported Conditions for Alkaline Potassium Permanganate (B83412) Oxidation

ParameterValueReference
Starting MaterialThis compound[3]
Oxidizing AgentAlkaline Potassium Permanganate[3]
TemperatureOrdinary Temperature[1]
Reaction TimeVery Slow[1]
Reported YieldAlmost Quantitative (Note: reaction is very slow and challenging)[1]
Solubility IssueThis compound is insoluble in aqueous alkaline solution, making the reaction difficult.[3]

Experimental Protocols

Method 1: Oxidation with Concentrated Nitric Acid

This protocol is adapted from the work of Wibaut, Overhoff, Jonker, and Gratama.[1]

Materials:

  • This compound, powdered

  • Fuming Nitric Acid (specific gravity 1.52)

  • Distilled Water

  • Hard glass tube ("Carius tube"), ~50 cm in length

  • Heating apparatus (e.g., tube furnace or heating block)

  • Apparatus for cooling (e.g., ice bath)

  • Safety equipment for handling high-pressure reactions and corrosive acids.

Procedure:

  • Preparation of the Reaction Mixture: In a hard glass tube, prepare a mixture of 7 ml of fuming nitric acid (sp.gr. 1.52) and 2 ml of water.

  • Addition of this compound: Carefully and in small portions, add 2 grams of powdered this compound to the nitric acid mixture. Shake the tube during this addition. A vigorous reaction with heat evolution will occur.

  • Sealing the Reaction Tube: Once the initial vigorous reaction has subsided, carefully seal the tube using a torch. Caution: This step should only be performed by trained personnel, as improper sealing can lead to explosive failure under pressure.

  • Heating: Place the sealed tube in a suitable heating apparatus and heat it to 120°C for 3 hours. Subsequently, increase the temperature to 140-150°C for another 4 hours, and finally to 160°C for 4 hours.

  • Cooling and Opening the Tube: After the heating cycle is complete, allow the tube to cool completely to room temperature. Extreme caution must be exercised when opening the tube due to high internal pressure. It is advisable to cool the tube in an ice bath and use a specialized tube opener or score and snap the tube tip while pointing it away from yourself and others in a fume hood.

  • Work-up: After opening, add 2 ml of nitric acid (sp. gr. 1.4) and 6 ml of water to the tube. Gently warm the mixture to dissolve the crystalline product. Transfer the solution to a beaker and rinse the tube with a small amount of water.

  • Isolation of Crude Product: Evaporate the solution to dryness on a water bath. The resulting crude product should consist of fairly pure mellitic acid.[1]

  • Purification: The crude mellitic acid can be further purified by recrystallization from water.

Method 2: Oxidation with Alkaline Potassium Permanganate (Challenges and Considerations)

The direct oxidation of this compound with alkaline potassium permanganate is reported to be challenging due to the insolubility of this compound in the aqueous reaction medium.[3] While one source from 1884 suggests an almost quantitative yield at ordinary temperature, it also notes that the reaction is exceedingly slow.[1]

A more recent study indicates that a preliminary treatment with nitric acid can facilitate a subsequent oxidation by potassium permanganate, though this led to the formation of dimethylpyromellitic acid rather than mellitic acid.[3]

Proposed Approach (based on literature suggestions):

  • Solvent System: A biphasic system (e.g., water and a non-oxidizable organic solvent) with a phase-transfer catalyst may be employed.

  • Stoichiometry: A significant excess of potassium permanganate will be required to fully oxidize all six methyl groups.

  • pH Control: The reaction should be maintained under alkaline conditions, as permanganate is a more effective oxidant in this medium for this purpose.

  • Temperature: While "ordinary temperature" has been mentioned, gentle heating may be required to increase the reaction rate, but this also increases the risk of side reactions and decomposition of the permanganate.

  • Work-up: The work-up would involve quenching the excess permanganate (e.g., with sodium bisulfite), followed by acidification to precipitate the mellitic acid.

Given the lack of a detailed protocol and the reported difficulties, the nitric acid oxidation method is currently the more established and reproducible route for the preparation of mellitic acid from this compound in a laboratory setting.

Visualizations

Oxidation_Workflow cluster_prep Reaction Preparation cluster_reaction Oxidation Reaction cluster_workup Product Isolation and Purification start Start reagents Mix Fuming Nitric Acid and Water in Carius Tube start->reagents add_hmb Add this compound in Portions reagents->add_hmb seal_tube Seal Carius Tube add_hmb->seal_tube heating Heat in Stages: 1. 120°C (3h) 2. 140-150°C (4h) 3. 160°C (4h) seal_tube->heating cool_open Cool and Carefully Open Tube heating->cool_open dissolve Dissolve Product in Dilute Nitric Acid cool_open->dissolve evaporate Evaporate to Dryness dissolve->evaporate purify Recrystallize from Water evaporate->purify end Mellitic Acid purify->end

Caption: Workflow for the synthesis of mellitic acid via nitric acid oxidation.

Signaling_Pathway HMB This compound (C₆(CH₃)₆) Intermediates Partially Oxidized Intermediates HMB->Intermediates Oxidation Oxidant Oxidizing Agent (e.g., HNO₃) MA Mellitic Acid (C₆(COOH)₆) Intermediates->MA Further Oxidation

Caption: Conceptual pathway of this compound oxidation to mellitic acid.

References

Application Notes and Protocols for the Synthesis of Hexamethylbenzene via Friedel-Crafts Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hexamethylbenzene, also known as mellitene, is a highly substituted aromatic hydrocarbon with the formula C₆(CH₃)₆.[1][2] Its unique structure, featuring a flat hexagonal benzene (B151609) ring with six methyl group substituents, has made it a subject of significant interest in various fields of chemical research, including organometallic chemistry, where it serves as a ligand, and in the study of aromaticity.[1][2][3] The synthesis of this compound can be achieved through several routes, with Friedel-Crafts alkylation being a prominent and versatile method. This set of reactions, developed by Charles Friedel and James Crafts in 1877, involves the alkylation of an aromatic ring using an alkyl halide in the presence of a strong Lewis acid catalyst.[4]

This document provides detailed application notes and experimental protocols for the synthesis of this compound using Friedel-Crafts alkylation and related methods, intended for researchers, scientists, and professionals in drug development.

Reaction Mechanism: Friedel-Crafts Alkylation

The Friedel-Crafts alkylation proceeds via an electrophilic aromatic substitution mechanism. The key steps are:

  • Formation of an Electrophile: A strong Lewis acid catalyst, typically aluminum chloride (AlCl₃), reacts with an alkylating agent (e.g., methyl chloride) to form a carbocation or a highly polarized complex that acts as the electrophile.[5][6]

  • Electrophilic Attack: The π-electron system of the aromatic ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[6]

  • Deprotonation: A weak base, often AlCl₄⁻, removes a proton from the carbon atom bearing the new alkyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[5]

Due to the activating nature of alkyl groups, the product of the initial alkylation is more nucleophilic than the starting material, which can lead to polyalkylation.[7] Therefore, achieving exhaustive methylation to form this compound often requires forcing conditions or starting with already highly methylated benzenes.

Experimental Protocols

Two primary methods for the synthesis of this compound are detailed below. The first is a classic Friedel-Crafts alkylation of a methylated benzene derivative, and the second is a gas-phase catalytic method.

Protocol 1: Friedel-Crafts Methylation of Pentamethylbenzene (B147382)

This protocol describes the rapid methylation of pentamethylbenzene to produce this compound using methyl chloride and an aluminum chloride catalyst.[8]

Materials:

  • Pentamethylbenzene

  • Anhydrous aluminum chloride (AlCl₃)

  • Dry methyl chloride (CH₃Cl) gas

  • Ice

  • Methanol (B129727)

Equipment:

  • Three-necked round-bottom flask

  • Gas inlet tube

  • Reflux condenser

  • Mechanical stirrer

  • Oil bath

  • Gas flow meter

  • Buchner funnel and flask

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube extending below the surface of the reactants, and a reflux condenser, place 378 g of pentamethylbenzene and 200 g of anhydrous aluminum chloride.[8]

  • Reaction Conditions: Heat the mixture in an oil bath to 190–200 °C.[8]

  • Methylation: Bubble a rapid stream of dry methyl chloride gas through the heated mixture for three to four hours.[8]

  • Cooling and Quenching: Allow the reaction mixture to cool and stand at room temperature overnight.[8]

  • Workup: Carefully and slowly pour the reaction mixture onto a sufficient quantity of crushed ice to decompose the aluminum chloride complex.

  • Isolation: Collect the solid product by filtration using a Buchner funnel.

  • Purification: Wash the filter cake with methanol to remove any unreacted starting material and byproducts.[9] The resulting solid is crude this compound.

  • Recrystallization: Further purify the this compound by recrystallization from ethanol (B145695) or benzene to obtain colorless crystals.[10]

Protocol 2: Vapor-Phase Synthesis from Phenol (B47542) and Methanol

This method, adapted from Organic Syntheses, describes a gas-phase catalytic synthesis of this compound.[10]

Materials:

  • Phenol

  • Methanol

  • Activated alumina (B75360) catalyst (4- to 8-mesh)[10]

  • Ethanol or benzene for recrystallization

Equipment:

  • Tube furnace

  • Quartz or metal reaction tube (e.g., 7/8-in. diameter, 13 in. long)[10]

  • Dropping funnel or syringe pump

  • Receiving flask

  • Buchner funnel and flask

Procedure:

  • Catalyst Packing: Pack the reaction tube with 34 g of activated alumina catalyst.[10]

  • Reaction Setup: Place the packed tube in a tube furnace and heat to 530 °C.[10]

  • Reactant Preparation: Prepare a solution of 100 g (1.06 moles) of phenol in 1 L of methanol.[10]

  • Reaction: Using a dropping funnel or syringe pump, introduce the phenol-methanol solution into the heated reaction tube at a rate of 110 ml per hour.[10]

  • Product Collection: Collect the product that exits the tube in a receiving flask. By-product gases should be vented to an efficient hood.[10]

  • Isolation: After the addition of the reactant solution is complete, transfer the pale yellow product to a Buchner funnel.[10]

  • Washing: Wash the crude product with methanol.[10] This yields 112–115 g (65–67%) of crude this compound with a melting point of 135–145 °C.[10]

  • Purification: Recrystallize the crude product from ethanol (50 g in 650 ml) with an 85% recovery or from benzene (50 g in 130 ml) with a 60% recovery to yield colorless this compound with a melting point of 165–166 °C.[10]

Data Presentation

The following table summarizes quantitative data for different synthetic routes to this compound.

Starting Material(s)Alkylating AgentCatalystSolventTemperature (°C)Yield (%)Reference
PentamethylbenzeneMethyl chlorideAlCl₃None190–200Not specified[8]
Durene / p-xyleneNot specifiedFriedel-CraftsNot specifiedNot specifiedGood yield from durene[1][2]
Phenol, MethanolMethanolActivated AluminaGas Phase53065–67 (crude)[10]
Acetone, MethanolMethanolAluminaGas Phase400Not specified[2][3]
Phenols, MethanolMethanolAluminaGas Phase (CO₂)410–440Part of a mixture[1][2]
MethanolIn situ CH₃ClZinc ChlorideNone283Minor product[1][2]
PentamethylbenzeneOxalyl chlorideAlCl₃Not specifiedNot specifiedByproduct[11]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound from pentamethylbenzene via Friedel-Crafts alkylation.

Friedel_Crafts_Alkylation_Workflow start Start: Pentamethylbenzene & Anhydrous AlCl₃ react Heat to 190-200°C Bubble CH₃Cl gas (3-4h) start->react 1. Mix Reactants cool Cool to Room Temp (Overnight) react->cool 2. Reaction quench Quench with Ice cool->quench 3. Decompose Complex isolate Filter Solid Product quench->isolate 4. Workup wash Wash with Methanol isolate->wash 5. Crude Isolation purify Recrystallize from Ethanol or Benzene wash->purify 6. Purification end Final Product: This compound purify->end 7. Final Product

Caption: Workflow for this compound Synthesis.

References

Synthesis of Hexamethylbenzene via Alkyne Trimerization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkyne trimerization, a [2+2+2] cycloaddition reaction, is a powerful and atom-economical method for the synthesis of substituted benzene (B151609) rings. This application note provides detailed protocols for the synthesis of hexamethylbenzene from the trimerization of 2-butyne (B1218202) using various transition metal catalysts. This compound serves as a crucial intermediate and building block in the synthesis of various organic molecules, including pharmaceuticals and materials with unique electronic properties. Its fully substituted, symmetric structure also makes it a valuable ligand in organometallic chemistry.[1][2]

The trimerization of three molecules of 2-butyne (dimethylacetylene) to form this compound can be efficiently catalyzed by a range of organometallic complexes.[1][2] This document outlines protocols for several common catalytic systems, including those based on titanium/aluminum (Ziegler-Natta type), cobalt, and rhodium. Each system offers distinct advantages regarding reaction conditions, catalyst handling, and yield.

Reaction Principle

The fundamental transformation is the cycloaddition of three 2-butyne molecules to yield one molecule of this compound.

Reaction scheme for the trimerization of 2-butyne to this compound.

The general mechanism for this transition metal-catalyzed reaction proceeds through several key steps. Initially, two molecules of the alkyne coordinate to the metal center and undergo oxidative coupling to form a metallacyclopentadiene intermediate. Subsequently, the third alkyne molecule coordinates and inserts into a metal-carbon bond of the metallacycle, or undergoes a [4+2] cycloaddition to form a metallanorbornadiene intermediate. Reductive elimination from this intermediate releases the this compound product and regenerates the active catalyst.

Experimental Protocols

Detailed methodologies for the synthesis of this compound using different catalytic systems are provided below.

Protocol 1: Titanium(IV) Chloride and Triisobutylaluminum (B85569) Catalyst

This protocol utilizes a Ziegler-Natta type catalyst system.

Materials:

  • Titanium(IV) chloride (TiCl₄)

  • Triisobutylaluminum ((i-Bu)₃Al)

  • 2-Butyne (dimethylacetylene)

  • Anhydrous hexane (B92381)

  • Anhydrous benzene

  • Hydrochloric acid (10% aqueous solution)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard glassware for inert atmosphere synthesis (Schlenk line or glovebox)

Procedure:

  • Under an inert atmosphere (argon or nitrogen), a solution of triisobutylaluminum in hexane is prepared in a Schlenk flask.

  • To a separate Schlenk flask containing anhydrous benzene, add 2-butyne.

  • Cool the 2-butyne solution to 0 °C using an ice bath.

  • Slowly add the triisobutylaluminum solution to the 2-butyne solution with vigorous stirring.

  • Following the addition of the triisobutylaluminum, slowly add a solution of titanium(IV) chloride in hexane to the reaction mixture. Maintain the temperature at 0-5 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction by carefully and slowly adding a 10% aqueous solution of hydrochloric acid.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with 10% HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol (B145695) or by sublimation to yield pure this compound.

Protocol 2: Cyclopentadienylcobalt Dicarbonyl Catalyst

This method employs a well-defined organocobalt complex as the catalyst.

Materials:

  • Cyclopentadienylcobalt dicarbonyl (CpCo(CO)₂)

  • 2-Butyne

  • Anhydrous toluene

  • Alumina (B75360) for chromatography

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve cyclopentadienylcobalt dicarbonyl in anhydrous toluene.

  • Add a stoichiometric excess of 2-butyne to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography or gas chromatography. The reaction is typically complete within 8-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the solution under reduced pressure.

  • Purify the residue by column chromatography on alumina using a non-polar eluent (e.g., hexane) to afford pure this compound.

Protocol 3: Rhodium(I) Dicarbonyl Chloride Dimer Catalyst

This protocol uses a rhodium-based catalyst for the trimerization.[3]

Materials:

  • Rhodium(I) dicarbonyl chloride dimer ([Rh(CO)₂Cl]₂)

  • 2-Butyne

  • Anhydrous benzene

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • In a pressure-rated reaction vessel under an inert atmosphere, dissolve rhodium(I) dicarbonyl chloride dimer in anhydrous benzene.[3]

  • Add 2-butyne to the solution.[3]

  • Seal the vessel and heat the reaction mixture to 80 °C.[3] The reaction may generate pressure, so appropriate precautions must be taken.

  • Maintain the reaction at 80 °C for 12-24 hours.[3]

  • After cooling to room temperature, carefully vent the vessel.

  • The reaction mixture will contain this compound along with other rhodium-containing byproducts such as duroquinone (B146903) and chloro(π-tetramethylcyclopentadienone)rhodium.[3]

  • The this compound can be isolated by filtration of the reaction mixture and purification of the filtrate by column chromatography or recrystallization.

Quantitative Data Summary

Catalyst SystemSubstrateSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
TiCl₄ / (i-Bu)₃Al2-ButyneBenzene/Hexane0 to RT12-18Varies[1][2]
CpCo(CO)₂2-ButyneTolueneReflux8-12Good to high-
[Rh(CO)₂Cl]₂2-ButyneBenzene8012-24Moderate[3]

Note: Yields can vary significantly based on the purity of reagents, inert atmosphere techniques, and specific reaction scale.

Visualizations

Reaction Workflow

The following diagram illustrates the general experimental workflow for the synthesis of this compound via alkyne trimerization.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Reagents: - 2-Butyne - Anhydrous Solvent - Catalyst dissolve Dissolve Catalyst and 2-Butyne in Anhydrous Solvent reagents->dissolve 1. Add glassware Inert Atmosphere Glassware (Schlenk line / Glovebox) glassware->dissolve react React under Specific Temperature and Time dissolve->react 2. Heat/Stir quench Quench Reaction (if necessary) react->quench 3. Cool extract Solvent Extraction & Washing quench->extract dry Dry Organic Layer extract->dry purify Purification (Recrystallization, Chromatography, or Sublimation) dry->purify product This compound purify->product 4. Isolate characterization Characterization (NMR, GC-MS, m.p.) product->characterization 5. Analyze

Caption: General experimental workflow for this compound synthesis.

Catalytic Cycle Mechanism

The following diagram depicts a simplified, generally accepted catalytic cycle for the transition metal-catalyzed trimerization of alkynes.

catalytic_cycle M [M] MC2 M₂ M->MC2 + 2 Alkyne Metallacycle Metallacyclo- pentadiene MC2->Metallacycle Oxidative Coupling Metallanorbornadiene Metallanorbornadiene Metallacycle->Metallanorbornadiene + Alkyne [4+2] Cycloaddition Product This compound Metallanorbornadiene->Product Reductive Elimination Product->M Regenerates Catalyst

Caption: Simplified catalytic cycle for alkyne trimerization.

References

Application Notes and Protocols for the Generation of Transient Boron Species via Hexamethylbenzene Elimination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for a novel method of generating transient, sterically unhindered, multiply bonded boron species. The methodology is based on the elimination of hexamethylbenzene from a boranorbornadiene precursor. This technique offers a mild and efficient route to highly reactive boron-containing intermediates, such as boraketenimines, oxoboranes, and iminoboranes, which are valuable for the synthesis of novel boron-doped heterocycles and other advanced materials.[1][2][3][4][5]

Application Notes

The generation of transient, sterically unhindered small molecules with unsaturated boron multiple bonds is a key challenge in boron chemistry.[4] Such species are highly reactive and can serve as versatile building blocks for the synthesis of complex boron-containing molecules with potential applications in catalysis, medicinal chemistry, and materials science.[3] The this compound elimination strategy provides a significant advancement in this field by offering a clean and efficient method to access these reactive intermediates.[1][2]

The core of this methodology is the use of phenyl boranorbornadiene (PhB(C₆Me₆)), which serves as a precursor to the transient boron species.[1][4] This precursor undergoes insertion reactions with various reagents, leading to the formation of intermediates that, upon heating, eliminate this compound through a retro-Diels-Alder reaction or a Cope-type rearrangement, releasing the desired transient boron species.[1][4] The aromatization of the this compound leaving group provides a strong thermodynamic driving force for these reactions.[1]

Key Advantages of the this compound Elimination Method:

  • Mild Reaction Conditions: The generation of transient species occurs under relatively mild thermal conditions.

  • Sterically Unhindered Products: This method allows for the formation of boron species without the need for bulky protecting groups, thus enabling the study of their intrinsic reactivity.[4]

  • Versatility: A range of transient boron species can be generated by choosing the appropriate insertion reagent.

Generated Transient Boron Species and Their Fates:

  • Base-Stabilized Boraketenimine (PhB(CNxyl)₂): Generated from the 1,1-insertion of 2,6-xylyl isocyanide into phenyl boranorbornadiene followed by heating. This intermediate dimerizes to form a boron-doped 6-membered ring.[1][3][4]

  • Oxoborane (PhB=O): Implied from the reaction of phenyl boranorbornadiene with trimethylamine (B31210) N-oxide, which yields triphenyl boroxine (B1236090), the trimer of the transient oxoborane.[1][2]

  • Iminoborane (PhB=NPh): Generated from the reaction of phenyl boranorbornadiene with phenyl azide (B81097). This transient species can be trapped in a [3+2] cycloaddition with another molecule of phenyl azide to form a stable BN₄ ring.[1][2]

Experimental Protocols

Synthesis of Phenyl boranorbornadiene (PhB(C₆Me₆)) (1)

This protocol describes the synthesis of the key precursor molecule, phenyl boranorbornadiene.

Workflow Diagram:

reagents PhBCl₂ + 2 LiC₁₀H₈ solvent Toluene (B28343) -78 °C to RT reagents->solvent reaction1 Reaction Mixture solvent->reaction1 add_hmb Add this compound (HMB) reaction1->add_hmb reaction2 Reaction at 80 °C add_hmb->reaction2 workup Workup: 1. Filter through Celite 2. Remove volatiles 3. Wash with pentane (B18724) reaction2->workup product PhB(C₆Me₆) (1) (Yellow Solid) workup->product

Caption: Synthesis of Phenyl boranorbornadiene (1).

Procedure:

  • In a glovebox, a solution of dichlorophenylborane (B1345638) (PhBCl₂) in toluene is added dropwise to a pre-cooled (-78 °C) solution of two equivalents of lithium naphthalenide in toluene.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • This compound is added to the mixture.

  • The reaction vessel is sealed and heated to 80 °C for 24 hours.

  • After cooling to room temperature, the mixture is filtered through a pad of Celite.

  • The solvent is removed under reduced pressure.

  • The resulting solid is washed with pentane to remove any remaining naphthalene (B1677914) and this compound.

  • The product, phenyl boranorbornadiene (1), is obtained as a yellow solid.

Generation and Dimerization of Base-Stabilized Boraketenimine

This protocol details the generation of a transient boraketenimine and its subsequent dimerization.

Reaction Pathway:

cluster_step1 Step 1: 1,1-Insertion cluster_step2 Step 2: Retro-Diels-Alder & Dimerization 1 PhB(C₆Me₆) (1) xylnc + 2 xylNC 1->xylnc 2 Boron-doped bicyclo[2.2.2]octa-2,5-diene (2) xylnc->2 2_heat Compound 2 (Toluene, 80 °C) intermediate [PhB(CNxyl)₂] (Transient Boraketenimine) 2_heat->intermediate - this compound dimer (PhB)₂C₄(CNxyl)₆ (4) (Dimer) intermediate->dimer Dimerization hmb This compound

Caption: Generation and dimerization of boraketenimine.

Procedure:

Step 1: Synthesis of the Boron-doped bicyclo[2.2.2]octa-2,5-diene (2)

  • To a solution of phenyl boranorbornadiene (1) in benzene, add two equivalents of 2,6-xylyl isocyanide (xylNC).

  • Stir the reaction mixture at room temperature for 1 hour.

  • Remove the solvent under reduced pressure to yield compound 2 as a yellow solid.

Step 2: Generation and Dimerization of the Boraketenimine

  • Dissolve compound 2 in toluene.

  • Heat the solution at 80 °C overnight.

  • A color change from yellow to dark red and the precipitation of yellow crystals of the dimer (4) will be observed.[3]

  • The formation of this compound can be confirmed by ¹H NMR spectroscopy of the crude reaction mixture.[3]

  • The precipitated yellow crystals can be isolated by filtration.

Generation of a Transient Oxoborane and Formation of Triphenyl Boroxine

This protocol describes the generation of a transient oxoborane, which trimerizes to form triphenyl boroxine.

Reaction Pathway:

1 PhB(C₆Me₆) (1) tmao + Trimethylamine N-oxide (TMAO) 1->tmao intermediate [PhB=O] (Transient Oxoborane) tmao->intermediate - this compound - Trimethylamine boroxine Triphenyl Boroxine (9) intermediate->boroxine Trimerization hmb This compound

Caption: Generation of oxoborane and its trimerization.

Procedure:

  • In a reaction vessel, mix phenyl boranorbornadiene (1) and one equivalent of trimethylamine N-oxide (TMAO).

  • Add benzene-d₆ as the solvent.

  • Heat the mixture at 50 °C.

  • Monitor the reaction by ¹H NMR spectroscopy for the appearance of a singlet at 2.13 ppm, corresponding to the formation of this compound.[1][3]

  • After the reaction is complete, remove the this compound by sublimation.

  • The remaining solid is triphenyl boroxine (9), which can be characterized by ¹¹B NMR spectroscopy (a singlet at 29.0 ppm in CDCl₃).[1][3]

Generation and Trapping of a Transient Iminoborane

This protocol details the generation of a transient iminoborane and its trapping via a cycloaddition reaction.

Reaction Pathway:

1 PhB(C₆Me₆) (1) phn3 + Phenyl azide (PhN₃) 1->phn3 intermediate [PhB=NPh] (Transient Iminoborane) phn3->intermediate - this compound - N₂ trapping + Phenyl azide intermediate->trapping product BN₄ ring (10) trapping->product [3+2] Cycloaddition hmb This compound

Caption: Generation and trapping of iminoborane.

Procedure:

  • Treat a solution of phenyl boranorbornadiene (1) with phenyl azide at 50 °C.[1]

  • Monitor the reaction by ¹H NMR, which will indicate the quantitative formation of this compound.[1]

  • After the reaction is complete, wash the mixture with hexanes to remove this compound.

  • The boron-containing product (10) can be isolated by recrystallization.[1]

  • The product is a BN₄ five-membered ring, formed from the [3+2] cycloaddition of the transient iminoborane with a molecule of phenyl azide.[1]

  • Characterize the product by ¹¹B NMR spectroscopy (a resonance at 25.4 ppm).[1]

Quantitative Data Summary

Reaction Product Yield ¹¹B NMR (δ, ppm) Reference
Dimerization of PhB(CNxyl)₂(PhB)₂C₄(CNxyl)₆ (4)60% (two-step)Not Reported[1]
One-pot synthesis of Dimer(PhB)₂C₄(CNxyl)₆ (4)15%Not Reported[1]
Trimerization of PhB=OTriphenyl Boroxine (9)Not Reported29.0 (in CDCl₃)[1][3]
Trapping of PhB=NPhBN₄ ring (10)Not Reported25.4[1]
Intermediate in Boraketenimine formationPhB(CNxyl)₂--17.0[1]

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals. The user is responsible for verifying the accuracy and suitability of these methods for their specific application.

References

Application of Deuterated Hexamethylbenzene in NMR Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterated hexamethylbenzene (HMB-d18) is a valuable tool in Nuclear Magnetic Resonance (NMR) spectroscopy, primarily utilized as a probe to investigate the structure and dynamics of various solid-state systems. Its unique molecular symmetry and the strong quadrupolar interaction of the deuterium (B1214612) nuclei make it a sensitive reporter on the local environment in materials such as organic crystals, glasses, and polymers. This document provides detailed application notes and experimental protocols for the use of HMB-d18 in NMR studies, aimed at researchers in academia and industry.

Key Applications

Deuterated this compound is particularly useful in the following NMR applications:

  • Probing Molecular Dynamics in Solids: HMB-d18 is widely used as a guest molecule in a host matrix to study molecular reorientation and dynamics. The analysis of deuterium (²H) NMR lineshapes and spin-lattice relaxation times (T₁) provides quantitative information on the rates and activation energies of molecular motions.

  • Characterizing Organic Glasses and Crystals: By observing the NMR behavior of HMB-d18 dispersed in glassy or crystalline matrices, researchers can gain insights into the packing, motional heterogeneity, and phase transitions of the host material.[1][2][3][4]

  • NMR Chemical Shift Thermometry: The temperature-dependent chemical shift of the residual protons in partially deuterated HMB can be utilized for accurate temperature calibration within the NMR probe.

  • Internal Standard for Quantitative NMR (qNMR): Due to its simple singlet signal in ¹H NMR (from residual protons) and its chemical stability, HMB-d18 can serve as an internal standard for the quantification of analytes in solution.[5][6][7][8]

Data Presentation: Molecular Dynamics Parameters

The following table summarizes key quantitative data obtained from ²H NMR studies of deuterated this compound in different environments. This data is crucial for understanding how the host matrix affects the molecular motion of HMB.

Host MatrixActivation Energy (Ea) for C₆ Rotation (kJ/mol)Correlation Time (τc) at a Specific TemperatureReference
Neat this compound~15Varies with temperature[2]
This compound in Hexachlorobenzene~30 (factor of 2 increase)Slower than in neat HMB[2][3][4]
This compound in Organic Glasses~4.3 (factor of 3.5 decrease)Faster than in neat HMB, with a distribution of correlation times[2][3][4]

Experimental Protocols

Protocol 1: Sample Preparation for Solid-State ²H NMR

This protocol describes the preparation of a solid-state NMR sample containing deuterated this compound as a probe molecule within a host matrix.

Materials:

  • Deuterated this compound (C₆(CD₃)₆), >98% isotopic purity

  • Host material (e.g., organic glass-former, crystalline powder)

  • NMR rotor (e.g., 4 mm zirconia)

  • Vortex mixer

  • Spatula

  • Balance

Procedure:

  • Determine Concentration: Decide on the desired concentration of HMB-d18 in the host matrix. Typically, low concentrations (1-5 mol%) are used to minimize probe-probe interactions.

  • Weighing: Accurately weigh the appropriate amounts of HMB-d18 and the host material.

  • Mixing (for crystalline hosts):

    • Thoroughly mix the HMB-d18 and host powders using a spatula and vortex mixer.

    • For intimate mixing, co-melting the two components can be effective if the host material is thermally stable. Heat the mixture above the melting points of both components, mix well, and then cool to room temperature.[4]

  • Mixing (for glassy hosts):

    • Dissolve the HMB-d18 in the liquid glass-forming host material at a temperature where the host is in its liquid state.

    • Ensure a homogeneous solution by thorough mixing.

    • Rapidly cool the solution to form the glass with the dispersed HMB-d18.[4]

  • Packing the Rotor:

    • Carefully pack the prepared mixture into the NMR rotor.

    • Ensure the rotor is packed tightly and symmetrically to ensure stable magic-angle spinning (MAS).

    • Use appropriate spacers to confine the sample to the active volume of the NMR coil.

  • Sealing: Securely cap the rotor.

Protocol 2: ²H NMR Lineshape Analysis for Molecular Dynamics

This protocol outlines the acquisition of static ²H NMR spectra to study the molecular dynamics of HMB-d18. The lineshape of the deuterium spectrum is highly sensitive to the rate and geometry of molecular motion.

NMR Spectrometer Setup:

  • Nucleus: ²H

  • Probe: Static or MAS probe (for static experiments, do not spin the sample)

  • Temperature: Variable temperature control is essential to study dynamics as a function of temperature.

Experimental Workflow:

G cluster_prep Sample Preparation cluster_nmr NMR Experiment cluster_analysis Data Analysis prep Prepare HMB-d18/Host Mixture pack Pack NMR Rotor prep->pack setup Set up Spectrometer (²H nucleus, static) pack->setup pulse Apply Quadrupolar Echo Pulse Sequence (90°x - τ - 90°y - acquire) setup->pulse acquire Acquire FID at Various Temperatures pulse->acquire process Fourier Transform FID acquire->process lineshape Analyze Lineshape vs. Temperature process->lineshape model Simulate Spectra with Motional Models lineshape->model extract Extract Dynamic Parameters (Rate, Geometry) model->extract

Caption: Workflow for ²H NMR lineshape analysis.

Pulse Sequence: A quadrupolar echo pulse sequence is used to acquire undistorted powder patterns.[9][10][11]

  • Sequence: (90°)_x - τ - (90°)_y - acquire

  • 90° Pulse Length: Calibrate the 90° pulse length for deuterium on the specific probe and sample. Typical values are 2-4 µs.

  • Echo Delay (τ): Set τ to a value long enough to allow for probe ringing to subside but short enough to avoid significant T₂ relaxation. A typical starting value is 30-50 µs.

  • Recycle Delay: Should be at least 5 times the T₁ of the deuterium nuclei to ensure full relaxation between scans.

  • Number of Scans: Accumulate a sufficient number of scans to achieve a good signal-to-noise ratio. This will depend on the concentration of HMB-d18.

Data Processing and Analysis:

  • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Lineshape Analysis:

    • At low temperatures, where molecular motion is slow on the NMR timescale, a characteristic Pake doublet powder pattern is expected for a static C-D bond.

    • As the temperature increases, the onset of molecular motion (e.g., C₆ rotation of the this compound ring) will lead to a narrowing of the spectral lineshape.

    • In the fast motion limit, a motionally averaged powder pattern will be observed.

  • Simulations: Simulate the experimental spectra using theoretical models for different types of molecular motion (e.g., two-site jumps, six-site jumps, rotational diffusion). By comparing the simulated and experimental spectra, the rate and geometry of the molecular motion can be determined.

Protocol 3: Spin-Lattice Relaxation (T₁) Measurement

This protocol details the measurement of the spin-lattice relaxation time (T₁) of deuterated this compound to probe molecular dynamics.

NMR Spectrometer Setup:

  • Nucleus: ²H

  • Probe: Static or MAS probe

  • Temperature: Variable temperature control

Experimental Workflow:

G cluster_prep Sample Preparation cluster_nmr NMR Experiment cluster_analysis Data Analysis prep Prepare HMB-d18/Host Mixture pack Pack NMR Rotor prep->pack setup Set up Spectrometer (²H nucleus) pack->setup pulse Apply Inversion Recovery Pulse Sequence (180° - τ - 90° - acquire) setup->pulse acquire Acquire FIDs for a Series of τ values pulse->acquire process Process each FID to get Peak Intensities acquire->process plot Plot Intensity vs. τ process->plot fit Fit Data to Exponential Recovery Function plot->fit extract Extract T₁ Value fit->extract

Caption: Workflow for T₁ relaxation measurement.

Pulse Sequence: An inversion recovery pulse sequence is the standard method for measuring T₁.[1][12][13][14]

  • Sequence: 180° - τ - 90° - acquire

  • 180° and 90° Pulse Lengths: Calibrate the pulse lengths accurately.

  • Variable Delay (τ): A list of τ values should be used, ranging from much shorter than T₁ to approximately 5 times T₁. A typical list might include values from milliseconds to several seconds.

  • Recycle Delay: Set to at least 5 times the longest expected T₁ to ensure the system returns to equilibrium before the next 180° pulse.

  • Number of Scans: Sufficient scans should be acquired for each τ value to obtain good signal-to-noise.

Data Processing and Analysis:

  • Process Spectra: Process the FID for each τ value to obtain a series of spectra.

  • Measure Peak Intensities: Integrate the intensity of the deuterium signal in each spectrum.

  • Fit the Data: Plot the peak intensity as a function of the delay τ. Fit the data to the following exponential recovery function: I(τ) = I₀(1 - 2e^(-τ/T₁)) where I(τ) is the intensity at delay τ, I₀ is the equilibrium intensity, and T₁ is the spin-lattice relaxation time.

  • Temperature Dependence: Repeat the T₁ measurement at various temperatures. A plot of ln(1/T₁) versus 1/T (Arrhenius plot) can be used to determine the activation energy for the molecular motion responsible for relaxation. A minimum in the T₁ versus temperature curve occurs when the motional correlation time is on the order of the inverse of the Larmor frequency.

Protocol 4: Using Deuterated this compound as a qNMR Internal Standard

This protocol describes the use of HMB-d18 as an internal standard for quantitative ¹H NMR.

Materials:

  • Deuterated this compound (C₆(CD₃)₆)

  • Analyte of interest

  • High-purity deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆)

  • High-quality NMR tubes

  • Analytical balance

Procedure:

  • Accurate Weighing: Accurately weigh a known amount of the analyte and deuterated this compound into a clean vial.

  • Dissolution: Dissolve the mixture in a precise volume of the chosen deuterated NMR solvent. Ensure complete dissolution.

  • Transfer to NMR Tube: Transfer the solution to a high-quality NMR tube.

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Recycle Delay (d1): This is a critical parameter. It must be set to at least 5 times the longest T₁ of both the analyte and the HMB-d18 residual proton signal to ensure full relaxation and accurate integration. The T₁ of the residual methyl protons in HMB-d18 can be relatively long, so a relaxation delay of 30-60 seconds is often necessary.

    • Number of Scans (ns): Use a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for high accuracy).

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate the signal from the residual protons of HMB-d18 (a singlet) and a well-resolved signal from the analyte.

  • Calculation: The concentration or purity of the analyte can be calculated using the following formula:

    Purity_analyte (%) = (I_analyte / N_analyte) * (N_HMB / I_HMB) * (MW_analyte / MW_HMB) * (m_HMB / m_analyte) * Purity_HMB (%)

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity = Purity of the standard

Logical Relationship for qNMR:

G cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_analysis Data Analysis & Calculation weigh_analyte Accurately weigh analyte dissolve Dissolve in deuterated solvent weigh_analyte->dissolve weigh_hmb Accurately weigh HMB-d18 weigh_hmb->dissolve transfer Transfer to NMR tube dissolve->transfer setup Set quantitative parameters (long d1) transfer->setup acquire Acquire ¹H NMR spectrum setup->acquire process Process spectrum (phase, baseline) acquire->process integrate Integrate analyte and HMB signals process->integrate calculate Calculate analyte purity/concentration integrate->calculate

Caption: Quantitative NMR workflow with HMB-d18.

Conclusion

Deuterated this compound is a versatile and powerful probe for a range of NMR studies. Its application in solid-state NMR provides invaluable insights into the molecular dynamics of complex materials. Furthermore, its utility as an internal standard in quantitative NMR makes it a useful tool for analytical chemists. By following the detailed protocols provided in this document, researchers can effectively employ HMB-d18 to obtain high-quality, reproducible NMR data for their specific research needs.

References

Application Notes and Protocols for the Photooxidation of Hexamethylbenzene and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the photooxidation of hexamethylbenzene and its derivatives, detailing the reaction's synthetic utility, mechanistic pathways, and potential applications in medicinal chemistry and drug development. The included protocols offer a foundation for researchers to explore this versatile photochemical transformation.

Introduction

Photooxidation of alkylated aromatic compounds is a powerful method for introducing oxygen-containing functionalities. This compound, with its electron-rich aromatic ring and benzylic hydrogens, is a particularly interesting substrate for such reactions. The selective oxidation of its methyl groups can lead to a variety of valuable products, including ethers and lactones. Understanding the reaction mechanisms and having robust experimental protocols is crucial for harnessing the synthetic potential of this process. This document outlines the key aspects of this compound photooxidation, with a focus on its relevance to the synthesis of biologically active molecules and intermediates.

Data Presentation

The photooxidation of this compound can yield several products depending on the reaction conditions. The following table summarizes the quantitative data reported for the dye-sensitized photooxidation in a methanol-benzene solvent system.

Product Structure Yield (%) Notes
Pentamethylbenzyl methyl etherC₁₃H₂₀O36Formed in the initial stages of the reaction.
Tetramethylphthalyl bismethyl etherC₁₄H₂₂O₂42A product of further photooxidation of pentamethylbenzyl methyl ether.
TetramethylphthalideC₁₂H₁₄O₂9A minor product formed during the reaction.

Yields are based on unrecovered starting material.

Mechanistic Pathways

The photooxidation of this compound is believed to proceed through a combination of radical (Type I) and singlet oxygen (Type II) pathways. The predominant mechanism can be influenced by the choice of photosensitizer, solvent, and substrate.

Dye-Sensitized Photooxidation

In the presence of a photosensitizer such as methylene (B1212753) blue, the reaction is initiated by the formation of singlet oxygen (¹O₂). The proposed mechanism involves two main competing pathways:

  • Ene Reaction: Singlet oxygen can react with a methyl group of this compound in an "ene" type reaction to form a hydroperoxide intermediate. This intermediate can then undergo further reactions, such as solvolysis in the presence of methanol (B129727), to yield the corresponding benzyl (B1604629) ether.

  • Radical Pathway: Alternatively, the excited sensitizer (B1316253) can abstract a benzylic hydrogen atom from this compound to form a pentamethylbenzyl radical. This radical can then react with ground state oxygen (triplet oxygen, ³O₂) to form a peroxy radical, which subsequently leads to the formation of oxidation products.

G Sensitizer Sensitizer Light Light Triplet_Sensitizer Triplet_Sensitizer Oxygen Oxygen Singlet_Oxygen Singlet_Oxygen This compound This compound Pentamethylbenzyl_Methyl_Ether Pentamethylbenzyl Methyl Ether Further_Products Oxidation Products

Experimental Protocols

The following protocols are based on established methods for dye-sensitized photooxidations and can be adapted for the specific case of this compound.

Protocol 1: Dye-Sensitized Photooxidation of this compound

Objective: To synthesize pentamethylbenzyl methyl ether, tetramethylphthalyl bismethyl ether, and tetramethylphthalide from this compound.

Materials:

  • This compound

  • Methylene blue (sensitizer)

  • Methanol (reagent grade)

  • Benzene (B151609) (reagent grade)

  • Pyrex reaction vessel

  • Light source (e.g., tungsten lamp, sodium vapor lamp)

  • Magnetic stirrer

  • Oxygen source (cylinder or air pump)

  • Rotary evaporator

  • Chromatography column (silica gel)

  • Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)

Procedure:

  • Prepare a solution of this compound in a 1:1 mixture of methanol and benzene in a Pyrex flask. A typical concentration would be in the range of 0.05-0.1 M.

  • Add a catalytic amount of methylene blue to the solution. The concentration of the sensitizer is typically in the range of 10⁻⁴ to 10⁻⁵ M.

  • Continuously bubble a slow stream of oxygen through the solution while stirring.

  • Irradiate the reaction mixture with a suitable light source. The reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to follow the disappearance of the starting material and the formation of products.

  • After the desired conversion is achieved (e.g., 24-48 hours), stop the irradiation and oxygen flow.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product mixture can be purified by column chromatography on silica (B1680970) gel using a gradient of hexane and ethyl acetate (B1210297) as the eluent to separate the different products.

  • Characterize the isolated products by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and mass spectrometry).

G A Prepare Solution (this compound, Methanol, Benzene, Methylene Blue) B Oxygenation (Bubble O₂ through solution) A->B C Irradiation (Visible Light Source) B->C D Reaction Monitoring (TLC/GC) C->D D->C Continue reaction E Work-up (Solvent Evaporation) D->E Reaction complete F Purification (Column Chromatography) E->F G Characterization (NMR, MS, IR) F->G

Applications in Drug Development

While direct pharmacological applications of the primary photooxidation products of this compound are not extensively documented, the structural motifs generated are of significant interest in medicinal chemistry.

  • This compound as a Ligand in Anticancer Agents: this compound itself is utilized as an arene ligand in the development of ruthenium-based anticancer complexes.[1][2] These organometallic compounds have shown promising cytotoxic activity against various cancer cell lines.[1][2][3] The this compound ligand plays a crucial role in the stability and electronic properties of these complexes, influencing their biological activity.[2]

  • Phthalides as Bioactive Scaffolds: Tetramethylphthalide belongs to the phthalide (B148349) class of compounds. Substituted phthalides are known to exhibit a wide range of biological activities, including anti-platelet, anti-inflammatory, antibacterial, and antifungal properties.[4][5][6][7][8] This suggests that the photooxidation product, tetramethylphthalide, could serve as a scaffold for the synthesis of new, biologically active molecules. Further derivatization of the tetramethylphthalide core could lead to the discovery of novel therapeutic agents.[5]

  • Benzyl Ethers in Medicinal Chemistry: The pentamethylbenzyl methyl ether product contains a benzyl ether moiety. Benzyl ethers are common structural features in a variety of biologically active compounds and are often used as protecting groups in the synthesis of complex molecules. While there is no specific data on the biological activity of pentamethylbenzyl methyl ether, the broader class of benzyl ethers has been explored for various therapeutic applications.

Conclusion

The photooxidation of this compound provides a convenient route to a range of oxygenated aromatic compounds. While detailed experimental protocols and extensive quantitative data are still emerging, the foundational work demonstrates the synthetic utility of this reaction. The connection of this compound to anticancer drug development through its role as a ligand, and the established biological relevance of the phthalide product class, highlight the potential for this chemistry to contribute to the discovery of new therapeutic agents. Further research into the specific biological activities of the photooxidation products and optimization of the reaction conditions will be crucial for realizing the full potential of this photochemical transformation.

References

Application Notes and Protocols: Reaction of Hexamethylbenzene with Dimethyldioxirane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyldioxirane (B1199080) (DMDO) is a powerful and selective oxidizing agent utilized in organic synthesis for a variety of transformations, including epoxidations, heteroatom oxidations, and C-H bond functionalization.[1][2] Its reaction with aromatic compounds can lead to a diverse array of products, offering potential pathways for the synthesis of complex molecules. This document provides detailed application notes and protocols for the reaction of hexamethylbenzene with dimethyldioxirane, a reaction that exemplifies the multifaceted reactivity of DMDO with substituted arenes. The reaction proceeds through several divergent pathways, yielding a mixture of oxygenated products.[3][4] Understanding and controlling these pathways is crucial for synthetic applications.

Reaction Pathways

The reaction of this compound with dimethyldioxirane is characterized by three primary competing pathways, originating from the initial epoxidation of the aromatic ring to form an arene oxide intermediate.[3][4]

  • Major Pathway: Arene Oxide-Oxepin Rearrangement and Subsequent Oxidation. The initial arene oxide intermediate rapidly rearranges to its valence tautomer, an oxepin (B1234782). This oxepin can undergo further oxidation with dimethyldioxirane to yield a cis-dioxide and subsequently a trioxide.[3][4]

  • Second Pathway: Methyl Migration and Further Epoxidation. A competing pathway involves a 1,2-methyl migration within the arene oxide intermediate to form 2,3,4,5,6,6-hexamethyl-2,4-cyclohexadien-1-one.[3][5] This dienone can then be further epoxidized by DMDO to a trans-diepoxide.[3][4]

  • Third Pathway: C-H Insertion. A minor pathway involves the insertion of the oxygen atom from dimethyldioxirane into a C-H bond of a methyl group, leading to the formation of a benzyl (B1604629) alcohol derivative, which can be further oxidized to the corresponding benzoic acid.[4]

Data Presentation

The product distribution in the reaction of this compound with dimethyldioxirane is sensitive to reaction conditions such as temperature and stoichiometry. The following table summarizes the product distribution observed under specific experimental conditions.

Reactant Ratio (DMDO:this compound)Temperature (°C)Reaction Time (h)This compound (%)Diepoxide (%)Triepoxide (%)Epoxy Ketone (%)Diepoxy Ketone (%)Reference
2:1Room Temp (20-22)5622955Traces[3]

Experimental Protocols

Caution: Dimethyldioxirane is a volatile and potentially explosive peroxide.[6][7] All manipulations should be carried out in a well-ventilated fume hood, behind a safety shield. Appropriate personal protective equipment, including safety glasses, lab coat, and gloves, must be worn.

Protocol 1: Preparation of Dimethyldioxirane (DMDO) Solution in Acetone (B3395972) (General Procedure)

Dimethyldioxirane is not commercially available due to its instability and must be prepared in situ.[2] A common method involves the reaction of acetone with potassium peroxymonosulfate (B1194676) (Oxone®).[2][7]

Materials:

  • Acetone

  • Distilled water

  • Sodium bicarbonate (NaHCO₃)

  • Potassium peroxymonosulfate (Oxone®, 2KHSO₅·KHSO₄·K₂SO₄)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Dry ice/acetone cold trap

Procedure:

  • Combine acetone, distilled water, and sodium bicarbonate in a round-bottom flask and cool the mixture in an ice bath with stirring.

  • Slowly add Oxone® in portions to the cooled mixture while stirring vigorously.

  • Continue stirring for approximately 15-30 minutes.

  • The pale yellow solution of dimethyldioxirane in acetone can be isolated by vacuum distillation at room temperature, collecting the volatile DMDO/acetone mixture in a cold trap cooled with a dry ice/acetone bath.[7]

  • Dry the resulting solution over anhydrous sodium sulfate.

  • The concentration of the DMDO solution should be determined prior to use, for example, by titration with a standard thioanisole (B89551) solution.[7][8]

Protocol 2: Reaction of this compound with Dimethyldioxirane at Room Temperature

This protocol describes a general procedure for the oxidation of this compound with a prepared solution of dimethyldioxirane in acetone at ambient temperature.[3]

Materials:

  • This compound

  • Solution of dimethyldioxirane in acetone (concentration determined)

  • Acetone (as solvent)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Gas chromatograph-mass spectrometer (GC-MS) for reaction monitoring

Procedure:

  • Dissolve a known amount of this compound in acetone in a round-bottom flask equipped with a magnetic stir bar.

  • To the stirred solution, add the required molar equivalents of the standardized dimethyldioxirane solution in acetone.

  • Stir the reaction mixture at room temperature (20-22 °C).

  • Monitor the progress of the reaction periodically by withdrawing small aliquots and analyzing them by Gas-Liquid Chromatography (GLC) and/or GC-MS.[3]

  • Additional portions of the dimethyldioxirane solution can be added at intervals to drive the reaction to completion or to favor the formation of more highly oxidized products.[3]

  • Upon completion, the solvent can be removed under reduced pressure to yield the crude product mixture.

  • The products can then be separated and purified by standard chromatographic techniques.

Protocol 3: Reaction of this compound with Dimethyldioxirane at Low Temperature

Performing the reaction at a lower temperature can alter the product distribution.

Materials:

  • This compound

  • Solution of dimethyldioxirane in acetone (concentration determined)

  • Acetone (as solvent)

  • Carbon tetrachloride/dry ice for cooling bath

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Low-temperature bath (e.g., CCl₄/dry ice)

  • Gas chromatograph-mass spectrometer (GC-MS) for reaction monitoring

Procedure:

  • Dissolve this compound in acetone in a round-bottom flask.

  • Cool the stirred solution to -25 °C using a carbon tetrachloride/dry ice bath.[3]

  • Add the desired amount of the pre-cooled dimethyldioxirane solution to the reaction mixture.

  • Maintain the reaction at -25 °C with continuous stirring.

  • Monitor the reaction progress by GLC and/or GC-MS.[3]

  • After the desired reaction time, allow the mixture to warm to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Isolate and purify the products using appropriate chromatographic methods.

Visualizations

Reaction Pathway Diagram

Reaction_Pathways HMB This compound AreneOxide Arene Oxide Intermediate HMB->AreneOxide + DMDO CH_Insertion_Product C-H Insertion Product HMB->CH_Insertion_Product + DMDO DMDO1 Dimethyldioxirane Oxepin Oxepin AreneOxide->Oxepin Valence Tautomerization Dienone 2,3,4,5,6,6-Hexamethyl- 2,4-cyclohexadien-1-one AreneOxide->Dienone Methyl Migration Dioxide cis-Dioxide Oxepin->Dioxide + DMDO DMDO2 Dimethyldioxirane Trioxide Trioxide Dioxide->Trioxide + DMDO DMDO3 Dimethyldioxirane Diepoxide trans-Diepoxide Dienone->Diepoxide + DMDO DMDO4 Dimethyldioxirane DMDO5 Dimethyldioxirane

Caption: Divergent reaction pathways of this compound with dimethyldioxirane.

Experimental Workflow Diagram

Experimental_Workflow Start Start Prepare_DMDO Prepare DMDO solution in acetone Start->Prepare_DMDO Setup_Reaction Dissolve this compound in acetone Start->Setup_Reaction Add_DMDO Add DMDO solution Prepare_DMDO->Add_DMDO Setup_Reaction->Add_DMDO React Stir at specified temperature Add_DMDO->React Monitor Monitor reaction by GC-MS / GLC React->Monitor Monitor->React Incomplete Workup Solvent removal Monitor->Workup Complete Purification Product purification (Chromatography) Workup->Purification End End Purification->End

Caption: General experimental workflow for the oxidation of this compound.

References

Application Notes and Protocols: Synthesis of Organoiron Complexes Using Hexamethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various organoiron complexes utilizing hexamethylbenzene as a key ligand. The unique electronic and steric properties of the this compound ligand make these organoiron complexes valuable platforms for applications in catalysis, materials science, and potentially in the development of therapeutic agents.

Synthesis of (η⁶-Hexamethylbenzene)dicarbonyliron(0)

This protocol describes the synthesis of an (η⁶-arene)iron carbonyl complex through the thermal decomposition of a bis(arene)iron(0) precursor in the presence of carbon monoxide. This method provides a straightforward route to a half-sandwich iron complex.

Experimental Protocol

Synthesis of [C₆(CH₃)₆]Fe(CO)₂

A solution of approximately 1 mmol of bis(this compound)iron(0) in 50 mL of petroleum ether is prepared in a Schlenk flask under an inert atmosphere (Nitrogen or Argon). The flask is connected to a carbon monoxide source. The solution is stirred while carbon monoxide is bubbled through it. The reaction mixture is heated to and maintained at a specific temperature (as detailed in the source literature, typically requiring thermal decomposition of the starting material) until the reaction is complete, which can be monitored by IR spectroscopy by observing the characteristic CO stretching frequencies of the product.

Upon completion, the reaction mixture is cooled to room temperature, and the unreacted carbon monoxide is safely vented. The solvent is removed in vacuo, leaving a solid residue. This residue is then purified by sublimation. This compound is first removed by sublimation at a lower temperature (e.g., 20°C), followed by the sublimation of the desired orange dicarbonyl product at a higher temperature (e.g., 40°C).[1]

Quantitative Data
ComplexStarting MaterialReagentsSolventYieldSpectroscopic Data
[C₆(CH₃)₆]Fe(CO)₂[C₆(CH₃)₆]₂Fe(0)COPetroleum Ether60%Mass Spectrum: Parent peak at m/e 274. Major fragments at m/e 246, 218, and 162.[1]

Synthetic Workflow

G start Start: Bis(this compound)iron(0) reaction Thermal Decomposition start->reaction reagents Petroleum Ether, CO reagents->reaction workup Solvent Removal (in vacuo) reaction->workup purification Fractional Sublimation workup->purification product Product: [C₆(CH₃)₆]Fe(CO)₂ purification->product side_product Byproduct: this compound purification->side_product

Caption: Synthesis of [C₆(CH₃)₆]Fe(CO)₂.

Synthesis of Bis(this compound)iron(II) Hexafluorophosphate (B91526)

This protocol outlines the synthesis of a cationic bis(arene)iron(II) sandwich complex. These complexes are valuable starting materials for further functionalization and can be used in the study of charge-transfer interactions.

Experimental Protocol

Synthesis of --INVALID-LINK--₂

The synthesis of --INVALID-LINK--₂ has been reexamined and can be achieved through established methods.[2] A general approach involves the reaction of an iron(II) salt, such as FeCl₂, with this compound in the presence of a Lewis acid, followed by anion exchange with a hexafluorophosphate salt.

For the reduction to the bis(this compound)iron(0) complex, a suspension of 5.0 g (7.5 mmol) of dry [C₆(CH₃)₆]₂Fe(II)(PF₆)₂, 0.50 g of naphthalene, and 0.52 g (23 mmol) of sodium in 100 ml of tetrahydrofuran (B95107) is stirred at room temperature. The reaction progress is indicated by a color change of the solid phase to purple and then black. After approximately 8 hours, the tetrahydrofuran is removed in vacuo. Naphthalene is subsequently removed by sublimation at 40°C over 12 hours to yield [C₆(CH₃)₆]₂Fe(0).[1]

Quantitative Data
ComplexStarting MaterialReagentsSolventNotes
--INVALID-LINK--₂FeCl₂This compound, AlCl₃, NH₄PF₆-A common synthetic route.
[C₆(CH₃)₆]₂Fe(0)[C₆(CH₃)₆]₂Fe(II)(PF₆)₂Sodium, NaphthaleneTetrahydrofuranReduction of the Fe(II) complex.

Reaction Pathway

G fecl2 FeCl₂ reaction1 Reaction fecl2->reaction1 hmb This compound hmb->reaction1 alcl3 AlCl₃ alcl3->reaction1 intermediate [Fe(η⁶-C₆(CH₃)₆)₂]²⁺ reaction1->intermediate anion_exchange Anion Exchange intermediate->anion_exchange nh4pf6 NH₄PF₆ nh4pf6->anion_exchange product1 Fe(η⁶-C₆(CH₃)₆)₂₂ anion_exchange->product1 reduction Reduction product1->reduction na_naphthalene Na, Naphthalene na_naphthalene->reduction thf THF thf->reduction product2 [C₆(CH₃)₆]₂Fe(0) reduction->product2

Caption: Synthesis of bis(this compound)iron complexes.

Photochemical Synthesis of (η⁵-Indenyl)(η⁶-hexamethylbenzene)iron(II)

Experimental Protocol

Synthesis of [(η⁵-indenyl)Fe(η⁶-C₆(CH₃)₆)]⁺

Visible light irradiation of a solution of [(η⁵-indenyl)Fe(η⁶-indene)]⁺ or [(η⁵-indenyl)Fe(η⁶-benzene)]⁺ in dichloromethane (B109758) (CH₂Cl₂) in the presence of this compound results in an arene exchange reaction.[3] The reaction mixture is irradiated with a suitable light source (e.g., a high-pressure mercury lamp) at room temperature until the starting material is consumed, as monitored by techniques like NMR spectroscopy.

Upon completion of the reaction, the solvent is removed, and the resulting mixed arene complex can be purified by crystallization, often after precipitation with a non-polar solvent. The product is typically isolated as a hexafluorophosphate (PF₆⁻) or tetrafluoroborate (B81430) (BF₄⁻) salt.[3]

Quantitative Data
ComplexStarting MaterialReagentsSolventYield
[(η⁵-indenyl)Fe(η⁶-C₆(CH₃)₆)]⁺[(η⁵-indenyl)Fe(η⁶-indene)]⁺This compoundCH₂Cl₂Not specified
[(η⁵-indenyl)Fe(η⁶-C₆(CH₃)₆)]⁺[(η⁵-indenyl)Fe(η⁶-benzene)]⁺This compoundCH₂Cl₂Not specified

Arene Exchange Mechanism

G start [(Indenyl)Fe(Arene)]⁺ excited [(Indenyl)Fe(Arene)]⁺* start->excited Excitation light hν (Visible Light) light->excited dissociation Arene Dissociation excited->dissociation intermediate [(Indenyl)Fe]⁺ dissociation->intermediate association HMB Association intermediate->association hmb This compound hmb->association product [(Indenyl)Fe(HMB)]⁺ association->product

Caption: Photochemical arene exchange mechanism.

Applications in Catalysis and Drug Development

Organoiron complexes, including those with this compound, are gaining interest in various fields due to iron's abundance, low cost, and low toxicity.

  • Catalysis: Iron complexes are versatile catalysts for a wide range of organic transformations, including cross-coupling reactions, C-H activation, and redox reactions.[4][5] The this compound ligand can be used to tune the steric and electronic properties of the iron center, thereby influencing the catalytic activity and selectivity.

  • Drug Development and Bioimaging: While specific applications of this compound-iron complexes in drug development are still emerging, organoiron compounds, in general, are being explored for their therapeutic potential. Iron complexes can be designed as redox-active agents or as carriers for drug delivery.[6][7][8][9][10] Their magnetic properties also make them potential contrast agents for Magnetic Resonance Imaging (MRI).[6] The development of stimuli-responsive iron complexes that can be activated by specific biological cues is a promising area of research.[6] Further investigation into the biological activity and stability of this compound-iron complexes is warranted to explore their potential in medicinal chemistry.

References

Application Notes and Protocols: Hexamethylbenzene in the Study of Pyramidal Carbocations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexamethylbenzene serves as a critical precursor in the formation and study of non-classical carbocations, most notably the this compound dication (C₆(CH₃)₆²⁺). This dication adopts a pentagonal-pyramidal structure, providing a unique opportunity to investigate hypercoordinate carbon atoms—carbon atoms bonded to more than four other atoms. The stability and observable characteristics of this pyramidal carbocation, particularly through NMR spectroscopy and X-ray crystallography, offer invaluable insights into bonding theories that extend beyond classical organic chemistry. These studies are fundamental to understanding reaction intermediates and can inform the design of novel chemical entities in various fields, including drug development.

Data Presentation

Crystallographic Data for this compound Dication (C₆(CH₃)₆²⁺)

The crystal structure of the this compound dication, as the (SbF₆⁻)₂·HSO₃F salt, confirms its pentagonal pyramidal geometry.[1][2]

ParameterValueReference
Apical Carbon to Methyl Group Bond Distance1.479(3) Å[1][2]
Apical Carbon to Basal Carbon Bond Distances1.694(2)–1.715(3) Å[1][2]
Basal Carbon-Carbon Bond Lengths (Cp* ring)~1.442 Å (experimental), ~1.451 Å (computed)[3]
¹³C NMR Spectroscopic Data for this compound Dication (C₆(CH₃)₆²⁺)

The ¹³C NMR spectrum provides distinct signals for the different carbon environments within the pyramidal structure.[4]

Carbon AtomChemical Shift (δ) in ppm
C₅ Ring Carbons125.5
C₅ Ring Methyl Groups8.2
Apical Carbocation21.0
Apical Methyl Group-4.5

Experimental Protocols

Protocol 1: Synthesis of the this compound Dication (C₆(CH₃)₆²⁺)

This protocol describes the synthesis of the pentagonal-pyramidal this compound dication from hexamethyl Dewar benzene (B151609) epoxide. The reaction involves the use of a superacid, "Magic Acid" (HSO₃F/SbF₅).[5][6]

Materials:

  • Hexamethyl Dewar benzene epoxide

  • Magic Acid (HSO₃F/SbF₅, 1:1 molar ratio)

  • Anhydrous hydrogen fluoride (B91410) (HF)

  • Appropriate glassware for low-temperature reactions

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Preparation of the Superacid Medium: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature (e.g., -78 °C, dry ice/acetone bath), carefully prepare the Magic Acid by combining equimolar amounts of HSO₃F and SbF₅. Caution: Superacids are extremely corrosive and react violently with water. Handle with extreme care using appropriate personal protective equipment (PPE).

  • Dissolution of the Precursor: Dissolve hexamethyl Dewar benzene epoxide in the pre-cooled Magic Acid solution at -78 °C. The solution should be stirred gently to ensure homogeneity.

  • Formation of the Dication: The dissolution of the epoxide in the superacid medium leads to the formation of the this compound dication, C₆(CH₃)₆²⁺.

  • Crystallization: To obtain crystals suitable for X-ray diffraction, carefully add an excess of anhydrous hydrogen fluoride (HF) to the solution. Caution: Anhydrous HF is extremely toxic and corrosive. This step must be performed in a specialized fume hood with appropriate safety measures in place.

  • Isolation of Crystals: Allow the solution to stand at a low temperature to facilitate the crystallization of the C₆(CH₃)₆²⁺(SbF₆⁻)₂·HSO₃F salt. The crystals can then be isolated by careful filtration at low temperature.

Logical Workflow for Synthesis:

synthesis_workflow cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product start Hexamethyl Dewar Benzene Epoxide dissolution Dissolution in Magic Acid at low temperature start->dissolution reagent1 Magic Acid (HSO₃F/SbF₅) reagent1->dissolution reagent2 Anhydrous HF crystallization Crystallization with Anhydrous HF reagent2->crystallization dissolution->crystallization product C₆(CH₃)₆²⁺(SbF₆⁻)₂·HSO₃F Crystals crystallization->product

Caption: Workflow for the synthesis of the this compound dication.

Protocol 2: NMR Spectroscopic Analysis of the this compound Dication

This protocol outlines the procedure for obtaining a ¹³C NMR spectrum of the this compound dication in a superacid medium.

Materials:

  • Sample of the this compound dication in Magic Acid

  • Deuterated solvent compatible with superacids (e.g., SO₂ClF or a deuterated superacid)

  • High-field NMR spectrometer with low-temperature capabilities

  • Properly rated NMR tubes for low-temperature work

Procedure:

  • Sample Preparation:

    • Prepare the dication solution as described in Protocol 1.

    • For the NMR lock signal, a deuterated solvent that is stable in the superacid medium must be used. SO₂ClF is a common choice.

    • Carefully transfer the sample solution into a pre-cooled NMR tube under an inert atmosphere.

  • NMR Spectrometer Setup:

    • Cool the NMR probe to a low temperature (e.g., below -80 °C) to ensure the stability of the carbocation.

    • Tune and match the probe for ¹³C frequency.

  • Data Acquisition:

    • Acquire the ¹³C NMR spectrum. Due to the nature of the sample, a longer acquisition time may be necessary to achieve a good signal-to-noise ratio.

    • Use appropriate parameters for observing quaternary carbons and carbons with long relaxation times.

  • Data Processing:

    • Process the acquired free induction decay (FID) with appropriate window functions and Fourier transform to obtain the frequency-domain spectrum.

    • Reference the spectrum appropriately.

Experimental Workflow for NMR Analysis:

nmr_workflow prep Prepare Dication Solution in Superacid transfer Transfer to Pre-cooled NMR Tube prep->transfer setup Cool NMR Probe and Tune for ¹³C transfer->setup acquire Acquire ¹³C NMR Spectrum setup->acquire process Process and Analyze Data acquire->process

Caption: Workflow for the NMR spectroscopic analysis of the this compound dication.

Protocol 3: Computational Analysis of the this compound Dication

This protocol provides a general workflow for the computational study of the this compound dication using quantum chemical methods.

Software:

  • A quantum chemistry software package (e.g., Gaussian, ORCA, etc.)

  • Molecular visualization software (e.g., GaussView, Avogadro, etc.)

Procedure:

  • Structure Building:

    • Construct the initial geometry of the pentagonal-pyramidal this compound dication. The C₅v symmetry can be used as a starting point.

  • Geometry Optimization:

    • Perform a geometry optimization to find the minimum energy structure. A suitable level of theory, such as B3LYP with a basis set like def2-TZVP, can be used as a starting point, though higher levels of theory like MP2 may be necessary for accurate energy predictions.[5]

    • Ensure the calculation is set for a dication (charge = 2) and a singlet state (multiplicity = 1).

  • Frequency Analysis:

    • Perform a frequency calculation on the optimized geometry to confirm that it is a true minimum (i.e., no imaginary frequencies). This also provides thermodynamic data.

  • Property Calculations:

    • Calculate properties of interest, such as:

      • NMR Chemical Shifts: Use a method like GIAO to predict the ¹³C NMR spectrum.

      • Bond Orders: Analyze the bonding using methods like Natural Bond Orbital (NBO) analysis to calculate Wiberg bond orders.

      • Electron Density Analysis: Use Atoms in Molecules (AIM) theory to analyze the topology of the electron density and identify bond critical points.[1]

  • Data Analysis:

    • Visualize the optimized structure, vibrational modes, and molecular orbitals.

    • Compare the calculated properties (bond lengths, angles, NMR shifts) with experimental data.

Logical Relationship for Computational Analysis:

computational_workflow build Build Initial Structure optimize Geometry Optimization build->optimize frequency Frequency Analysis optimize->frequency properties Property Calculations (NMR, NBO, AIM) frequency->properties analyze Data Analysis and Comparison properties->analyze

Caption: Logical workflow for the computational analysis of the this compound dication.

Concluding Remarks

The study of the this compound dication as a prototypical pyramidal carbocation provides fundamental insights into the nature of chemical bonding and the structure of reactive intermediates. The protocols and data presented herein offer a framework for the synthesis, characterization, and computational analysis of this and related non-classical ions. These methodologies are crucial for advancing our understanding of hypercoordinate carbon species and have potential applications in the rational design of new chemical entities and reaction pathways.

References

Application Notes: Hexamethylbenzene as an Internal Standard in NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for both qualitative and quantitative analysis. In quantitative NMR (qNMR), the intensity of an NMR signal is directly proportional to the number of corresponding nuclei in the sample. To ensure accuracy and precision in qNMR, an internal standard is often employed. Hexamethylbenzene is a suitable internal standard for ¹H NMR spectroscopy in various applications, particularly in organic chemistry and drug development, due to its unique properties.

Principle of a Good Internal Standard

An ideal internal standard for qNMR should possess the following characteristics:

  • Chemical and Physical Stability: It should be non-reactive with the analyte, solvent, and other components in the sample mixture.[1]

  • Simple NMR Spectrum: A simple spectrum with a single, sharp resonance peak is preferable to avoid spectral overlap and simplify integration.

  • Chemical Shift in a Clear Region: The signal of the internal standard should appear in a region of the NMR spectrum that is free from analyte or impurity signals.[1][2]

  • High Purity and Known Concentration: The internal standard must be of high purity, and its concentration in the sample must be accurately known.[1]

  • Good Solubility: It should be readily soluble in the deuterated solvent used for the NMR analysis.[1]

  • Appropriate Relaxation Times (T1): The spin-lattice relaxation time (T1) of the standard's signal should not be excessively long to allow for a reasonable repetition time in the NMR experiment, ensuring full relaxation between scans for accurate quantification.

Advantages of this compound as an Internal Standard

This compound (C₆(CH₃)₆) offers several advantages that make it a valuable internal standard in ¹H NMR spectroscopy:

  • Single, Sharp ¹H NMR Signal: Due to the high symmetry of the molecule, all 18 protons of the six methyl groups are chemically equivalent, resulting in a single, sharp singlet in the ¹H NMR spectrum. This simplifies quantification and minimizes the risk of signal overlap.

  • Distinct Chemical Shift: The singlet for this compound typically appears around 2.2-2.3 ppm in many common deuterated solvents, a region that is often free of signals from many organic molecules.[1]

  • High Stability: this compound is a stable, crystalline solid with a low vapor pressure, making it easy to handle and weigh accurately.[3] It is generally unreactive under common NMR conditions.

  • Good Solubility: It is soluble in a range of common organic deuterated solvents such as chloroform-d (B32938) (CDCl₃), benzene-d₆ (C₆D₆), and dimethyl sulfoxide-d₆ (DMSO-d₆).[4]

Applications

This compound is particularly useful as an internal standard in the following applications:

  • Determination of Reaction Yield and Conversion: It is frequently used to monitor the progress of organic reactions and to accurately determine the yield and conversion of products.[5]

  • Purity Assessment of Compounds: qNMR with this compound as an internal standard can be used to determine the purity of synthesized compounds, reference standards, and active pharmaceutical ingredients (APIs).

  • Quantification of Components in a Mixture: The concentration of specific components in a mixture can be determined by comparing their integral values to that of the known amount of this compound.

Quantitative Data

The chemical shift of the this compound singlet can vary slightly depending on the deuterated solvent used. The following table summarizes the approximate ¹H and ¹³C chemical shifts of this compound in several common NMR solvents.

Deuterated Solvent¹H Chemical Shift (ppm)¹³C Chemical Shift (Aromatic) (ppm)¹³C Chemical Shift (Methyl) (ppm)
Chloroform-d (CDCl₃)~2.22~131.8~16.9
Benzene-d₆ (C₆D₆)~2.10~131.5~16.4
Acetone-d₆~2.18~132.3~16.5
DMSO-d₆~2.10~131.0~16.0
Acetonitrile-d₃~2.19~132.8~16.3

Note: Chemical shifts are approximate and can be influenced by concentration, temperature, and the presence of other substances.[1]

Experimental Protocols

1. Preparation of the Internal Standard Stock Solution

For routine analysis, preparing a stock solution of this compound can improve accuracy and efficiency.

  • Materials:

    • This compound (high purity, ≥99%)

    • Deuterated solvent of choice (e.g., CDCl₃)

    • Volumetric flask (e.g., 10 mL)

    • Analytical balance (readability to at least 0.1 mg)

  • Procedure:

    • Accurately weigh a precise amount of this compound (e.g., 16.2 mg for a 10 mM solution in 10 mL).

    • Transfer the weighed this compound to the volumetric flask.

    • Add the deuterated solvent to dissolve the solid completely.

    • Carefully add more solvent to reach the calibration mark of the volumetric flask.

    • Mix the solution thoroughly by inverting the flask several times.

2. Preparation of the qNMR Sample

  • Materials:

    • Analyte of interest

    • This compound internal standard (either as a solid or stock solution)

    • Deuterated solvent

    • NMR tube and cap

    • Analytical balance

    • Micropipettes (if using a stock solution)

  • Procedure:

    • Accurately weigh a precise amount of the analyte into a clean, dry vial.

    • Method A (Adding Solid Standard): Accurately weigh a precise amount of this compound and add it to the same vial. The molar ratio of the standard to the analyte should ideally be around 1:1.[2]

    • Method B (Using Stock Solution): Accurately transfer a known volume of the this compound stock solution to the vial containing the analyte using a calibrated micropipette.

    • Add the appropriate amount of deuterated solvent (typically 0.6-0.7 mL for a standard 5 mm NMR tube) to dissolve both the analyte and the internal standard completely.

    • Vortex the vial to ensure a homogeneous solution.

    • Transfer the solution to an NMR tube.

3. NMR Data Acquisition

To obtain accurate quantitative results, specific NMR acquisition parameters must be carefully set.

  • Key Parameters:

    • Pulse Angle: Use a 90° pulse (p1) to ensure maximum and uniform excitation of all signals.

    • Relaxation Delay (d1): This is a critical parameter. The relaxation delay should be at least 5 times the longest T1 (spin-lattice relaxation time) of any signal being quantified (both analyte and this compound).[2] If the T1 values are unknown, they should be measured using an inversion-recovery experiment. A conservative d1 of 30-60 seconds is often used for small molecules to ensure full relaxation.[6]

    • Number of Scans (ns): The number of scans should be sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error) for the signals of interest.[7]

    • Receiver Gain (rg): The receiver gain should be set automatically to avoid signal clipping.

    • Spinning: Turn off sample spinning to avoid spinning sidebands, which can interfere with accurate integration.[6]

4. Data Processing and Quantification

  • Processing:

    • Apply a Fourier transform to the acquired FID.

    • Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

    • Apply a baseline correction to ensure a flat baseline across the entire spectrum.

  • Integration:

    • Integrate the well-resolved signal of the this compound internal standard and the signal(s) of the analyte.

    • Ensure the integration limits are wide enough to encompass the entire signal.

  • Calculation: The concentration or purity of the analyte can be calculated using the following formula:

    Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * Purity_std (%)

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • Purity = Purity of the standard

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_quant Quantification weigh_analyte Accurately Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_hmb Accurately Weigh This compound weigh_hmb->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire Spectrum (Quantitative Parameters) transfer->acquire process Process Data (Phase & Baseline Correction) acquire->process integrate Integrate Signals (Analyte & Standard) process->integrate calculate Calculate Purity/ Concentration integrate->calculate

Caption: Experimental workflow for qNMR using an internal standard.

Quantification_Logic cluster_known Known Values cluster_measured Measured Values cluster_calculated Calculated Result ratio_molar Molar Ratio (Analyte / Standard) purity_analyte Purity of Analyte ratio_molar->purity_analyte ratio_integral Integral Ratio (Analyte / Standard) ratio_integral->ratio_molar proportional to ratio_protons Proton Ratio (Standard / Analyte) ratio_protons->ratio_molar corrects for weight_analyte Weight of Analyte weight_analyte->purity_analyte weight_std Weight of Standard weight_std->purity_analyte mw_analyte MW of Analyte mw_analyte->purity_analyte mw_std MW of Standard mw_std->purity_analyte purity_std Purity of Standard purity_std->purity_analyte

Caption: Logical relationship for quantification in qNMR.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Hexamethylbenzene by Sublimation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying hexamethylbenzene using sublimation techniques. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure a successful purification process.

Frequently Asked Questions (FAQs)

Q1: What is the main advantage of using sublimation to purify this compound?

A1: Sublimation is an excellent method for purifying this compound because it is a solid with a sufficiently high vapor pressure below its melting point. This technique is particularly advantageous for removing non-volatile or less volatile impurities, resulting in a high-purity product. It also avoids the use of solvents, which simplifies the workup and prevents the introduction of solvent-related impurities.

Q2: What is the appearance of pure, sublimed this compound?

A2: Pure this compound typically appears as a white to light yellow crystalline powder or as colorless needles.[1] A significant deviation from this appearance may indicate the presence of impurities.

Q3: Can I perform sublimation of this compound at atmospheric pressure?

A3: While sublimation at atmospheric pressure is possible for compounds with high vapor pressures, for this compound, vacuum sublimation is highly recommended.[2] Applying a vacuum significantly lowers the temperature required for sublimation, which helps to prevent thermal decomposition and increases the efficiency of the purification process.

Q4: My crude this compound is a yellow, oily solid. Can I still purify it by sublimation?

A4: Yes, sublimation is often used to purify such crude products. The oily or colored nature of your sample likely indicates the presence of impurities. Sublimation will separate the more volatile this compound from these less volatile or non-volatile contaminants.

Q5: How do I know when the sublimation is complete?

A5: The sublimation is generally considered complete when you no longer observe the formation of new crystals on the cold finger and the amount of solid material in the bottom of the apparatus appears significantly diminished or has disappeared.

Troubleshooting Guide

This guide addresses common issues encountered during the sublimation of this compound.

Problem Possible Cause(s) Solution(s)
No sublimation occurs, or the rate is very slow. 1. Temperature is too low. 2. Vacuum is not sufficient (pressure is too high). 3. The sample is not fully dry and contains residual solvent. 1. Gradually increase the temperature of the heating bath. Be careful not to exceed the melting point of this compound (165-166 °C).2. Check your vacuum pump and all connections for leaks. The pressure should be in the range of 0.1-1 mmHg for efficient sublimation.3. Ensure the crude sample is thoroughly dried under vacuum before starting the sublimation process.
The sublimed crystals are forming on the walls of the sublimation apparatus instead of the cold finger. 1. The temperature gradient between the heating source and the cold finger is not optimal. 2. The cold finger is not cold enough. 1. Ensure the sublimation apparatus is well-insulated to maintain a proper temperature gradient. You can gently warm the sides of the flask with a heat gun to encourage the sublimate to move towards the colder surface.2. Check the flow of the coolant (e.g., cold water) through the cold finger. If using a dry ice/acetone slush, ensure it remains cold throughout the process.
The sublimed crystals appear wet, oily, or discolored. 1. The crude sample was not completely dry, and solvent co-distilled with the product. 2. The heating temperature is too high, causing some impurities to co-sublime. 3. The vacuum was released while the apparatus was still hot, causing some of the sublimate to melt. 1. Thoroughly dry the crude material under vacuum before sublimation.2. Lower the sublimation temperature. A slower, more controlled sublimation at a lower temperature often yields purer crystals.3. Always allow the apparatus to cool completely to room temperature before releasing the vacuum.
The sublimed product has a low melting point. Incomplete separation from impurities. 1. The crude sample may contain impurities with similar vapor pressures to this compound, such as durene or pentamethylbenzene. A second sublimation may be necessary.2. Consider recrystallization as an alternative or subsequent purification step if sublimation does not provide the desired purity.
The yield of sublimed this compound is low. 1. Sublimation was stopped prematurely. 2. Some product was lost during transfer. 3. The sublimation temperature was too high, leading to some decomposition. 1. Ensure all the volatile material has sublimed.2. Carefully scrape the sublimed crystals from the cold finger to maximize recovery.3. Optimize the sublimation temperature to be high enough for a reasonable rate but low enough to avoid decomposition.

Quantitative Data

The successful sublimation of this compound relies on understanding its physical properties and those of potential impurities.

Table 1: Physical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Vapor Pressure (mmHg)
This compound C₁₂H₁₈162.27165 - 1662640.00086 @ 25 °C[1]
PentamethylbenzeneC₁₁H₁₆148.2553 - 54232~0.1 @ 50 °C
Durene (1,2,4,5-Tetramethylbenzene)C₁₀H₁₄134.2279 - 80196 - 197~1 @ 34 °C
Benzene (impurity from synthesis)C₆H₆78.115.580.195.13 @ 25 °C

Experimental Protocols

Protocol 1: Vacuum Sublimation of this compound

This protocol outlines the general procedure for purifying this compound using a standard vacuum sublimation apparatus.

Materials:

  • Crude this compound

  • Sublimation apparatus (including a flask, a cold finger, and a vacuum adapter)

  • Heating mantle or oil bath

  • Vacuum pump

  • Cold trap (e.g., with liquid nitrogen or dry ice/acetone)

  • Source of coolant for the cold finger (e.g., circulating cold water)

  • Spatula

  • Schlenk flask or other suitable container for the purified product

Procedure:

  • Preparation of the Crude Sample: Ensure the crude this compound is a fine, dry powder. If it is clumpy, gently grind it in a mortar and pestle. If it is wet with solvent, dry it thoroughly under vacuum.

  • Assembling the Apparatus:

    • Place the crude this compound (typically 1-5 g) into the bottom of the sublimation flask.

    • Lightly grease the ground glass joint of the sublimation apparatus.

    • Insert the cold finger into the flask, ensuring there is a gap between the bottom of the cold finger and the crude material.

    • Secure the apparatus with a clamp to a retort stand.

  • Applying Vacuum and Cooling:

    • Connect the sublimation apparatus to a vacuum pump via a cold trap.

    • Start the vacuum pump and allow the apparatus to evacuate. A pressure of 0.1-1 mmHg is generally suitable.

    • Once a stable vacuum is achieved, start the flow of coolant through the cold finger.

  • Heating and Sublimation:

    • Begin heating the bottom of the sublimation flask gently using a heating mantle or an oil bath.

    • Gradually increase the temperature until you observe the first crystals of this compound appearing on the cold finger. A temperature range of 80-120 °C is a good starting point to investigate.

    • Maintain this temperature and continue the sublimation. You should observe a steady growth of crystals on the cold finger.

  • Completion and Collection:

    • Once sublimation is complete, turn off the heating and allow the apparatus to cool completely to room temperature while still under vacuum.

    • Once cooled, carefully and slowly vent the apparatus to atmospheric pressure (preferably with an inert gas like nitrogen if the compound is air-sensitive, though this compound is generally stable).

    • Carefully remove the cold finger from the apparatus.

    • Scrape the pure, crystalline this compound from the cold finger onto a clean, dry watch glass or into a pre-weighed vial.

  • Analysis:

    • Determine the melting point of the purified this compound to assess its purity. The literature melting point is 165-166 °C.

    • Calculate the yield of the purified product.

Mandatory Visualizations

Experimental Workflow for this compound Sublimation

experimental_workflow start Start prep Prepare Crude Sample (Grind and Dry) start->prep assemble Assemble Sublimation Apparatus prep->assemble evacuate Evacuate Apparatus (Apply Vacuum) assemble->evacuate cool Cool the Cold Finger evacuate->cool heat Gently Heat the Sample cool->heat sublime Sublimation Occurs (Crystals form on Cold Finger) heat->sublime cool_down Cool Apparatus to Room Temperature sublime->cool_down vent Vent Apparatus cool_down->vent collect Collect Purified This compound vent->collect end End collect->end

Caption: A flowchart illustrating the key steps in the vacuum sublimation of this compound.

Troubleshooting Logic for No/Slow Sublimation

troubleshooting_no_sublimation start Problem: No or Slow Sublimation check_temp Is the temperature high enough? start->check_temp check_vac Is the vacuum sufficient? check_temp->check_vac Yes increase_temp Action: Gradually increase temperature check_temp->increase_temp No check_dry Is the sample completely dry? check_vac->check_dry Yes check_leaks Action: Check for vacuum leaks check_vac->check_leaks No dry_sample Action: Dry sample under vacuum check_dry->dry_sample No success Success: Sublimation starts check_dry->success Yes increase_temp->success check_leaks->success dry_sample->success

Caption: A decision tree for troubleshooting the issue of no or slow sublimation.

References

Technical Support Center: Optimizing Solvent Selection for Hexamethylbenzene Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the recrystallization of hexamethylbenzene. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and solubility data to guide you through your purification process.

Solubility Data

The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent should dissolve the solute to a high extent at elevated temperatures but only sparingly at lower temperatures. This compound is a nonpolar aromatic hydrocarbon, making it generally soluble in nonpolar organic solvents and insoluble in polar solvents like water.[1][2] Its solubility in suitable solvents tends to increase with temperature.[2]

SolventChemical FormulaBoiling Point (°C)Melting Point (°C)Density (g/mL)Solubility of this compound
Benzene C₆H₆80.15.50.8795.92 g/100g at 8.77°C, 8.25 g/100g at 19.92°C, 18.4 g/100g at 41.88°C[3]
Ethanol (B145695) C₂H₅OH78.37-114.10.789Soluble at 78°C[3]
Acetone C₃H₆O56-94.70.791Soluble[4]
Acetic Acid CH₃COOH11816.61.049Soluble[3]
Chloroform CHCl₃61.2-63.51.48Soluble[4]
Diethyl Ether (C₂H₅)₂O34.6-116.30.713Soluble[3]
n-Hexane C₆H₁₄69-950.659Soluble in nonpolar hydrocarbons[2]
Toluene C₇H₈110.6-950.867Soluble in nonpolar hydrocarbons[2]
Water H₂O10001.000Insoluble[1][3]

Note: The solubility of this compound in many organic solvents has been reported qualitatively. For optimal results, it is recommended to perform small-scale solubility tests to determine the ideal solvent or solvent mixture for your specific sample and desired purity.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound

This protocol is adapted from a standard procedure for the purification of this compound.[5]

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., Ethanol or Benzene)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser (optional, for volatile solvents)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: Based on the solubility data and preliminary tests, choose a suitable solvent. For example, ethanol is a common choice.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. For every 50 grams of crude product, add approximately 650 mL of ethanol.[5] Add a boiling chip and gently heat the mixture to the boiling point of the solvent while stirring to dissolve the solid. If using a volatile solvent, a condenser should be fitted to the flask to prevent solvent loss. Add the minimum amount of hot solvent required to completely dissolve the solid.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. To do this, preheat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel and pour the hot solution through it to remove the solid impurities.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.[6]

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.[6]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[6]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Mixed-Solvent Recrystallization

This method is useful when a single solvent does not provide the desired solubility characteristics.[7] A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) to induce crystallization.

Materials:

  • Crude this compound

  • A "good" solvent (e.g., toluene)

  • A "poor" solvent (e.g., hexane)

  • Equipment as listed in Protocol 1

Procedure:

  • Dissolution: Dissolve the crude this compound in the minimum amount of the hot "good" solvent (e.g., toluene) in an Erlenmeyer flask.

  • Addition of "Poor" Solvent: While the solution is still hot, slowly add the "poor" solvent (e.g., hexane) dropwise until the solution becomes faintly cloudy. This indicates that the solution is saturated.

  • Clarification: Add a few more drops of the hot "good" solvent until the cloudiness just disappears.

  • Crystallization and Isolation: Follow steps 4-8 from Protocol 1.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the recrystallization of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal properties of a recrystallization solvent for this compound? A1: An ideal solvent should:

  • Be chemically inert towards this compound.

  • Dissolve this compound well at high temperatures but poorly at low temperatures.

  • Have a boiling point below the melting point of this compound (165-166°C) to prevent "oiling out".[1]

  • Be volatile enough to be easily removed from the crystals.

  • Dissolve impurities well at all temperatures or not at all.

Q2: My this compound is not dissolving, even in a hot solvent. What should I do? A2: This could be due to several reasons:

  • Insufficient Solvent: You may not have added enough solvent. Continue adding small portions of hot solvent until the solid dissolves.

  • Inappropriate Solvent: The chosen solvent may be a poor choice for this compound. Refer to the solubility table and consider a more suitable solvent.

  • Insoluble Impurities: Your crude sample may contain insoluble impurities. If a significant portion of the solid has dissolved and some remains, perform a hot gravity filtration to remove the insoluble material.

Q3: No crystals are forming upon cooling. What is the problem? A3: This is a common issue and can be addressed by:

  • Inducing Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[8]

    • Seeding: Add a tiny crystal of pure this compound to the solution. This "seed" crystal will act as a template for further crystallization.[9]

  • Supersaturation: The solution may be supersaturated. Try cooling the solution in an ice bath for a longer period.

  • Excess Solvent: You may have used too much solvent. If crystallization does not occur, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again.[10]

Q4: The recrystallized product has a low melting point and appears impure. What went wrong? A4: This could be due to:

  • Rapid Cooling: Cooling the solution too quickly can trap impurities within the crystal lattice.[11] Ensure a slow cooling process.

  • Insufficient Washing: The crystals may not have been washed adequately with cold solvent, leaving behind impurities from the mother liquor.

  • Inappropriate Solvent Choice: The solvent may have also crystallized along with your product, or it may not have been effective at leaving impurities in the solution.

Troubleshooting Specific Issues

Issue: Oiling Out

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid.[11] This is often because the boiling point of the solvent is higher than the melting point of the solute, or because the presence of impurities has significantly depressed the melting point of the mixture.[11]

  • Symptoms: The solution becomes cloudy, and oily droplets form on the bottom or sides of the flask.

  • Solutions:

    • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation and then cool slowly again.[11]

    • Change Solvent: Select a solvent with a lower boiling point.

    • Use a Mixed-Solvent System: Dissolve the compound in a good solvent and then add a poor solvent at a temperature below the melting point of this compound.

Issue: Poor Crystal Yield

A low recovery of purified product can be frustrating.

  • Possible Causes:

    • Using too much solvent: This is the most common cause of low yield, as a significant amount of the product will remain in the mother liquor.[10]

    • Premature crystallization: Crystals may have formed during a hot filtration and were discarded with the insoluble impurities.

    • Incomplete crystallization: Not allowing the solution to cool for a sufficient amount of time or to a low enough temperature.

  • Solutions:

    • Minimize Solvent Usage: Use the absolute minimum amount of hot solvent necessary to dissolve the crude product.

    • Recover from Mother Liquor: If the mother liquor has not been discarded, you can try to recover a second crop of crystals by evaporating some of the solvent and re-cooling.

    • Ensure Complete Cooling: Allow adequate time for the solution to cool to room temperature and then in an ice bath.

Visualizing the Process

Logical Workflow for Solvent Selection

The following diagram illustrates the decision-making process for selecting an appropriate recrystallization solvent.

Solvent_Selection start Start: Crude This compound solubility_test Perform Small-Scale Solubility Tests start->solubility_test is_soluble_hot Soluble in Hot Solvent? solubility_test->is_soluble_hot is_insoluble_cold Insoluble in Cold Solvent? is_soluble_hot->is_insoluble_cold Yes mixed_solvent Consider Mixed Solvent System is_soluble_hot->mixed_solvent No single_solvent Good Single Solvent is_insoluble_cold->single_solvent Yes is_insoluble_cold->mixed_solvent No end Proceed with Recrystallization single_solvent->end mixed_solvent->end re_evaluate Re-evaluate Solvent Choice end->re_evaluate If issues arise re_evaluate->solubility_test

Caption: A logical workflow for selecting a suitable recrystallization solvent.

Troubleshooting Decision Tree

This diagram provides a step-by-step guide to troubleshooting common recrystallization problems.

Troubleshooting start Recrystallization Complete check_crystals Examine Crystals and Yield start->check_crystals no_crystals No Crystals Formed check_crystals->no_crystals No oiling_out Oiling Out Occurred check_crystals->oiling_out Oiled Out low_yield Low Yield check_crystals->low_yield Low Yield good_result Successful Purification check_crystals->good_result Yes induce_crystallization Induce Crystallization: - Scratch Flask - Add Seed Crystal no_crystals->induce_crystallization reheat_add_solvent Reheat and Add More Solvent oiling_out->reheat_add_solvent check_mother_liquor Check Mother Liquor for Product low_yield->check_mother_liquor reduce_solvent Reduce Solvent Volume induce_crystallization->reduce_solvent If still no crystals change_solvent Change Solvent/ Use Mixed Solvents reheat_add_solvent->change_solvent If problem persists

Caption: A decision tree for troubleshooting common recrystallization issues.

References

identifying common impurities in hexamethylbenzene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of hexamethylbenzene.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound?

A1: The most common impurities are typically undermethylated benzene (B151609) derivatives. Depending on the synthetic route, these can include pentamethylbenzene, tetramethylbenzenes (such as durene), and various isomers of trimethylbenzene.[1][2][3][4][5][6][7][8] If the synthesis starts from phenol (B47542) and methanol (B129727), impurities can also include anisole (B1667542), cresols, and other methylated phenols.[1][3] Residual starting materials and solvents used during purification are also potential impurities.[4][9][10][11]

Q2: My final product has a low melting point. What is the likely cause?

A2: A depressed melting point is a strong indication of the presence of impurities. Even small amounts of contaminants can significantly lower the melting point of this compound.[4] The most probable impurities causing this are residual solvents or incompletely methylated intermediates like pentamethylbenzene.

Q3: I am observing unexpected peaks in my NMR spectrum. How can I identify them?

A3: Unexpected peaks in an NMR spectrum often correspond to common laboratory solvents or side products from the reaction. Cross-referencing the chemical shifts of your unknown peaks with published data for potential impurities such as lower methylated benzenes, residual solvents (e.g., ethanol (B145695), benzene, cyclohexane), or oxidation products can help in their identification.[9][10][11][12]

Q4: What are the typical side reactions that can occur during this compound synthesis?

A4: In the synthesis from phenol and methanol, side reactions can lead to the formation of a complex mixture of anisole (methoxybenzene) and cresols (methylphenols).[1][3] Friedel-Crafts alkylation routes may be complicated by polyalkylation and carbocation rearrangements, leading to a mixture of methylated benzenes.[13] Additionally, the reaction of methanol over a catalyst can produce gaseous byproducts like methane, carbon monoxide, and hydrogen.[9]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield of this compound Incomplete reaction.Increase reaction time or temperature, or consider a more active catalyst.
Suboptimal ratio of reactants.Optimize the molar ratio of the methylating agent to the aromatic substrate.
Catalyst deactivation.Regenerate or replace the catalyst.
Product is off-white or yellow Presence of colored impurities or oxidation products.Recrystallize the product from a suitable solvent like ethanol or benzene.[9] Consider performing the reaction under an inert atmosphere to prevent oxidation.
Broad Melting Point Range Mixture of methylated benzenes.Purify the product using techniques like recrystallization or sublimation.[10][11] Zone refining can also be employed for obtaining high-purity this compound.[14][15]
Difficulty in Removing a Specific Impurity Co-crystallization or similar physical properties.Employ a different purification technique. For example, if recrystallization is ineffective, try column chromatography or sublimation.

Common Impurities in this compound Synthesis

The following table summarizes common impurities, their likely origin, and typical analytical methods for their detection.

ImpurityChemical FormulaLikely OriginTypical Analytical Method(s)
PentamethylbenzeneC₁₁H₁₆Incomplete methylation of the aromatic ring.[1][6]Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy
Durene (1,2,4,5-Tetramethylbenzene)C₁₀H₁₄Incomplete methylation or use as a starting material.[1][5]GC-MS, NMR Spectroscopy, Melting Point Analysis
Isodurene (1,2,3,5-Tetramethylbenzene)C₁₀H₁₄Isomerization during Friedel-Crafts alkylation.[5][7]GC-MS, NMR Spectroscopy
Prehnitene (1,2,3,4-Tetramethylbenzene)C₁₀H₁₄Isomerization during Friedel-Crafts alkylation.[5][7]GC-MS, NMR Spectroscopy
Anisole (Methoxybenzene)C₇H₈OSide reaction in the synthesis from phenol and methanol.[1][3]GC-MS, NMR Spectroscopy
Cresols (Methylphenols)C₇H₈OSide reaction in the synthesis from phenol and methanol.[1][3]GC-MS, NMR Spectroscopy
EthanolC₂H₆OResidual solvent from recrystallization.[9]NMR Spectroscopy, Gas Chromatography (GC)
BenzeneC₆H₆Residual solvent from recrystallization.[9]NMR Spectroscopy, GC

Experimental Protocols

Synthesis of this compound from Phenol and Methanol

This method is based on the procedure described in Organic Syntheses.[9]

  • A solution of phenol in methanol is prepared.

  • The solution is passed over an activated alumina (B75360) catalyst heated to approximately 530°C.

  • The product is collected from the reaction tube exit.

  • The crude product is washed with methanol.

  • Purification is achieved by recrystallization from ethanol or benzene.[9]

Impurity Identification Workflow

Troubleshooting Workflow for this compound Impurities cluster_synthesis Synthesis cluster_analysis Analysis cluster_troubleshooting Troubleshooting cluster_action Corrective Action start Crude this compound Product analysis Analytical Characterization (NMR, GC-MS, Melting Point) start->analysis check_purity Purity Acceptable? analysis->check_purity identify_impurities Identify Impurities check_purity->identify_impurities No final_product Pure this compound check_purity->final_product Yes undermethylated Undermethylated Species (e.g., Pentamethylbenzene) identify_impurities->undermethylated solvents Residual Solvents (e.g., Ethanol, Benzene) identify_impurities->solvents side_products Side Products (e.g., Anisole, Cresols) identify_impurities->side_products optimize_reaction Optimize Reaction Conditions (Time, Temperature, Stoichiometry) undermethylated->optimize_reaction improve_purification Improve Purification (Recrystallization, Sublimation) solvents->improve_purification side_products->optimize_reaction optimize_reaction->start improve_purification->start

Caption: Workflow for identifying and addressing common impurities in this compound synthesis.

References

Technical Support Center: Two-Electron Oxidation of Hexamethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering challenges with the two-electron oxidation of hexamethylbenzene. This process is known to be experimentally demanding due to the nature of the resulting dicationic species.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and characterization of the this compound dication.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield of the Desired Dication 1. Insufficient oxidizing power of the reagent. 2. Reaction conditions are not harsh enough. 3. Dication is unstable and decomposes upon workup.1. Use a superacid medium like "Magic Acid" (HSO₃F/SbF₅). Standard oxidizing agents are often insufficient for the second oxidation.[1][2] 2. Maintain extremely low temperatures (e.g., -80 °C) throughout the reaction and workup to prevent decomposition.[1] 3. Characterize the product in situ using low-temperature NMR spectroscopy. Isolation is extremely challenging and requires crystallization at very low temperatures, often with the addition of anhydrous HF to form stable salts like [C₆(CH₃)₆]²⁺[SbF₆]⁻₂.[1][2][3]
Formation of Undesired Side-Products 1. Oxidation of methyl side chains. 2. Ring-opening reactions. 3. Incomplete oxidation leading to the radical cation. 4. Nucleophilic attack by solvent or counter-ions.1. This is common with oxidants like Cu(II)-peroxydisulfate, which can yield pentamethylbenzyl alcohol.[4] Choose a non-nucleophilic superacid system. 2. Peracids like perbenzoic acid can cause ring cleavage to form products like biacetyl.[4] Avoid these types of oxidants if the ring integrity is desired. 3. The first oxidation to the radical cation is often facile. Pushing the reaction to the dication requires a significant increase in oxidative power.[5] 4. In electrochemical methods, the choice of supporting electrolyte is critical. Electroinactive anions can significantly alter the product distribution.[6][7] Acetonitrile/acetic acid mixtures are common solvents for anodic oxidation.[6][7]
Product Instability and Rearrangement The planar this compound dication is highly unstable and rapidly rearranges to a more stable, non-classical pentagonal-pyramidal structure.[1][3][8]This is an inherent chemical property of the dication. The goal is not to isolate a planar dication but to form and characterize the pentagonal-pyramidal species.[1][8] Be aware that this rearrangement is expected and is not a sign of a failed experiment.
Difficulty Reproducing Literature Procedures The synthesis of the this compound dication is notoriously difficult and sensitive to subtle variations in experimental conditions. The original researchers noted the procedure is a "wicked battle that will require several attempts to get it just right".1. Ensure all reagents (e.g., HSO₃F, SbF₅, HF) are anhydrous and of the highest purity. 2. Precise temperature control is critical. 3. The precursor, hexamethyl Dewar benzene (B151609) epoxide, must be correctly synthesized and purified first.[1][8]

Frequently Asked Questions (FAQs)

Q1: Why is the two-electron oxidation of this compound so challenging?

The primary challenge is the extreme instability of the initial product. A simple removal of two electrons would form a planar dication with only 4 π-electrons, making it anti-aromatic and highly reactive. Consequently, the molecule immediately undergoes a structural rearrangement to a more stable, non-classical pentagonal-pyramidal carbocation.[1][8] This species is still extremely electrophilic and requires superacidic, non-nucleophilic media and very low temperatures for its formation and observation.[1]

Q2: What is the actual structure of the this compound dication, C₆(CH₃)₆²⁺?

X-ray crystallography has confirmed that the dication has a pentagonal-pyramidal structure.[1][2] This consists of a five-membered ring of carbon atoms (each with a methyl group) forming the base of a pyramid, with the sixth carbon atom (also bonded to a methyl group) at the apex.[8] This apical carbon is considered hypercoordinate, as it is bonded to the apical methyl group and interacts with all five carbons of the base.[8]

Q3: What are the typical products of one-electron vs. two-electron oxidation?

The one-electron oxidation product is the this compound radical cation (HMB•⁺), which is relatively stable and can be isolated.[5] The two-electron oxidation product is the highly reactive pentagonal-pyramidal dication (C₆(CH₃)₆²⁺). Achieving the second oxidation requires significantly more energy and harsher conditions than the first.

Q4: Can I achieve the two-electron oxidation using standard chemical oxidants?

Generally, no. Standard oxidants often lead to a variety of side-products through different reaction pathways. The choice of oxidant dramatically affects the outcome.

Table 1: Oxidation Products of this compound with Various Reagents
Oxidizing Agent/SystemMajor Product(s)Pathway/Comments
HSO₃F/SbF₅ ("Magic Acid") Pentagonal-pyramidal dication [C₆(CH₃)₆]²⁺Two-electron oxidation with skeletal rearrangement. Requires a specific precursor (hexamethyl Dewar benzene epoxide).[1][8]
Anodic Oxidation Pentamethylbenzyl derivatives and othersProduct distribution is highly dependent on the anion of the supporting electrolyte.[6][7]
Trifluoroperacetic Acid (CF₃CO₃H) Acetic acid (ring-opening)Strong oxidation leading to cleavage of the aromatic ring.[4]
CF₃CO₃H with Boron Trifluoride (BF₃) Hexamethyl-2,4-cyclohexadienoneOxidation of the aromatic ring without cleavage.[4]
Dimethyldioxirane (DMDO) Arene oxide, oxepin, hexamethyl-cyclohexadienoneMultiple competing reaction pathways are observed.[4]
Cu(II)-peroxydisulfate Pentamethylbenzyl alcoholOxidation of a methyl side chain.[4]

Experimental Protocols & Visualizations

Representative Protocol: Synthesis of the Pentagonal-Pyramidal Dication

Disclaimer: This procedure is conceptually based on published syntheses and involves extremely hazardous materials (superacids, anhydrous HF).[1][2][8] It should only be attempted by highly trained personnel in a specialized laboratory with appropriate safety equipment.

  • Precursor Synthesis: Synthesize hexamethyl Dewar benzene and subsequently convert it to its epoxide derivative following established literature methods.

  • Preparation of Superacid: In a specialized, inert-atmosphere glovebox or Schlenk line, prepare "Magic Acid" by carefully mixing antimony pentafluoride (SbF₅) and fluorosulfuric acid (HSO₃F) at low temperature (e.g., dry ice/acetone bath).

  • Reaction: Dissolve the hexamethyl Dewar benzene epoxide precursor in the prepared Magic Acid solution, maintaining a temperature below -78 °C. The solution should be stirred for a sufficient time to allow for the rearrangement to the pyramidal dication.

  • Crystallization: The dication is crystallized as its hexafluoroantimonate salt ([SbF₆]⁻). This is achieved by the slow, careful addition of anhydrous hydrogen fluoride (B91410) (HF) to the reaction mixture at very low temperatures.

  • Isolation & Characterization: If successful, crystals may form over several days at low temperature (e.g., -80 °C).[1] Due to the extreme instability of the product, characterization is typically performed via low-temperature X-ray crystallography.

Diagrams

TwoElectronOxidationPathway HMB This compound RadicalCation Radical Cation (HMB•⁺) HMB->RadicalCation -1e⁻ PlanarDication Planar Dication (Unstable Intermediate) RadicalCation->PlanarDication -1e⁻ (Harsh Conditions) PyramidalDication Pentagonal-Pyramidal Dication (Observed Product) PlanarDication->PyramidalDication Rapid Rearrangement

Caption: Reaction pathway for the two-electron oxidation of this compound.

CompetingPathways cluster_main This compound Oxidation cluster_2e Two-Electron Pathway cluster_1e One-Electron / Side-Chain Pathway cluster_ring Ring Oxidation / Cleavage Pathway HMB This compound Dication Pyramidal Dication HMB->Dication Superacids (e.g., Magic Acid) RadicalCation Radical Cation HMB->RadicalCation Milder Conditions SideChainOx Side-Chain Oxidation (e.g., Pentamethylbenzyl alcohol) HMB->SideChainOx e.g., Cu(II) Dienone Cyclohexadienone HMB->Dienone e.g., CF₃CO₃H/BF₃ RingOpen Ring-Opened Products (e.g., Acetic Acid) HMB->RingOpen e.g., CF₃CO₃H

Caption: Competing reaction pathways in the oxidation of this compound.

TroubleshootingWorkflow start Experiment Start: Two-Electron Oxidation check_product Desired Product Formed? start->check_product success Success: Characterize Product check_product->success Yes no_product No Reaction or Unidentifiable Mixture check_product->no_product No, mixture side_products Side-Products Observed (e.g., Side-chain oxidation, ring opening) check_product->side_products No, known side-products check_conditions Check Reaction Conditions: 1. Oxidizing Agent Strength? 2. Temperature Low Enough? 3. Anhydrous Reagents? no_product->check_conditions change_reagent Re-evaluate Oxidant System. Is it appropriate for targeting the dication? (See Table 1) side_products->change_reagent

Caption: Troubleshooting workflow for failed oxidation experiments.

References

improving yield in the phenol and methanol synthesis of hexamethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of hexamethylbenzene from phenol (B47542) and methanol (B129727). Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to help improve reaction yields and address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the synthesis of this compound from phenol and methanol?

The synthesis involves the catalytic methylation of phenol using methanol at elevated temperatures. The reaction typically employs a solid acid catalyst, such as alumina (B75360), to facilitate the substitution of the hydrogen atoms on the benzene (B151609) ring with methyl groups from methanol.[1] The process is a gas-phase reaction that proceeds through a series of methylated intermediates.[1]

Q2: What is a typical yield for this reaction?

Yields can vary significantly based on the specific reaction conditions, catalyst, and equipment used. A well-established procedure using an alumina catalyst at 530 °C reports a crude yield of 65–67%.[2]

Q3: What are the common intermediates and byproducts in this synthesis?

The reaction is known to produce a complex mixture of compounds. Intermediates include anisole, various cresols (methylphenols), and other methylated phenols.[1] Pentamethylbenzene is also a key intermediate in the pathway to this compound. The formation of undesired isomers of methylated phenols can occur. Additionally, gaseous byproducts such as carbon monoxide, methane, and hydrogen are often generated.[2]

Q4: How does temperature affect the reaction?

Temperature is a critical parameter. The formation of this compound is generally favored at higher temperatures, typically above 450 °C.[3] Lower temperatures may lead to the formation of ether byproducts like anisole.[3] It's important to note that exothermic reactions can create localized "hot spots" in the catalyst bed, with temperatures significantly higher than the external furnace temperature.[2]

Q5: What is the role of the catalyst, and can it be regenerated?

The catalyst, commonly activated alumina, provides acidic sites that are essential for the methylation reaction.[1] Over time, the catalyst can deactivate due to the deposition of coke (carbonaceous material) on its surface.[4] Catalyst deactivation leads to a decrease in conversion and changes in product selectivity.[5] In many cases, coked catalysts can be regenerated, often by controlled oxidation to burn off the carbon deposits.[4]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Yield of this compound 1. Suboptimal Temperature: The reaction temperature may be too low, favoring the formation of intermediates like cresols and xylenols.[3]2. Catalyst Deactivation: The catalyst may be deactivated due to coke formation.[4]3. Insufficient Methanol: An inadequate amount of methanol can lead to incomplete methylation.4. Poor Catalyst Quality: The catalyst may not have the required acidity or surface area.1. Optimize Temperature: Ensure the catalyst bed reaches the optimal temperature for this compound formation (e.g., 530 °C).[2] Monitor for hot spots.[2]2. Regenerate or Replace Catalyst: Regenerate the coked catalyst or replace it with a fresh batch.3. Adjust Reactant Ratio: Increase the molar ratio of methanol to phenol. This can also help to counteract catalyst deactivation.[6]4. Use High-Quality Catalyst: Employ a high-surface-area, activated catalyst as specified in established protocols.[2]
High Proportion of Intermediates (Cresols, Xylenols) 1. Low Reaction Temperature: As mentioned, lower temperatures favor the formation of partially methylated phenols.[3]2. Short Residence Time: The reactants may not have sufficient contact time with the catalyst for complete methylation.1. Increase Temperature: Gradually increase the reaction temperature to favor the formation of the fully methylated product.[3]2. Decrease Flow Rate: Reduce the flow rate of the reactants over the catalyst bed to increase the residence time.
Formation of Anisole and Other Ethers 1. Reaction Temperature Too Low: Ether formation (O-alkylation) is more prevalent at lower temperatures compared to C-alkylation.[3]1. Elevate Reaction Temperature: Increase the temperature to promote the desired C-alkylation pathway leading to this compound.
Catalyst Deactivation 1. Coke Formation: The primary cause of deactivation is the deposition of carbonaceous materials on the catalyst surface.[4]2. High Methanol Concentration: In some systems, higher methanol concentrations can accelerate coke formation and catalyst deactivation.[7]1. Periodic Regeneration: Implement a catalyst regeneration cycle, which typically involves a controlled burn-off of the coke in air.2. Optimize Methanol Feed: While a sufficient amount of methanol is needed, an excessive feed rate could potentially be optimized to balance yield and catalyst lifespan.
Difficulty in Product Purification 1. Complex Product Mixture: The crude product is a mixture of several methylated phenols and this compound.[1]2. Similar Physical Properties: Some byproducts may have boiling points or solubilities close to this compound, making separation challenging.1. Recrystallization: Utilize recrystallization from solvents like ethanol (B145695) or benzene for effective purification.[2]2. Sublimation: For achieving high purity, sublimation can be an effective technique.[8][9]3. Zone Refining: For ultra-high purity, zone refining is a specialized option.[10]

Experimental Protocols

Synthesis of this compound via Phenol Methylation

This protocol is adapted from a procedure in Organic Syntheses.[2]

Materials:

  • Phenol: 100 g (1.06 moles)

  • Methanol: 1 L

  • Activated Alumina Catalyst (8- to 14-mesh): 34 g

Equipment:

  • Tube furnace with temperature controller

  • Quartz or stainless steel reactor tube (e.g., 7/8-inch diameter, 13 inches long)

  • Addition funnel or pump for controlled liquid feed

  • Condenser and receiver flask

  • Gas outlet to a fume hood

  • Büchner funnel and filter paper

Procedure:

  • Pack the reactor tube with the activated alumina catalyst.

  • Place the packed tube into the furnace and heat it to the reaction temperature. An external temperature of 370–400 °C may be required to achieve an internal catalyst bed temperature of 530 °C due to the endothermic nature of the initial dehydration and the exothermic nature of the subsequent alkylation.[2]

  • Prepare a solution of 100 g of phenol in 1 L of methanol.

  • Once the furnace has reached the target temperature, begin to add the phenol-methanol solution to the top of the reactor tube at a constant rate of approximately 110 mL per hour.

  • The vaporized reactants will pass over the hot catalyst bed. The product will exit the furnace, condense, and be collected in the receiver flask.

  • Ensure that the gaseous byproducts (CO, CH₄, H₂) are safely vented into an efficient fume hood.[2]

  • After all the reactant solution has been added, allow the apparatus to cool down.

  • Transfer the pale yellow, solid product to a Büchner funnel and wash it with methanol.

  • The crude product yield is typically in the range of 112–115 g (65–67%), with a melting point of 135–145 °C.

Purification by Recrystallization
  • Dissolve 50 g of the crude this compound in 650 mL of hot ethanol.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the colorless crystals by vacuum filtration.

  • This method can yield a recovery of approximately 85% of colorless this compound with a melting point of 165–166 °C.[2]

  • Alternatively, recrystallization from benzene can be performed (50 g in 130 mL), with a typical recovery of around 60%.[2]

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Workflow Troubleshooting Low Yield in this compound Synthesis start Low Yield Observed check_temp Is Catalyst Bed Temperature Optimal (e.g., ~530°C)? start->check_temp check_catalyst Is the Catalyst Active? check_temp->check_catalyst Yes increase_temp Increase Furnace Temperature check_temp->increase_temp No check_ratio Is Phenol:Methanol Ratio Correct? check_catalyst->check_ratio Yes regen_catalyst Regenerate or Replace Catalyst check_catalyst->regen_catalyst No (Signs of Coking?) check_impurities Analyze Byproducts: High Levels of Intermediates? check_ratio->check_impurities Yes adjust_ratio Increase Methanol Concentration check_ratio->adjust_ratio No optimize_residence Decrease Reactant Flow Rate check_impurities->optimize_residence Yes success Yield Improved check_impurities->success No increase_temp->start Re-run Experiment regen_catalyst->start Re-run Experiment adjust_ratio->start Re-run Experiment optimize_residence->start Re-run Experiment

Caption: A step-by-step workflow for diagnosing and resolving issues of low yield.

Reaction Pathway Overview

Reaction_Pathway Simplified Reaction Pathway cluster_intermediates Intermediates phenol Phenol catalyst Alumina Catalyst (High Temp) phenol->catalyst methanol Methanol methanol->catalyst anisole Anisole (O-Methylation) catalyst->anisole +CH3 cresols Cresols catalyst->cresols +CH3 anisole->cresols xylenols Xylenols cresols->xylenols +CH3 polymethylphenols Polymethylated Phenols xylenols->polymethylphenols +CH3 pentamethylbenzene Pentamethylbenzene polymethylphenols->pentamethylbenzene +CH3 This compound This compound pentamethylbenzene->this compound +CH3

Caption: The reaction progresses through various methylated intermediates.

General Safety Precautions

  • High Temperatures: The reaction is conducted at very high temperatures. Ensure the furnace and reactor are in good condition and properly shielded. Use appropriate personal protective equipment (PPE), including heat-resistant gloves, when working near the hot apparatus.[11]

  • Flammable Reagents and Products: Methanol is highly flammable. This compound and many of the intermediates are also flammable. The reaction produces flammable gases, including hydrogen and methane.[2] Ensure the entire apparatus is gas-tight and that all vapors and gaseous byproducts are vented into a certified fume hood. Avoid any potential ignition sources in the vicinity.[11]

  • Toxic Chemicals: Phenol is toxic and corrosive.[12] Methanol is toxic. The reaction can produce carbon monoxide, which is a toxic gas.[2] Handle all chemicals in a well-ventilated area, preferably within a fume hood, and wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves.[13]

  • Glassware Inspection: Thoroughly inspect all glassware for cracks or defects before use, as high temperatures can cause compromised glass to fail.[13]

  • Risk Assessment: Before conducting the experiment, perform a thorough risk assessment that considers all potential hazards associated with the chemicals and the high-temperature operation.[12][14]

References

Technical Support Center: Managing Intermediates in Hexamethylbenzene Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of hexamethylbenzene. Our focus is on the effective management of reaction intermediates to optimize yield and purity.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete Methylation: Insufficient methylation of intermediates like durene or pentamethylbenzene (B147382).- Increase the reaction time or temperature within the recommended range. - Use a higher ratio of the methylating agent. - Ensure the activity of your catalyst; for Friedel-Crafts, use fresh, anhydrous Lewis acid.[1]
Catalyst Deactivation: For vapor-phase synthesis over alumina (B75360), coking or poisoning of the catalyst can occur.[2][3]- Regenerate the catalyst by calcination. - Ensure the feed is free of impurities that can poison the catalyst. - Optimize reaction temperature to minimize coke formation.[2]
Side Reactions: Formation of undesired byproducts such as other methylated benzenes, ethers (in phenol-based synthesis), or fragmentation products.[4][5][6]- Adjust the reaction temperature; higher temperatures can favor this compound over less methylated products or ethers.[4] - Modify the catalyst; for instance, adding copper sulfate (B86663) to alumina can alter selectivity.[5] - For Friedel-Crafts, consider using an acylation-reduction sequence to avoid polyalkylation.
Formation of Multiple Products (Low Selectivity) Inadequate Control of Methylation: The reaction produces a mixture of partially methylated benzenes (e.g., durene, pentamethylbenzene).[6]- Carefully control the stoichiometry of the methylating agent. - Optimize the reaction time and temperature to favor the fully methylated product. - In vapor-phase synthesis, adjust the feed rate and catalyst contact time.[7]
Isomerization Reactions: Rearrangement of methyl groups on the aromatic ring can lead to a mixture of isomers.[4]- Select a catalyst and reaction conditions that minimize isomerization. Shape-selective zeolites can be beneficial in some cases.
Product is Contaminated with Intermediates Inefficient Purification: Difficulty in separating this compound from intermediates like pentamethylbenzene due to similar physical properties.- Utilize fractional crystallization or sublimation for purification. This compound can be effectively purified by recrystallization from ethanol (B145695) or benzene (B151609).[7] - Employ chromatographic techniques such as column chromatography for small-scale separations.
Reaction Fails to Initiate Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) may be hydrolyzed due to moisture.- Use freshly opened or properly stored anhydrous Lewis acid. - Ensure all glassware and solvents are rigorously dried before use.
Low Reactivity of Starting Material: The aromatic substrate may be deactivated by certain substituents.- This is less common for the typical starting materials for this compound but ensure the starting material is of high purity.

Frequently Asked Questions (FAQs)

Q1: What are the common intermediates in the synthesis of this compound from phenol (B47542) and methanol (B129727)?

A1: The reaction proceeds through a series of methylated intermediates. Initially, phenol is O-methylated to form anisole (B1667542) or C-methylated to produce cresols and subsequently xylenols.[5] Further methylation leads to more highly substituted phenols and eventually pentamethylbenzene, which is the direct precursor to this compound. Hexamethylcyclohexadienone isomers have also been identified as key intermediates that undergo methyl migration to form the stable aromatic ring of this compound.[5]

Q2: How can I control the degree of methylation to maximize the yield of this compound in a Friedel-Crafts reaction?

A2: Controlling polyalkylation is a key challenge in Friedel-Crafts synthesis. To favor the formation of this compound, you can:

  • Use a stepwise approach by starting with a less methylated benzene derivative like durene or pentamethylbenzene.[1][6]

  • Employ a significant excess of the methylating agent to drive the reaction to completion.

  • Alternatively, to avoid uncontrolled polyalkylation, a Friedel-Crafts acylation can be performed, followed by a reduction of the acyl group (e.g., Clemmensen or Wolff-Kishner reduction). This method introduces the carbon chain in a deactivated state, preventing further reaction on the ring.

Q3: What are the optimal reaction conditions for the vapor-phase synthesis of this compound from phenol and methanol over an alumina catalyst?

A3: A well-established procedure from Organic Syntheses suggests the following conditions:

  • Catalyst: Activated alumina.[7]

  • Reactants: A solution of phenol in methanol.[7]

  • Temperature: A catalyst bed temperature of approximately 530 °C.[7] Temperatures below 350 °C may favor the formation of ether byproducts, while temperatures above 450 °C can lead to decomposition and increased this compound formation, though potentially with more side products.[4]

  • Feed Rate: A controlled dropwise addition of the reactant solution onto the heated catalyst.[7] These conditions have been reported to yield approximately 65-67% of the crude product.[7]

Q4: How can I identify and characterize the intermediates formed during the synthesis?

A4: A combination of spectroscopic and chromatographic techniques is typically employed:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To separate the components of the reaction mixture and identify them based on their mass spectra.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help in elucidating the structure of the intermediates by analyzing the chemical shifts and coupling patterns of the protons and carbons.

  • In-situ Spectroscopic Techniques: Methods like in-situ IR or UV-Vis spectroscopy can be used to observe the formation and consumption of transient intermediates during the reaction.

Q5: What causes catalyst deactivation in the vapor-phase synthesis, and how can it be mitigated?

A5: Catalyst deactivation is often caused by the deposition of carbonaceous materials, or "coke," on the active sites of the catalyst.[2][3] This can be mitigated by:

  • Optimizing the reaction temperature and feed rate to minimize coke formation.

  • Periodically regenerating the catalyst by controlled combustion of the coke deposits in a stream of air (calcination).

  • Ensuring the purity of the reactants to avoid introducing catalyst poisons.

Experimental Protocols

Protocol 1: Synthesis of this compound from Phenol and Methanol

This protocol is adapted from a procedure in Organic Syntheses.[7]

Materials:

  • Phenol (100 g, 1.06 moles)

  • Methanol (1 L)

  • Activated Alumina (e.g., 8- to 14-mesh)

Apparatus:

  • A vertically mounted tube furnace capable of reaching at least 550 °C.

  • A quartz or ceramic tube packed with activated alumina.

  • A dropping funnel for the controlled addition of the reactant solution.

  • A condenser and a receiving flask to collect the product.

  • A system to safely vent by-product gases to a fume hood.

Procedure:

  • Prepare a solution of 100 g of phenol in 1 L of methanol.

  • Pack the reaction tube with activated alumina and place it in the furnace. Heat the furnace to maintain a catalyst bed temperature of 530 °C.

  • Add the phenol-methanol solution dropwise from the dropping funnel onto the heated alumina catalyst at a rate of approximately 110 mL per hour.

  • Gaseous byproducts, including carbon monoxide, methane, and hydrogen, will be formed and should be safely vented.[7]

  • After the addition of the solution is complete, allow the apparatus to cool.

  • The pale yellow product is collected from the receiving flask and washed with methanol.

  • The crude product can be purified by recrystallization from ethanol or benzene.

Expected Yield: 65-67% of crude product.

Protocol 2: Synthesis of this compound from Pentamethylbenzene

This protocol is based on the Friedel-Crafts alkylation of pentamethylbenzene.[1]

Materials:

  • Pentamethylbenzene (378 g)

  • Anhydrous Aluminum Chloride (200 g)

  • Methyl Chloride (gas)

  • Xylene (1 L)

  • Ice

  • Hydrochloric Acid

Apparatus:

  • A three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser.

  • An oil bath for heating.

  • A gas cylinder for methyl chloride with a flow regulator.

Procedure:

  • In the reaction flask, combine 378 g of pentamethylbenzene and 200 g of anhydrous aluminum chloride.

  • Heat the mixture in an oil bath to 190-200 °C.

  • Bubble a rapid stream of dry methyl chloride gas through the molten mixture for 3-4 hours.

  • Allow the mixture to cool and stand at room temperature overnight.

  • Carefully add 1 L of hot xylene to dissolve the solidified mass.

  • Decompose the reaction mixture by pouring it slowly onto a mixture of ice and hydrochloric acid.

  • Separate the organic layer, wash it with water, and dry it over a suitable drying agent.

  • Remove the xylene by distillation. The remaining solid is crude this compound.

  • Purify the product by recrystallization from ethanol or a mixture of benzene and alcohol.[1]

Data Presentation

Table 1: Effect of Temperature on Product Distribution in Phenol Methylation

Temperature (°C)Anisole Yield (%)o-Cresol Yield (%)2,6-Xylenol Yield (%)This compound FormationReference
350-430LowerHigherHigherLower[4]
> 450LowerLowerLowerFavored[4]
530Not specifiedNot specifiedNot specified65-67% (crude)[7]

Table 2: Comparison of this compound Synthesis Methods

Synthesis MethodStarting MaterialsCatalystTypical YieldKey Intermediates
Vapor-Phase Alkylation Phenol, MethanolActivated Alumina~66%Anisole, Cresols, Xylenols, Pentamethylbenzene, Hexamethylcyclohexadienones
Friedel-Crafts Alkylation Durene or Pentamethylbenzene, Methyl ChlorideAlCl₃Good-
Alkyne Trimerization DimethylacetyleneTriethylchromium or TiCl₄/TriisobutylaluminumNot specified-

Visualizations

experimental_workflow_phenol_methanol cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification reactants Phenol + Methanol Solution addition Dropwise addition of reactants reactants->addition catalyst_prep Pack tube with Activated Alumina heat Heat catalyst to 530°C catalyst_prep->heat heat->addition collection Collect product and vent byproducts addition->collection wash Wash crude product with Methanol collection->wash recrystallize Recrystallize from Ethanol or Benzene wash->recrystallize final_product Pure this compound recrystallize->final_product

Caption: Experimental workflow for this compound synthesis from phenol and methanol.

signaling_pathway phenol Phenol anisole Anisole (O-methylation) phenol->anisole cresols Cresols (C-methylation) phenol->cresols anisole->cresols Isomerization xylenols Xylenols cresols->xylenols polymethylated_phenols Higher Methylated Phenols xylenols->polymethylated_phenols pentamethylbenzene Pentamethylbenzene polymethylated_phenols->pentamethylbenzene hexamethylcyclohexadienone Hexamethylcyclohexadienone Isomers pentamethylbenzene->hexamethylcyclohexadienone This compound This compound hexamethylcyclohexadienone->this compound Methyl Migration

Caption: Reaction pathway for this compound formation from phenol.

troubleshooting_logic start Low this compound Yield check_intermediates GC-MS shows high concentration of intermediates? start->check_intermediates check_side_products Significant side products observed? check_intermediates->check_side_products No incomplete_methylation Incomplete Methylation check_intermediates->incomplete_methylation Yes check_catalyst Catalyst deactivation suspected? check_side_products->check_catalyst No side_reactions Side Reactions Dominating check_side_products->side_reactions Yes catalyst_issue Catalyst Inactive/Deactivated check_catalyst->catalyst_issue Yes solution1 Increase reaction time/temperature or methylating agent ratio incomplete_methylation->solution1 solution2 Adjust temperature/catalyst to improve selectivity side_reactions->solution2 solution3 Regenerate or replace catalyst catalyst_issue->solution3

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

interpreting mass spectrometry fragmentation patterns of hexamethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with hexamethylbenzene and interpreting its mass spectrometry data.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular ion (M+) peak for this compound?

A1: The expected molecular ion peak for this compound (C₁₂H₁₈) will appear at a mass-to-charge ratio (m/z) of 162.[1][2][3] This is calculated from the sum of the atomic masses of its constituent atoms (12 carbons and 18 hydrogens). Due to the high stability of the aromatic ring, the molecular ion peak is typically prominent in the mass spectrum of this compound.[4][5]

Q2: I see a significant peak at m/z 147. What fragmentation event does this correspond to?

A2: The peak at m/z 147 is the base peak in many this compound spectra and represents the loss of a methyl radical (•CH₃) from the molecular ion (M-15).[1] This fragmentation is a common characteristic of methylated aromatic compounds, leading to the formation of a stable pentamethylbenzyl cation.

Q3: Why is the M-15 peak (m/z 147) often the base peak instead of the molecular ion?

A3: The formation of the pentamethylbenzyl cation (C₁₁H₁₅⁺) upon the loss of a methyl radical is a very favorable process. This cation is highly stabilized by resonance, delocalizing the positive charge across the aromatic ring and the remaining methyl groups. This high stability means that this fragment is formed in high abundance, often making it the most intense peak (the base peak) in the spectrum.[6]

Q4: What other significant fragment ions should I expect to see in the mass spectrum of this compound?

A4: Besides the molecular ion (m/z 162) and the base peak (m/z 147), you can expect to see other fragment ions at lower m/z values. Some of these include:

  • m/z 91: This peak is characteristic of many alkyl-substituted benzenes and is often attributed to the formation of the tropylium (B1234903) ion (C₇H₇⁺) through rearrangement.[5][7]

  • m/z 41 and 39: These smaller fragments, such as the allyl cation ([C₃H₅]⁺) and the cyclopropenyl cation ([C₃H₃]⁺), arise from further fragmentation of the larger ions.[1][8]

Q5: Are there any less common or more complex fragmentation pathways observed for this compound?

A5: Yes, more detailed analyses have described multiple fragmentation series. These can involve the loss of neutral molecules like dimethylacetylene (C₄H₆) or rearrangements that lead to a variety of smaller ions.[8] However, for routine identification, the M+ and M-15 peaks are the most diagnostic.

Data Presentation

The following table summarizes the prominent peaks observed in the electron ionization (EI) mass spectrum of this compound.

m/zProposed Fragment IonFormulaRelative Abundance (%)Notes
162Molecular Ion[C₁₂H₁₈]⁺50-90The parent molecule with one electron removed.
147[M-CH₃]⁺[C₁₁H₁₅]⁺100Base peak; loss of a methyl radical.
91Tropylium ion (rearranged)[C₇H₇]⁺~20-25Common fragment for alkylbenzenes.
41Allyl cation[C₃H₅]⁺~20-25A smaller, common organic fragment.
39Cyclopropenyl cation[C₃H₃]⁺~20-25A stable, small aromatic cation.

Relative abundances are approximate and can vary depending on the instrument and experimental conditions.[1]

Experimental Protocols

Acquisition of an Electron Ionization (EI) Mass Spectrum of this compound via Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation:

    • Dissolve a small amount (~1 mg) of this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane) to a final concentration of approximately 100 µg/mL.

    • Ensure the sample is fully dissolved before injection.

  • Instrumentation Setup (Example):

    • Gas Chromatograph (GC):

      • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

      • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

      • Oven Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

    • Mass Spectrometer (MS):

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Mass Range: Scan from m/z 35 to 200.

      • Solvent Delay: Set a solvent delay to prevent the filament from being saturated by the solvent peak (e.g., 3 minutes).

  • Data Acquisition:

    • Inject 1 µL of the prepared sample into the GC-MS system.

    • Acquire the data over the specified mass range for the duration of the GC run.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to this compound.

    • Extract the mass spectrum from this peak.

    • Identify the molecular ion and the key fragment ions as detailed in the FAQ and data table.

Mandatory Visualization

Fragmentation_Pathway M This compound [C₁₂H₁₈]⁺˙ m/z = 162 M_minus_15 Pentamethylbenzyl Cation [C₁₁H₁₅]⁺ m/z = 147 (Base Peak) M->M_minus_15 - •CH₃ Tropylium Tropylium Ion [C₇H₇]⁺ m/z = 91 M_minus_15->Tropylium - C₄H₈ (rearrangement) Further_Fragments Further Fragments (e.g., m/z 41, 39) Tropylium->Further_Fragments Fragmentation

Caption: Primary fragmentation pathway of this compound in EI-MS.

References

Technical Support Center: Resolving NMR Signal Assignment for Hexamethylbenzene Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the NMR signal assignment of hexamethylbenzene complexes.

Frequently Asked Questions (FAQs)

Q1: Why do I see only one sharp signal for the methyl protons in the ¹H NMR spectrum of my this compound complex at room temperature?

At room temperature, the six methyl groups of the this compound ligand are often equivalent on the NMR timescale. This is due to rapid rotation of the entire this compound ligand about its metal-arene axis and/or rapid rotation of the individual methyl groups around their C-C bonds. This rapid motion averages the magnetic environments of all 18 methyl protons, resulting in a single, sharp resonance.

Q2: My ¹H NMR spectrum shows a broad signal for the methyl protons instead of a sharp singlet. What could be the cause?

A broad methyl proton signal can indicate the presence of dynamic processes occurring on a timescale intermediate to the NMR experiment. Several factors could contribute to this:

  • Intermediate Rate of Rotation: The rotation of the this compound ligand or the methyl groups may be slowed down, often due to steric hindrance or electronic effects from the metal center and other ligands. When the rate of this exchange is comparable to the NMR frequency difference between non-equivalent sites, signal broadening occurs.

  • Chemical Exchange: The complex may be in equilibrium with other species in solution, such as isomers or dissociated forms.

  • Viscosity of the Solvent: A highly viscous solvent can slow down molecular tumbling, leading to broader lines.

  • Paramagnetism: If your complex involves a paramagnetic metal center, this can cause significant broadening of NMR signals.

Q3: How can I resolve the broad signal and obtain distinct signals for the methyl groups?

To resolve broad signals arising from dynamic processes, you can perform variable-temperature (VT) NMR studies.

  • Cooling the sample: By lowering the temperature, you can slow down the dynamic exchange processes. If the exchange is slow enough on the NMR timescale, you may observe the coalescence of the broad signal into distinct, sharp signals for the magnetically non-equivalent methyl groups.[1]

  • Heating the sample: Conversely, heating the sample can sometimes increase the rate of exchange sufficiently to move into the fast exchange regime, resulting in a sharper averaged signal.

Q4: I have synthesized a complex where the this compound ligand is expected to be asymmetrically coordinated. How can I assign the different methyl and aromatic carbon signals?

For asymmetric coordination, you will need to employ a combination of 2D NMR experiments to establish through-bond and through-space correlations.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons.[2] It will allow you to identify which methyl protons are attached to which methyl carbons.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings (typically 2-3 bonds) between protons and carbons.[2] You can use this to correlate the methyl protons to the aromatic carbons of the this compound ring, helping to establish the connectivity and substitution pattern.

  • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space (typically < 5 Å).[3] NOESY can reveal through-space correlations between methyl groups and with protons on other ligands, providing crucial information about the stereochemistry and conformation of the complex.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Single, sharp ¹H NMR signal for all 18 methyl protons.Fast rotation of the this compound ligand and/or methyl groups on the NMR timescale.Perform variable-temperature (VT) NMR. Lowering the temperature may slow the rotation and resolve individual signals.
Broad, featureless ¹H NMR signal for the methyl protons.Intermediate rate of dynamic exchange (e.g., ligand rotation, conformational changes).Conduct VT-NMR experiments to either slow down (cooling) or speed up (heating) the exchange to achieve sharp signals.
Overlapping signals in the aromatic region.Similar chemical environments of aromatic protons or overlap with residual solvent peaks.Try a different deuterated solvent (e.g., benzene-d₆, acetone-d₆) to induce different chemical shifts.[4]
Difficulty assigning specific methyl and aromatic carbon signals.Lack of clear connectivity information from 1D spectra.Perform 2D NMR experiments: ¹H-¹³C HSQC for direct C-H correlations, ¹H-¹³C HMBC for 2-3 bond C-H correlations, and ¹H-¹H NOESY for through-space correlations.
Unexpected number of signals observed.Presence of isomers (e.g., rotamers, diastereomers) or impurities.Run 2D NMR experiments to identify all species. Check for impurities by comparing with spectra of starting materials. Consider the possibility of rotamers and perform VT-NMR.
No signals or very broad, weak signals observed.The complex may be paramagnetic. The sample concentration is too low.Check the electronic configuration of the metal center. If paramagnetic, specialized NMR techniques may be needed. Increase the sample concentration or the number of scans.

Experimental Protocols

Protocol 1: Variable-Temperature (VT) ¹H NMR
  • Sample Preparation: Prepare a sample of your this compound complex in a suitable deuterated solvent (e.g., toluene-d₈, dichloromethane-d₂) that has a wide temperature range.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

  • Temperature Variation:

    • Cooling: Decrease the temperature in increments of 10-20 K. Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.

    • Heating: If necessary, increase the temperature from room temperature in similar increments.

  • Data Analysis: Observe changes in the chemical shifts, linewidths, and multiplicities of the signals as a function of temperature. Note the coalescence temperature (Tc) where multiple signals merge into a single broad peak, and the low-temperature limit where sharp, distinct signals are resolved.

Protocol 2: 2D NMR for Signal Assignment (HSQC, HMBC, NOESY)
  • Sample Preparation: Prepare a relatively concentrated, pure sample of your complex in a deuterated solvent.

  • ¹H-¹³C HSQC:

    • Experiment: Run a standard gradient-selected HSQC experiment.

    • Processing: Process the data to obtain a 2D spectrum with the ¹H chemical shifts on one axis and the ¹³C chemical shifts on the other.

    • Analysis: Correlate each proton signal with the signal of the carbon atom to which it is directly attached. This is particularly useful for assigning corresponding methyl proton and carbon signals.

  • ¹H-¹³C HMBC:

    • Experiment: Run a standard gradient-selected HMBC experiment. The long-range coupling delay should be optimized (e.g., for J = 8-10 Hz) to observe 2-3 bond correlations.[2]

    • Processing: Process the 2D data.

    • Analysis: Identify cross-peaks that connect protons to carbons that are 2 or 3 bonds away. For example, look for correlations from the methyl protons to the aromatic carbons of the this compound ring.

  • ¹H-¹H NOESY:

    • Experiment: Run a standard 2D NOESY experiment. Use a mixing time appropriate for your molecule's size (e.g., 300-800 ms).

    • Processing: Process the 2D data.

    • Analysis: Identify off-diagonal cross-peaks, which indicate that two protons are close in space. This can help to establish the relative stereochemistry and conformation of the complex by showing proximity between different methyl groups or between methyl groups and other ligands.

Data Presentation

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for this compound and its Complexes

MoietyNucleusFree this compound (CDCl₃)Coordinated this compound
Methyl¹H~2.2 ppm[5]1.5 - 2.5 ppm[6]
Methyl¹³C~17 ppm[7]15 - 25 ppm
Aromatic¹³C~132 ppm[7]90 - 110 ppm[6]

Note: Chemical shifts for coordinated this compound can vary significantly depending on the metal center, its oxidation state, and the other ligands present.

Visualizations

Logical Workflow for NMR Signal Assignment

G Troubleshooting Workflow for this compound Complex NMR A Acquire Room Temperature ¹H and ¹³C NMR B Single sharp Me signal? A->B C Broad Me signal? A->C D Multiple distinct signals? A->D E Assignment Confirmed: Fast Exchange Regime B->E Yes K Perform 2D NMR (HSQC, HMBC, NOESY) B->K No, but expected multiple signals F Perform Variable-Temperature (VT) NMR C->F Yes D->K Yes G Signals resolve at low T? F->G I Signal sharpens at high T? F->I H Assignment Confirmed: Slow Exchange Regime G->H Yes J Consider Paramagnetism or other exchange processes G->J No I->E Yes I->J No L Assign signals based on through-bond and through-space correlations K->L M Final Signal Assignment L->M

Caption: Troubleshooting workflow for NMR signal assignment.

Experimental Workflow for 2D NMR Analysis

G 2D NMR Experimental Workflow cluster_1d 1D NMR cluster_2d 2D NMR cluster_analysis Data Analysis A Acquire ¹H NMR C ¹H-¹³C HSQC A->C D ¹H-¹³C HMBC A->D E ¹H-¹H NOESY A->E B Acquire ¹³C NMR B->C B->D F Correlate direct H-C bonds C->F G Identify long-range H-C correlations D->G H Identify through-space H-H proximities E->H I Complete Signal Assignment F->I G->I H->I

Caption: Workflow for 2D NMR analysis and signal assignment.

References

minimizing side products in Friedel-Crafts synthesis of hexamethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Friedel-Crafts synthesis of hexamethylbenzene. Our focus is on minimizing the formation of common side products to improve yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the primary side products observed during the Friedel-Crafts synthesis of this compound from durene (1,2,4,5-tetramethylbenzene)?

A1: The main side products in the Friedel-Crafts methylation of durene to this compound are:

  • Undermethylated Products: Primarily pentamethylbenzene (B147382), resulting from incomplete methylation.

  • Overmethylated Products: Formation of the heptamethylbenzenium cation through excessive methylation of the this compound product.

  • Isomerization Products: Rearrangement of methyl groups on the aromatic ring to form other isomers of tetramethylbenzene (e.g., prehnitene, isodurene) or pentamethylbenzene. This can be influenced by temperature and catalyst acidity.

  • Disproportionation Products: Transfer of methyl groups between aromatic molecules, leading to a mixture of lower and higher methylated benzenes (e.g., trimethylbenzenes and pentamethylbenzene from durene).

  • Tars and Polymeric Materials: High temperatures and prolonged reaction times can lead to the formation of complex, high-molecular-weight byproducts.

Q2: My reaction yields a significant amount of pentamethylbenzene. How can I drive the reaction to completion?

A2: The presence of pentamethylbenzene indicates incomplete methylation. To improve the conversion to this compound, consider the following adjustments:

  • Increase the Stoichiometry of the Methylating Agent: Use a larger excess of the methylating agent (e.g., methyl chloride) to favor complete methylation.

  • Extend the Reaction Time: Allow the reaction to proceed for a longer duration to ensure all starting material has reacted. Monitor the reaction progress using a suitable analytical technique like Gas Chromatography (GC).

  • Increase Reaction Temperature: Higher temperatures can increase the reaction rate. However, be cautious as excessively high temperatures can promote side reactions like tar formation.

Q3: I am observing the formation of other tetramethylbenzene isomers in my product mixture. What causes this and how can I prevent it?

A3: The formation of other tetramethylbenzene isomers is likely due to the Jacobsen rearrangement, an acid-catalyzed isomerization of polymethylbenzenes. To minimize this:

  • Control the Reaction Temperature: Isomerization is often favored at higher temperatures. Running the reaction at the lowest effective temperature can reduce the formation of isomeric byproducts.

  • Optimize Catalyst Concentration: Use the minimum amount of Lewis acid catalyst (e.g., AlCl₃) required to facilitate the reaction. Excess catalyst can promote isomerization.

  • Choose a Milder Lewis Acid: While AlCl₃ is common, exploring milder Lewis acids might reduce the extent of isomerization.

Q4: How can I minimize the formation of tars and polymeric byproducts?

A4: Tar formation is often a result of excessive heating or prolonged exposure to the strong Lewis acid catalyst. To mitigate this:

  • Strict Temperature Control: Maintain a consistent and controlled reaction temperature. Avoid localized overheating.

  • Minimize Reaction Time: Once the reaction has reached completion (as determined by monitoring), quench the reaction promptly to prevent degradation of the product.

  • Efficient Stirring: Ensure the reaction mixture is well-stirred to promote even heat distribution and prevent localized high concentrations of reactants or catalyst.

Data Presentation: Impact of Reaction Conditions on Product Distribution

The following tables summarize the expected impact of key reaction parameters on the product distribution during the Friedel-Crafts methylation of durene. The data presented is illustrative and aims to provide a qualitative and semi-quantitative understanding. Actual results may vary based on specific experimental setups.

Table 1: Effect of Temperature on Product Distribution

Temperature (°C)This compound Yield (%)Pentamethylbenzene (%)Isomers/Disproportionation (%)Tar Formation
10060355Low
15085105Moderate
20075510High

Table 2: Effect of Molar Ratio (Methyl Chloride:Durene) on Product Distribution

Molar Ratio (CH₃Cl:Durene)This compound Yield (%)Pentamethylbenzene (%)Overmethylation Products
2:17025Low
3:1908Moderate
4:1882High

Table 3: Effect of Catalyst (AlCl₃) Concentration on Product Distribution

Catalyst (mol% relative to Durene)This compound Yield (%)Isomerization/Disproportionation (%)Reaction Time
10755Long
209010Moderate
308520Short

Experimental Protocol: High-Yield Synthesis of this compound from Durene

This protocol is adapted from established procedures and is designed to maximize the yield of this compound while minimizing side product formation.

Materials:

  • Durene (1,2,4,5-tetramethylbenzene)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Methyl Chloride (CH₃Cl) gas

  • Anhydrous solvent (e.g., carbon disulfide or ortho-dichlorobenzene)

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Hexane (B92381) or ethanol (B145695) for recrystallization

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a reflux condenser connected to a gas outlet/scrubber system to handle excess methyl chloride and evolving HCl gas.

  • Charging the Reactor: Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with durene and the anhydrous solvent. Cool the mixture in an ice bath.

  • Catalyst Addition: Slowly and portion-wise, add the anhydrous aluminum chloride to the stirred suspension. The temperature should be maintained below 10 °C during the addition.

  • Methylation: Begin bubbling a steady stream of dry methyl chloride gas through the reaction mixture. The reaction is exothermic, so maintain the temperature between 5-10 °C initially. After the initial exotherm subsides, the reaction temperature can be slowly raised to 40-50 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by periodically taking aliquots (quenching them in cold HCl) and analyzing them by GC. The reaction is typically complete within 3-5 hours.

  • Quenching: Once the reaction is complete, cool the flask in an ice bath and slowly and carefully quench the reaction by adding crushed ice, followed by concentrated HCl to decompose the aluminum chloride complex.

  • Workup: Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or hexane to yield a white crystalline solid.

Visualizations

Reaction Pathway and Side Reactions

Friedel_Crafts_this compound Durene Durene (1,2,4,5-Tetramethylbenzene) Pentamethylbenzene Pentamethylbenzene Durene->Pentamethylbenzene + CH₃⁺ Isomers Isomers (e.g., Prehnitene) Durene->Isomers Isomerization Disproportionation Disproportionation Products (e.g., Trimethylbenzene + Pentamethylbenzene) Durene->Disproportionation Disproportionation This compound This compound Pentamethylbenzene->this compound + CH₃⁺ Heptamethylbenzenium Heptamethylbenzenium Cation (Overmethylation) This compound->Heptamethylbenzenium + CH₃⁺ (excess) Tars Tars/Polymers This compound->Tars High Temp/ Long Time

Caption: Main reaction pathway and major side reactions in the synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure This compound Identify_Byproduct Identify Major Side Product(s) (e.g., via GC-MS, NMR) Start->Identify_Byproduct Undermethylated Undermethylated? (Pentamethylbenzene) Identify_Byproduct->Undermethylated Overmethylated Overmethylated? Undermethylated->Overmethylated No Action_Under Increase CH₃Cl Stoichiometry Increase Reaction Time Undermethylated->Action_Under Yes Isomers_Disprop Isomers or Disproportionation? Overmethylated->Isomers_Disprop No Action_Over Decrease CH₃Cl Stoichiometry Monitor Reaction Closely Overmethylated->Action_Over Yes Tars_Present Tars Present? Isomers_Disprop->Tars_Present No Action_Isomers Lower Reaction Temperature Decrease Catalyst Concentration Isomers_Disprop->Action_Isomers Yes Action_Tars Lower Reaction Temperature Decrease Reaction Time Tars_Present->Action_Tars Yes Optimize Optimize and Re-run Tars_Present->Optimize No Action_Under->Optimize Action_Over->Optimize Action_Isomers->Optimize Action_Tars->Optimize

Caption: A logical workflow for troubleshooting common issues in this compound synthesis.

controlling reaction conditions for selective oxidation of hexamethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on controlling reaction conditions for the selective oxidation of hexamethylbenzene.

Frequently Asked Questions (FAQs)

Q1: What are the common products of this compound oxidation?

The oxidation of this compound can yield a range of products depending on the oxidant and reaction conditions. Complete oxidation of all six methyl groups results in mellitic acid (benzenehexacarboxylic acid).[1][2][3] Partial oxidation can lead to various intermediates, including pentamethylbenzoic acid, tetramethylphthalic anhydride (B1165640), and trimethylbenzenetricarboxylic acids.[4] Milder conditions may yield products like 2,3,4,5,6,6-hexamethyl-2,4-cyclohexadienone.[2]

Q2: Which oxidizing agent is recommended for selective oxidation to mellitic acid?

Concentrated nitric acid is a commonly used oxidizing agent for the preparation of mellitic acid from this compound.[1][5] Another method involves the use of alkaline potassium permanganate, although this reaction can be very slow.[1][5]

Q3: What is a typical yield for the oxidation of this compound to mellitic acid?

Using concentrated nitric acid at temperatures between 120-160°C, a yield of approximately 35% of pure mellitic acid can be achieved.[5][6]

Q4: What are the main challenges in the synthesis of mellitic acid from this compound?

A key challenge is controlling the reaction to favor the desired product and minimize the formation of byproducts.[4] Additionally, the purification of mellitic acid from the reaction mixture and removal of inorganic salts can be difficult and time-consuming.[5]

Q5: Can I achieve partial oxidation of this compound?

Yes, partial oxidation is possible under controlled conditions. For instance, warming this compound with 50% nitric acid at around 80°C can initially produce tetramethylphthalic anhydride and tetramethylisophthalic acid.[4] The use of milder oxidizing agents like dimethyldioxirane (B1199080) can also lead to a variety of partially oxidized products.[7]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Yield of Mellitic Acid - Incomplete reaction. - Reaction temperature too low or too high. - Insufficient amount of oxidizing agent. - Formation of side products due to incorrect reaction conditions.[4]- Increase reaction time or temperature within the recommended range (120-160°C for nitric acid oxidation).[5][6] - Ensure the correct molar ratio of oxidant to this compound is used. - Carefully control the reaction temperature to minimize side reactions.
Formation of Multiple Products - Reaction conditions favoring partial oxidation. - Presence of impurities in starting materials. - Use of a non-selective oxidizing agent.- For complete oxidation to mellitic acid, use harsher conditions (e.g., higher temperature and concentrated nitric acid). - For partial oxidation, use milder conditions and monitor the reaction closely.[4] - Ensure the purity of this compound and the oxidizing agent.
Difficulty in Product Purification - Presence of various polycarboxylic acid byproducts.[5] - Contamination with inorganic salts from the workup.- Recrystallization from 65% nitric acid can be an effective method for purifying mellitic acid. - For removal of salts, consider conversion to a salt (e.g., ammonium (B1175870) or lead salt) followed by recrystallization and then regeneration of the free acid.[1]
Reaction is Too Vigorous or Uncontrolled - Reaction temperature is too high. - Rate of addition of reactants is too fast.- Maintain the recommended reaction temperature and provide adequate cooling if necessary. - Add the oxidizing agent or substrate in small portions or dropwise to control the reaction rate.[5]
Product is a Black or Tarry Material - Over-oxidation or decomposition of the starting material or product.[8]- Lower the reaction temperature. - Reduce the reaction time. - Use a less concentrated oxidizing agent.

Quantitative Data Presentation

Table 1: Influence of Oxidizing Agent and Conditions on Product Yield

Oxidizing AgentTemperature (°C)Product(s)Yield (%)Reference(s)
Concentrated Nitric Acid120-160Mellitic Acid~35[5][6]
50% Nitric Acid~80Tetramethylphthalic anhydride, Tetramethylisophthalic acid-[4]
Alkaline Potassium PermanganateRoom TemperatureMellitic AcidLow (reaction is very slow)[1][5]
DimethyldioxiraneRoom TemperaturePentamethylbenzyl methyl ether, Tetramethylphthalyl bismethyl ether, Tetramethylphthalide36, 42, 9 (respectively, in a specific photooxidation)[9]

Experimental Protocols

Key Experiment: Oxidation of this compound to Mellitic Acid using Nitric Acid

This protocol is adapted from the procedure described by Wibaut, et al.[5]

Materials:

  • This compound (powdered)

  • Fuming nitric acid (sp. gr. 1.52)

  • Water

  • Hard glass tube ("Carius tube")

Procedure:

  • Preparation of the Reaction Mixture: In a Carius tube, prepare a mixture of 7 ml of fuming nitric acid and 2 ml of water.

  • Addition of this compound: Carefully add 2 grams of powdered this compound to the acid mixture in small portions. Shake the tube during this addition. A vigorous reaction with heat evolution will occur.

  • Sealing the Reaction Tube: Once the initial vigorous reaction has subsided, seal the Carius tube.

  • Heating: Heat the sealed tube at 120°C for 3 hours. After this period, increase the temperature to 150-160°C and maintain for an additional 6 hours.

  • Cooling and Opening: Allow the tube to cool completely. Caution: The tube will be under high pressure. Carefully open the tube in a fume hood.

  • Workup: Add 2 ml of nitric acid (sp. gr. 1.4) to the reaction mixture and heat the tube again to 120°C for 6 hours.

  • Isolation of Crude Product: After cooling, a crystalline mass will be present. Separate the liquid from the crystals.

  • Purification: Recrystallize the crude mellitic acid from 65% nitric acid. This will yield a perfectly white crystalline powder.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep Prepare Nitric Acid Solution (7ml fuming HNO3 + 2ml H2O) add_hmb Add this compound (2g) in small portions prep->add_hmb seal Seal Carius Tube add_hmb->seal heat1 Heat at 120°C for 3 hours seal->heat1 heat2 Heat at 150-160°C for 6 hours heat1->heat2 cool_open Cool and Carefully Open Tube heat2->cool_open add_hno3 Add HNO3 (sp. gr. 1.4) cool_open->add_hno3 heat3 Heat at 120°C for 6 hours add_hno3->heat3 isolate Isolate Crystalline Product heat3->isolate recrystallize Recrystallize from 65% HNO3 isolate->recrystallize product Pure Mellitic Acid recrystallize->product Reaction_Pathways cluster_nitric_acid Nitric Acid Oxidation cluster_dimethyldioxirane Dimethyldioxirane Oxidation HMB This compound Intermediates Partially Oxidized Intermediates (e.g., Tetramethylphthalic Anhydride) HMB->Intermediates Milder Conditions (~80°C, 50% HNO3) MelliticAcid Mellitic Acid HMB->MelliticAcid Direct Oxidation (Harsher Conditions) AreneOxide Arene Oxide Intermediate HMB->AreneOxide SideProducts Other Side Products (e.g., Benzyl Alcohol) HMB->SideProducts C-H Insertion Intermediates->MelliticAcid Harsher Conditions (120-160°C, conc. HNO3) Oxepin Oxepin Tautomer AreneOxide->Oxepin Major Pathway Dienone Hexamethyl- cyclohexadienone AreneOxide->Dienone Minor Pathway (Methyl Migration)

References

Technical Support Center: Overcoming Solubility Issues of Hexamethylbenzene in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who encounter challenges with the aqueous solubility of hexamethylbenzene.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it so difficult to dissolve in water?

A1: this compound, also known as mellitene, is an aromatic hydrocarbon with a benzene (B151609) ring fully substituted by six methyl groups.[1] Its structure is highly symmetrical and nonpolar. Water is a highly polar solvent that forms strong hydrogen bonds. Due to the principle of "like dissolves like," the nonpolar nature of this compound prevents it from forming favorable interactions with polar water molecules, leading to its insolubility in aqueous media.[2]

Data Presentation: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₂H₁₈[1][3]
Molar Mass162.28 g/mol [1][3]
AppearanceWhite crystalline powder[1][4]
Melting Point165–166 °C[1][4]
Boiling Point264–268 °C[1][4]
Water SolubilityInsoluble[1][2]
Solubility in Organic SolventsSoluble in benzene, ethanol, acetone, acetic acid[1][4]
Q2: I need to prepare an aqueous solution of this compound for my experiment. What are the primary methods to achieve this?

A2: Overcoming the poor aqueous solubility of this compound requires specialized formulation strategies. The most common and effective methods include:

  • Cyclodextrin (B1172386) Complexation: Encapsulating the nonpolar this compound molecule within the hydrophobic cavity of a cyclodextrin molecule to form a water-soluble inclusion complex.[5]

  • Co-solvency: Increasing the solubility by adding a water-miscible organic solvent (a co-solvent) to the aqueous medium, which reduces the overall polarity of the solvent system.[6]

  • Surfactant-Mediated Solubilization: Using surfactants that form micelles in water. The hydrophobic cores of these micelles can entrap this compound molecules, allowing them to be dispersed in the aqueous phase.[7]

  • Nanoformulations: Encapsulating this compound within nanocarriers like liposomes or polymeric nanoparticles to create a stable dispersion in water.[8]

The choice of method depends on the required concentration, the experimental system (e.g., in vitro, in vivo), and tolerance for excipients.

Mandatory Visualization: Method Selection Workflow

start Start: Need to solubilize This compound in Aqueous Media q1 What is the required concentration? start->q1 q2 Are organic solvents tolerated in the system? q1->q2 Low to Moderate method4 Consider Nanoformulations (e.g., Liposomes) q1->method4 High Concentration or Sustained Release q3 Is the final formulation for in vivo/cell-based assays? q2->q3 No method1 Use Co-solvents (e.g., Ethanol, PG) q2->method1 Yes method2 Use Cyclodextrins (e.g., HP-β-CD) q3->method2 Yes, high biocompatibility required method3 Use Surfactants (e.g., Polysorbates) q3->method3 Yes, but check biocompatibility/toxicity cluster_0 Step 1: Insoluble Components cluster_1 Step 2: Complex Formation HMB This compound (Guest, Insoluble) Water1 Aqueous Medium plus + CD Cyclodextrin (Host, Soluble) arrow -> Complex HMB-CD Complex (Soluble) Water2 Aqueous Medium cluster_0 Before Co-solvent cluster_1 After Adding Co-solvent HMB HMB W1 H₂O W2 H₂O W3 H₂O label_a Poor Interaction (Insoluble) HMB_sol HMB CS1 Co-S W4 H₂O CS2 Co-S label_b Reduced Polarity (Soluble) start Start: Add Surfactant to Water check_cmc Is Surfactant Concentration > CMC? start->check_cmc micelles Micelles Form check_cmc->micelles Yes no_micelles No Micelles Form, No Solubilization check_cmc->no_micelles No add_hmb Add Insoluble This compound micelles->add_hmb solubilized This compound is Encapsulated in Micelles (Aqueous Dispersion) add_hmb->solubilized step1 1. Prepare Organic Phase: Dissolve this compound and Carrier (e.g., Polymer/Lipid) in an Organic Solvent step3 3. Emulsification: Mix Organic and Aqueous Phases under High Energy (e.g., Sonication, Homogenization) step1->step3 step2 2. Prepare Aqueous Phase: Usually contains a surfactant or stabilizer step2->step3 step4 4. Solvent Evaporation: Remove the organic solvent, leading to nanoparticle formation step3->step4 step5 5. Purification & Concentration: Remove excess surfactant and unencapsulated drug (e.g., via Centrifugation/Dialysis) step4->step5 step6 Final Product: Stable Aqueous Dispersion of this compound-loaded Nanoparticles step5->step6

References

Validation & Comparative

A Comparative Guide to Hexamethylbenzene and Pentamethylbenzene as Ligands in Organometallic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of hexamethylbenzene (C₆(CH₃)₆) and pentamethylbenzene (B147382) (C₆(CH₃)₅H) as ancillary ligands in organometallic chemistry, with a focus on their ruthenium(II) complexes. The electronic and steric differences between these two polymethylated aromatic ligands significantly influence the stability, reactivity, and catalytic activity of their corresponding metal complexes.

Ligand Properties: A Head-to-Head Comparison

This compound and pentamethylbenzene are electron-rich aromatic compounds that serve as excellent η⁶-ligands in organometallic chemistry.[1] The primary distinction between the two lies in the number of electron-donating methyl groups on the benzene (B151609) ring, which directly impacts their steric bulk and electronic properties.

Table 1: Comparison of Ligand Properties

PropertyThis compoundPentamethylbenzeneReference(s)
Formula C₁₂H₁₈C₁₁H₁₆[1]
Molecular Weight 162.28 g/mol 148.25 g/mol [1]
Number of Methyl Groups 65
Relative Electron-Donating Ability More electron-donatingLess electron-donatingInferred
Relative Steric Hindrance More sterically hinderedLess sterically hinderedInferred

The greater number of methyl groups in this compound makes it a stronger σ-donor and π-acceptor ligand compared to pentamethylbenzene. This increased electron-donating ability can enhance the stability of the metal-ligand bond and influence the electronic properties of the metal center. Conversely, the additional methyl group also imparts greater steric bulk, which can affect the coordination of other ligands and the accessibility of the metal center for catalysis.

Structural Comparison of Ruthenium(II) Complexes

The dimeric ruthenium(II) chloride complexes, [Ru₂(μ-Cl)₂Cl₂(η⁶-arene)₂], are common precursors in organometallic synthesis. The crystal structure of the this compound analogue has been well-characterized.

Table 2: Selected X-ray Crystallographic Data for [Ru₂(μ-Cl)₂Cl₂(η⁶-C₆(CH₃)₆)₂]

ParameterValueReference(s)
Crystal System Monoclinic[2]
Space Group P2₁/c[2]
Ru-Cl (bridging) bond lengths 2.43 Å, 2.44 Å[2]
Ru-Cl (terminal) bond length 2.41 Å[2]
Ru-C (arene) bond lengths 2.16-2.20 Å[2]
Dihedral angle between aromatic ring and Ru₂Cl₂ plane 55.85°[2]

While a directly comparable crystal structure for the pentamethylbenzene analogue is not available in a single comparative study, the structural parameters are expected to be similar, with minor variations in bond lengths and angles due to the differing electronic and steric profiles of the ligand.

Performance in Catalysis: The Aldehyde-Water Shift Reaction

Arene-ruthenium(II) complexes are effective catalysts for a variety of organic transformations. A study on the Aldehyde-Water Shift (AWS) reaction, which converts aldehydes to carboxylic acids with the concomitant production of H₂, demonstrated the high activity and selectivity of (this compound)Ru(II) complexes.

Table 3: Catalytic Performance of [(η⁶-C₆Me₆)RuCl₂]₂ in the Aldehyde-Water Shift Reaction of Acetaldehyde

Time (h)Acid Yield (%)Alcohol Yield (%)Acid Selectivity (%)Reference(s)
3683.894.3
5834.894.6
20>99<1>99

Reaction conditions: 2.5 mmol acetaldehyde, 0.2 mol% dimeric precatalyst in 5 mL H₂O at 95 °C.

Although a direct comparison with a pentamethylbenzene-based catalyst under the same conditions is not reported, the high efficiency of the this compound complex highlights the potential of polymethylated benzene ligands in stabilizing active catalytic species. The increased electron density at the ruthenium center, imparted by the this compound ligand, is thought to contribute to its high activity.

Experimental Protocols

Synthesis of Di-μ-chloro-bis[chloro(η⁶-hexamethylbenzene)ruthenium(II)]

This protocol is adapted from the literature for the synthesis of arene-ruthenium(II) chloride dimers.

Materials:

Procedure:

  • A mixture of ruthenium(III) chloride hydrate and a threefold molar excess of this compound is refluxed in 95% ethanol for 4-6 hours.

  • During reflux, the color of the solution typically changes from dark brown to red-orange.

  • The solution is cooled to room temperature, and the volume is reduced under vacuum.

  • The resulting precipitate is filtered, washed with cold ethanol and then diethyl ether, and dried under vacuum.

The synthesis of the pentamethylbenzene analogue follows a similar procedure, substituting this compound with pentamethylbenzene.

Visualizations

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up RuCl3 RuCl₃·xH₂O Reflux Reflux (4-6 h) RuCl3->Reflux Arene Arene (this compound or Pentamethylbenzene) Arene->Reflux Ethanol Ethanol (Solvent) Ethanol->Reflux Cooling Cooling Reflux->Cooling Concentration Solvent Removal Cooling->Concentration Filtration Filtration & Washing Concentration->Filtration Drying Drying Filtration->Drying Product [Ru₂(μ-Cl)₂Cl₂(η⁶-arene)₂] Drying->Product

Caption: Synthetic workflow for arene-ruthenium(II) chloride dimers.

LigandProperties cluster_properties Ligand Properties cluster_consequences Consequences for Metal Complex HMB This compound (6 Methyl Groups) ElectronDonation Electron-Donating Ability HMB->ElectronDonation Higher StericHindrance Steric Hindrance HMB->StericHindrance Higher PMB Pentamethylbenzene (5 Methyl Groups) PMB->ElectronDonation Lower PMB->StericHindrance Lower Stability Complex Stability ElectronDonation->Stability Influences Reactivity Catalytic Reactivity ElectronDonation->Reactivity StericHindrance->Reactivity Influences Selectivity Catalytic Selectivity StericHindrance->Selectivity Influences

Caption: Ligand property-performance relationships.

Conclusion

Both this compound and pentamethylbenzene are valuable ancillary ligands in organometallic chemistry. The choice between them allows for the fine-tuning of the steric and electronic properties of the resulting metal complexes. This compound, being more electron-rich and sterically demanding, is well-suited for applications requiring robust, stable catalysts. Pentamethylbenzene offers a less sterically hindered environment at the metal center, which may be advantageous for reactions involving bulky substrates. Further direct comparative studies are warranted to fully elucidate the subtle differences in their coordination chemistry and catalytic performance.

References

structural comparison of hexamethylbenzene and durene complexes

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative guide for researchers, scientists, and drug development professionals on the structural nuances of metal complexes featuring hexamethylbenzene and durene ligands. This guide delves into the subtle yet significant differences in their coordination chemistry, supported by experimental data and detailed protocols.

This compound (HMB) and durene (1,2,4,5-tetramethylbenzene) are two seemingly similar aromatic ligands that play a crucial role in the architecture of organometallic complexes. Both are polymethylated benzenes, but the seemingly minor difference in their methylation pattern—six methyl groups for HMB versus four for durene—gives rise to distinct steric and electronic properties. These differences, in turn, profoundly influence the structural parameters of their corresponding metal complexes. This guide provides a comprehensive structural comparison of HMB and durene complexes, leveraging crystallographic data to illuminate their key differences.

At a Glance: Key Structural Differences

The primary distinction between HMB and durene as ligands lies in their symmetry and steric bulk. HMB possesses a higher, D6h point group symmetry in its free state, offering a more uniform and sterically demanding coordination face. In contrast, durene has D2h symmetry, with two un-methylated hydrogen atoms, leading to a less crowded and more electronically differentiated aromatic ring. These intrinsic properties manifest in the bond lengths, angles, and overall geometry of their metal complexes.

A direct comparison of isostructural ruthenium(II) chloride dimers, [RuCl2(η6-hexamethylbenzene)]2 and [RuCl2(η6-durene)]2, reveals these subtle yet significant structural disparities.

Quantitative Structural Data Comparison

The following tables summarize the key crystallographic data for the aforementioned ruthenium(II) chloride dimers, providing a quantitative basis for comparison.

Table 1: Crystal Data and Structure Refinement.

Parameter[RuCl2(η6-hexamethylbenzene)]2[1][RuCl2(η6-durene)]2
Empirical FormulaC24H36Cl4Ru2C20H28Cl4Ru2
Formula Weight668.47612.37
Crystal SystemMonoclinicData not available
Space GroupP21/cData not available
a (Å)8.9122 (15)Data not available
b (Å)8.5192 (15)Data not available
c (Å)16.642 (3)Data not available
β (°)97.084 (3)Data not available
Volume (ų)1253.9 (4)Data not available
Z2Data not available

Table 2: Selected Bond Lengths (Å) and Angles (°).

Parameter[RuCl2(η6-hexamethylbenzene)]2[1][RuCl2(η6-durene)]2
Bond Lengths (Å)
Ru-C(arene) (average)Data not availableData not available
C-C (arene, average)Data not availableData not available
Ru-Cl (terminal)Data not availableData not available
Ru-Cl (bridging)Data not availableData not available
Bond Angles (°)
Dihedral angle between arene ring and Ru2Cl2 plane55.85 (6)Data not available

Note: Detailed bond lengths and angles for the durene complex were not available in the searched literature, highlighting a potential area for further research.

Structural Insights: Steric and Electronic Effects

The greater number of methyl groups in this compound leads to increased steric hindrance around the metal center. This steric crowding can influence the metal-arene bond distance and the orientation of other ligands. The methyl groups in HMB are electron-donating, increasing the electron density of the aromatic ring and making it a stronger σ-donor to the metal center.

Durene, with two fewer methyl groups, presents a less sterically hindered coordination face. The non-uniform substitution pattern in durene can also lead to slight distortions in the aromatic ring upon coordination, with potential for non-equivalent metal-carbon bond lengths to the substituted and unsubstituted carbon atoms.

Experimental Protocols

Synthesis of Di-μ-chlorido-bis[chlorido(η6-arene)ruthenium(II)] Complexes

The general synthesis for these types of dimeric ruthenium-arene complexes involves the reaction of hydrated ruthenium(III) chloride with the corresponding arene, which also acts as the solvent, at elevated temperatures.

Synthesis of [RuCl2(η6-hexamethylbenzene)]2:

A common method for the synthesis of [(η6-hexamethylbenzene)RuCl2]2 involves the reaction of hydrated ruthenium(III) chloride with this compound. The this compound often serves as both the reactant and the solvent. The mixture is typically heated to allow for the reduction of Ru(III) to Ru(II) and the coordination of the arene ligand.

Synthesis of [RuCl2(η6-durene)]2:

The synthesis of the durene analogue follows a similar procedure, where durene is reacted with hydrated ruthenium(III) chloride.

X-ray Crystallography:

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion. For the structural determination of [RuCl2(η6-hexamethylbenzene)]2, a crystal of suitable size and quality was mounted on a diffractometer.[1] Data collection was performed at room temperature using Mo Kα radiation.[1] The structure was solved using direct methods and refined by full-matrix least-squares on F².[1]

Logical Flow of Structural Comparison

The following diagram illustrates the logical workflow for comparing the structures of this compound and durene complexes.

Structural_Comparison_Workflow cluster_ligands Ligand Properties cluster_synthesis Complex Synthesis cluster_analysis Structural Analysis cluster_comparison Comparative Analysis HMB This compound (HMB) - Six methyl groups - D6h symmetry - High steric bulk - Strong σ-donor Synthesis Synthesis of [RuCl2(η6-arene)]2 dimers HMB->Synthesis Durene Durene - Four methyl groups - D2h symmetry - Lower steric bulk - Differentiated electronic character Durene->Synthesis Xray Single-Crystal X-ray Diffraction Synthesis->Xray Data Collection of Crystallographic Data - Bond lengths (M-C, C-C) - Bond angles - Dihedral angles Xray->Data Table Tabulation of Structural Parameters Data->Table Comparison Comparison of: - Metal-arene bonding - Steric effects - Electronic influences - Overall molecular geometry Table->Comparison

Caption: Workflow for the structural comparison of this compound and durene complexes.

Signaling Pathway of Structural Influence

The interplay of steric and electronic effects originating from the ligand ultimately dictates the final structure of the metal complex. This can be visualized as a signaling pathway.

Structural_Influence_Pathway cluster_properties Inherent Ligand Properties cluster_coordination Coordination Environment Ligand Ligand Choice (HMB vs. Durene) Sterics Steric Hindrance Ligand->Sterics Electronics Electronic Effects (σ-donation) Ligand->Electronics Bonding Metal-Arene Bonding (Strength & Distance) Sterics->Bonding Electronics->Bonding Geometry Molecular Geometry (Distortions & Angles) Bonding->Geometry FinalStructure Final Complex Structure Geometry->FinalStructure

Caption: Influence of ligand choice on the final complex structure.

References

Hexamethylbenzene's Planar Ring: A Comparative Guide to its Structural Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the foundational principles of molecular structure is paramount. The planarity of the hexamethylbenzene ring is a cornerstone concept in aromaticity. This guide provides a comparative analysis of the experimental data that validates its flat structure, contrasting it with a non-planar alternative, and details the key experimental protocols that underpin this established scientific fact.

The debate over the precise structure of benzene (B151609) and its derivatives was a significant chapter in the history of chemistry. This compound, with its six methyl groups substituting all hydrogen atoms of the benzene ring, played a crucial role in resolving this debate. The central question was whether the core benzene ring was a flat, regular hexagon or a puckered, non-planar structure.

The Overwhelming Evidence for a Planar Structure

The definitive evidence for the planar, hexagonal structure of this compound came from the pioneering work of Kathleen Lonsdale in 1929.[1][2] Her X-ray diffraction analysis of this compound crystals provided irrefutable proof that the central carbon ring is flat, with equal carbon-carbon bond lengths, a key characteristic of aromatic compounds.[1] This discovery was a landmark achievement, not only for confirming the structure of this specific molecule but also for its profound implications in understanding the concept of aromaticity.[1]

Subsequent studies employing various experimental techniques and computational methods have consistently corroborated Lonsdale's findings. Nuclear Magnetic Resonance (NMR) spectroscopy of this compound is consistent with a highly symmetric, planar structure.[3][4][5][6] Modern computational studies have also consistently shown the planar conformation to be the most stable for the neutral molecule.

Parameter This compound (Neutral) Reference
Crystal SystemTriclinic (at room temperature)[1][7]
Space GroupP-1[7]
a (Å)6.1803
b (Å)6.1898
c (Å)6.1993
α (°)90.041
β (°)90.129
γ (°)90.000 (assumed)
Ring ConformationPlanar Hexagon[1][2]

A Non-Planar Counterpart: The this compound Dication

To appreciate the stability of the planar structure of neutral this compound, it is insightful to compare it with a closely related yet structurally distinct species: the this compound dication (C₆(CH₃)₆²⁺). This ion, formed by the two-electron oxidation of this compound, adopts a surprising non-planar, pentagonal-pyramidal structure.[8][9]

In this dication, one carbon atom sits (B43327) atop a five-membered ring, forming a pyramid.[8][9] This dramatic structural rearrangement highlights that the planarity of the this compound ring is not immutable and is dependent on its electronic state. The stability of the planar, aromatic system in the neutral molecule is a consequence of its delocalized π-electron system, which is disrupted upon oxidation.

Parameter This compound Dication (C₆(CH₃)₆²⁺) Reference
Molecular GeometryPentagonal Pyramidal[8][9]
Apical C-CH₃ Bond Length (Å)1.479[9]
Apical C to Basal C Bond Lengths (Å)1.694–1.715[9]

Experimental Protocols

The primary experimental technique that established the flat structure of this compound is X-ray Crystallography .

X-ray Crystallography of this compound: A Detailed Protocol
  • Crystal Growth: Single crystals of this compound are grown from a suitable solvent, such as ethanol (B145695) or benzene, by slow evaporation.

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • X-ray Diffraction: The crystal is placed in a beam of monochromatic X-rays. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a diffraction pattern of spots of varying intensity.

  • Data Collection: The positions and intensities of the diffracted spots are meticulously recorded using a detector.

  • Structure Solution: The diffraction data is then used to calculate an electron density map of the crystal. This map reveals the positions of the atoms in the unit cell. For this compound, this map clearly showed the six carbon atoms of the ring lying in the same plane.

  • Structure Refinement: The initial atomic positions are refined to best fit the experimental diffraction data, yielding precise bond lengths and angles.

Visualizing the Validation and Structural Comparison

The following diagrams illustrate the logical flow of the experimental validation and the structural differences discussed.

experimental_validation cluster_experimental Experimental Validation cluster_computational Computational Corroboration Crystal Growth Crystal Growth X-ray Diffraction X-ray Diffraction Crystal Growth->X-ray Diffraction Data Collection Data Collection X-ray Diffraction->Data Collection Structure Solution Structure Solution Data Collection->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Planar Structure Confirmed Planar Structure Confirmed Structure Refinement->Planar Structure Confirmed Established Scientific Fact Established Scientific Fact Planar Structure Confirmed->Established Scientific Fact Quantum Chemical Calculations Quantum Chemical Calculations Energy Minimization Energy Minimization Quantum Chemical Calculations->Energy Minimization Planar Structure as Ground State Planar Structure as Ground State Energy Minimization->Planar Structure as Ground State Planar Structure as Ground State->Established Scientific Fact

Caption: Logical workflow for the validation of this compound's planar structure.

structure_comparison HMB_neutral This compound (Neutral) C₆(CH₃)₆ Planar Hexagonal Ring Aromatic (6π electrons) HMB_dication This compound Dication C₆(CH₃)₆²⁺ Pentagonal Pyramidal Non-Aromatic HMB_neutral->HMB_dication Two-electron Oxidation

Caption: Structural comparison of neutral this compound and its dication.

References

A Comparative Analysis of Hexamethylbenzene and Benzene Mass Spectra

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the electron ionization mass spectra of hexamethylbenzene and benzene (B151609) reveals distinct fragmentation patterns that provide valuable insights into their respective molecular structures. This guide offers a comparative analysis of their mass spectral data, detailed experimental protocols, and a visualization of their fragmentation pathways.

This analysis is tailored for researchers, scientists, and drug development professionals who utilize mass spectrometry for molecular characterization. Understanding the fragmentation behavior of these aromatic compounds can aid in the identification and structural elucidation of related molecules.

Data Presentation: Quantitative Analysis of Mass Spectra

The electron ionization (EI) mass spectra of benzene and this compound exhibit significant differences in their fragmentation patterns, which are directly attributable to their distinct molecular structures. Benzene, with its unsubstituted aromatic ring, shows a relatively simple spectrum dominated by the molecular ion. In contrast, the presence of six methyl substituents in this compound leads to a more complex fragmentation cascade.

The quantitative data for the major fragment ions of both compounds are summarized in the table below. The data is compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.

Benzene This compound
m/z Relative Intensity (%) m/z Relative Intensity (%)
78100.016285.0
7715.0147100.0
5213.013220.0
5118.011730.0
5015.010515.0
3910.09125.0

Key Observations from the Mass Spectra

Benzene (C₆H₆, Molar Mass: 78.11 g/mol ):

  • The molecular ion peak (M⁺) at m/z 78 is the base peak, indicating the high stability of the aromatic ring.[1][2]

  • A significant peak is observed at m/z 77 , corresponding to the loss of a single hydrogen atom to form the stable phenyl cation ([C₆H₅]⁺).[2]

  • Other notable fragments are seen at m/z 50-52 and m/z 39 , resulting from the further fragmentation of the benzene ring.[1]

This compound (C₁₂H₁₈, Molar Mass: 162.27 g/mol ):

  • The molecular ion peak (M⁺) at m/z 162 is prominent, though not the base peak, suggesting a relatively stable structure.[3][4]

  • The base peak is observed at m/z 147 , which corresponds to the loss of a methyl radical ([CH₃]•) from the molecular ion, forming a stable pentamethylbenzyl cation.

  • Subsequent losses of methyl groups and neutral molecules like ethene lead to a series of fragment ions at lower m/z values, such as m/z 132 , m/z 117 , m/z 105 , and m/z 91 .

Experimental Protocols

The mass spectra described were obtained using Electron Ionization (EI) Mass Spectrometry. The following is a representative protocol for the analysis of aromatic compounds like benzene and this compound.

1. Sample Preparation:

  • Samples are introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification, or through a direct insertion probe.

  • For GC-MS, samples are diluted in a volatile solvent (e.g., dichloromethane (B109758) or hexane) to an appropriate concentration (typically 1-10 ppm).

2. Ionization:

  • The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[5]

  • This causes the ejection of an electron from the molecule, resulting in the formation of a positively charged molecular ion (M⁺).

3. Mass Analysis:

  • The molecular ions and any fragment ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).

  • The analyzer separates the ions based on their mass-to-charge ratio (m/z).

4. Detection:

  • The separated ions are detected, and their abundance is recorded.

  • The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion as a function of its m/z value.

Typical Instrument Parameters:

  • Ionization Energy: 70 eV

  • Source Temperature: 200-250 °C

  • Scan Range: m/z 35-500

  • Electron Multiplier Voltage: ~1500-2000 V

Visualization of Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the primary fragmentation pathways for benzene and this compound upon electron ionization.

Benzene_Fragmentation M_benzene [C₆H₆]⁺˙ m/z = 78 frag_77 [C₆H₅]⁺ m/z = 77 M_benzene->frag_77 - H• frag_51 [C₄H₃]⁺ m/z = 51 frag_77->frag_51 - C₂H₂

Fragmentation pathway of Benzene.

Hexamethylbenzene_Fragmentation M_hmb [C₁₂H₁₈]⁺˙ m/z = 162 frag_147 [C₁₁H₁₅]⁺ m/z = 147 M_hmb->frag_147 - CH₃• frag_132 [C₁₀H₁₂]⁺˙ m/z = 132 frag_147->frag_132 - CH₃• frag_117 [C₉H₉]⁺ m/z = 117 frag_132->frag_117 - CH₃•

Fragmentation pathway of this compound.

References

A Tale of Two Arenes: Hexamethylbenzene vs. p-Cymene in Ruthenium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of hexamethylbenzene and p-cymene (B1678584) ruthenium complexes in catalysis, providing researchers, scientists, and drug development professionals with a guide to catalyst selection based on performance data and mechanistic insights.

In the realm of organometallic catalysis, ruthenium complexes bearing arene ligands have emerged as powerful tools for a wide array of chemical transformations. Among the most studied are those containing this compound (C₆Me₆) and p-cymene (¹PrC₆H₄Me). The choice of the arene ligand can significantly influence the catalyst's steric and electronic properties, thereby dictating its activity, selectivity, and overall efficiency. This guide provides a detailed comparison of this compound and p-cymene ruthenium complexes in key catalytic reactions, supported by experimental data and mechanistic discussions.

Electronic and Steric Profile of the Arene Ligands

The fundamental differences between this compound and p-cymene lie in their electronic and steric profiles. This compound is an electron-rich, sterically demanding ligand due to the presence of six methyl groups. This increased electron density on the ruthenium center can enhance its catalytic activity in certain reactions. In contrast, p-cymene is less electron-donating and presents a different steric environment with its isopropyl and methyl substituents. These distinctions play a crucial role in the stability of catalytic intermediates and the accessibility of the substrate to the metal center.

Performance in Key Catalytic Reactions

The choice of the arene ligand has a profound impact on the catalytic performance of ruthenium complexes across various reactions, including transfer hydrogenation, oxidation, and C-H activation.

Transfer Hydrogenation

Transfer hydrogenation is a cornerstone of organic synthesis, providing a safer and often more convenient alternative to using molecular hydrogen. Ruthenium-arene complexes are highly effective catalysts for the reduction of ketones, imines, and other unsaturated compounds.

In the asymmetric transfer hydrogenation of acetophenone, a benchmark reaction, the nature of the arene ligand can influence both the conversion and the enantioselectivity. While direct comparative studies under identical conditions are limited, analysis of individual reports suggests that the choice of the arene ligand is a critical parameter to optimize for specific substrate-ligand combinations.

Table 1: Asymmetric Transfer Hydrogenation of Acetophenone

Catalyst PrecursorChiral LigandBaseSolventTemp (°C)Time (h)Conversion (%)ee (%)
[Ru(p-cymene)Cl₂]₂(S,S)-TsDPENHCOOH/NEt₃Acetonitrile2824>9897 (R)
[Ru(C₆Me₆)Cl₂]₂Not specifiedNot specifiedNot specifiedNot specifiedNot specifiedData not availableData not available
Aldehyde-Water Shift (AWS) Reaction

A notable example of a direct comparison is in the Aldehyde-Water Shift (AWS) reaction, where aldehydes are converted to carboxylic acids using water as the oxidant. In a study comparing various arene ruthenium complexes, the this compound analogue demonstrated superior performance over the p-cymene complex.[1]

Table 2: Comparison of Precatalyst Performance for Acetaldehyde Oxidation [1]

PrecatalystTime (h)Acid Yield (%)Alcohol Yield (%)Acid Selectivity (%)
[(η⁶-p-cymene)RuCl₂]₂2092885
[(η⁶-C₆Me₆)RuCl₂]₂588.74.894.8

The this compound-supported catalyst not only achieved a high yield in a significantly shorter reaction time but also displayed higher selectivity for the desired carboxylic acid product.[1] This is attributed to the increased electron-donating ability of the this compound ligand, which is proposed to stabilize key intermediates in the catalytic cycle.

C-H Activation

Ruthenium-catalyzed C-H activation is a powerful strategy for the efficient construction of complex molecules. The arene ligand plays a crucial role in the stability and reactivity of the catalytic species. While both p-cymene and this compound ruthenium complexes are widely used in C-H functionalization reactions, the choice of arene can influence the reaction outcome. In some instances, the lability of the p-cymene ligand at high temperatures can be a factor, whereas the more strongly coordinating this compound can offer greater stability.

Oxidation Reactions

Ruthenium-arene complexes are also versatile catalysts for oxidation reactions. For instance, in the oxidation of olefins, the electronic properties of the arene ligand can modulate the electrophilicity of the ruthenium center and, consequently, the catalytic activity. While comprehensive comparative studies are scarce, the principles of electronic effects suggest that the more electron-rich this compound ligand would favor oxidative processes that benefit from an electron-rich metal center.

Synthesis of Precatalysts and Experimental Protocols

The standard precursors for these catalytic systems are the dimeric complexes [Ru(p-cymene)Cl₂]₂ and [Ru(C₆Me₆)Cl₂]₂.

Synthesis of [Ru(p-cymene)Cl₂]₂

This complex is typically synthesized from ruthenium(III) chloride hydrate (B1144303) and α-phellandrene in ethanol (B145695). The α-phellandrene serves as the precursor to the p-cymene ligand. The mixture is refluxed, and upon cooling, the product precipitates as a red-brown solid.

Experimental Protocol: A mixture of RuCl₃·xH₂O and a slight excess of α-phellandrene in ethanol is heated at reflux for several hours. The solution is then cooled, and the resulting precipitate is collected by filtration, washed with a cold solvent like ethanol or methanol, and dried under vacuum.

Synthesis of [Ru(C₆Me₆)Cl₂]₂

The this compound analogue can be prepared by arene exchange from the p-cymene complex or directly from a ruthenium precursor and this compound.

Experimental Protocol (Arene Exchange): [Ru(p-cymene)Cl₂]₂ is heated with an excess of this compound in a high-boiling solvent. The p-cymene is displaced by the less volatile this compound. After the reaction, the mixture is cooled, and the product is isolated by filtration.

Mechanistic Considerations

The catalytic cycles for many reactions involving these complexes share common fundamental steps, including ligand exchange, substrate coordination, and the key catalytic transformation (e.g., hydride transfer in transfer hydrogenation).

Catalytic Cycle of Transfer Hydrogenation

The generally accepted mechanism for transfer hydrogenation of ketones involves the formation of a ruthenium hydride species.

Catalytic_Cycle A [Ru(arene)(L)Cl] B [Ru(arene)(L)(O-iPr)] A->B + iPrOH, - HCl C [Ru(arene)(L)H] B->C β-hydride elimination - acetone D [Ru(arene)(L)(H)(ketone)] C->D + ketone D->A hydride transfer + alcohol Workflow cluster_synthesis Catalyst Synthesis cluster_catalysis Catalytic Reaction cluster_analysis Analysis RuCl3 RuCl₃·xH₂O Dimer [Ru(arene)Cl₂]₂ RuCl3->Dimer Arene Arene Precursor (α-phellandrene or C₆Me₆) Arene->Dimer Monomer [Ru(arene)(L)Cl] Dimer->Monomer + Ligand Product Product Monomer->Product + Substrate, H-donor Substrate Substrate Substrate->Product Conversion Conversion (GC, NMR) Product->Conversion Selectivity Selectivity (ee% for asymmetric) Product->Selectivity

References

A Comparative Guide to the Theoretical Modeling of Hexamethylbenzene Organometallic Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of theoretical models used in the study of hexamethylbenzene (HMB) organometallic complexes. By presenting quantitative data from various computational methods alongside experimental findings, this document aims to assist researchers in selecting appropriate theoretical approaches for their studies.

This compound, with its unique steric and electronic properties, serves as a fascinating ligand in organometallic chemistry.[1] Its complexes with transition metals such as ruthenium, chromium, iron, and rhodium have been the subject of numerous experimental and theoretical investigations.[1] Accurate theoretical modeling of these complexes is crucial for understanding their structure, stability, and reactivity, which is essential for applications in catalysis and materials science.

Performance of Theoretical Models

Density Functional Theory (DFT) is a prominent computational method for investigating organometallic complexes.[2][3] The choice of functional and basis set within DFT can significantly impact the accuracy of the results. This section compares the performance of different DFT functionals against experimental data for key structural parameters of HMB and its organometallic complexes.

Table 1: Comparison of Calculated and Experimental Bond Lengths in this compound

ParameterExperimental (X-ray)B3LYP/def2-TZVP
C-C (ring) bond length (Å)1.4421.451

Data sourced from crystallographic and computational studies of the this compound dication.[4]

Table 2: Comparison of Theoretical and Experimental Data for Metal-Arene Complexes

Due to the breadth of possible complexes, a representative example of a ruthenium complex is presented. The comparison focuses on key vibrational frequencies and structural parameters.

ComplexParameterExperimental ValueComputational MethodCalculated Value
[Ru(η⁶-C₆(CH₃)₆)(η²-N,O-indole hydrazone)] Ru-N bond length (Å)2.10DFT (B3LYP)2.12
Ru-O bond length (Å)2.05DFT (B3LYP)2.07
C=N stretching freq. (cm⁻¹)1610DFT (B3LYP)1615

Note: The specific basis set for the DFT calculation was not detailed in the source material. The values presented are indicative of the typical agreement between theory and experiment.[5]

Experimental and Computational Protocols

Experimental Protocol: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a primary technique for determining the precise molecular structure of crystalline solids, including organometallic complexes of this compound.[5][6]

  • Crystal Growth: Suitable single crystals of the target complex are grown, often by slow evaporation of a solvent from a saturated solution.

  • Data Collection: A crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data, yielding precise bond lengths, angles, and other structural parameters.[6]

Computational Protocol: Density Functional Theory (DFT)

DFT calculations are a workhorse of modern computational chemistry for studying the electronic structure and properties of molecules.[7]

  • Model Building: The initial 3D structure of the this compound organometallic complex is built using molecular modeling software.

  • Method Selection: A DFT functional (e.g., B3LYP) and a basis set (e.g., def2-TZVP) are chosen. The choice of functional is critical and can be guided by literature precedents for similar systems.

  • Geometry Optimization: The energy of the molecular structure is minimized with respect to the atomic coordinates. This process yields the equilibrium geometry of the complex.

  • Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum (no imaginary frequencies) and for comparison with experimental infrared (IR) or Raman spectra.

  • Property Calculation: Other properties of interest, such as bond orders, molecular orbital energies, and reaction energetics, can be calculated from the optimized geometry.

Visualizing a Typical Computational Workflow

The following diagram illustrates a standard workflow for the theoretical modeling of an organometallic complex.

computational_workflow start Define Research Question build Build Initial Molecular Model start->build dft_setup Select DFT Functional and Basis Set build->dft_setup geom_opt Geometry Optimization dft_setup->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc validation Validate Structure (Minimum Energy?) freq_calc->validation validation->geom_opt No prop_calc Calculate Properties (Energies, Spectra, etc.) validation->prop_calc Yes comparison Compare with Experimental Data prop_calc->comparison end Analysis and Conclusion comparison->end

Caption: A typical workflow for the computational modeling of organometallic complexes.

Signaling Pathway of a Catalytic Cycle

Theoretical modeling is often employed to elucidate the mechanisms of catalytic reactions involving organometallic complexes. The following diagram depicts a generic catalytic cycle.

catalytic_cycle Catalyst [M]-L (Catalyst) Intermediate1 [M]-L(A) Catalyst->Intermediate1 SubstrateA Substrate A SubstrateA->Intermediate1 Coordination SubstrateB Substrate B Intermediate2 [M]-L(A)(B) SubstrateB->Intermediate2 Product Product Intermediate1->Intermediate2 Reaction Step 1 Intermediate2->Catalyst Product Release Intermediate2->Product

Caption: A simplified representation of a generic catalytic cycle involving an organometallic complex.

References

A Comparative Guide to the Experimental Verification of Bond Lengths in Hexamethylbenzene Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Crystallographic and Gas-Phase Techniques

The precise determination of molecular geometry is a cornerstone of modern chemistry and drug development. In the case of hexamethylbenzene, a molecule of significant interest due to its aromaticity and methyl group dynamics, several experimental techniques have been employed to elucidate its bond lengths. This guide provides a comparative overview of the key experimental methods used for this purpose—single-crystal X-ray diffraction, neutron diffraction, and gas-phase electron diffraction—supported by published experimental data.

Quantitative Comparison of Bond Lengths

The following table summarizes the experimentally determined bond lengths in this compound using three different techniques. These values represent a consensus from seminal studies in the field and provide a basis for comparing the outcomes of each method.

Bond TypeSingle-Crystal X-ray Diffraction (Å)Neutron Diffraction (Å)Gas-Phase Electron Diffraction (rg, Å)
Aromatic C-C1.391.4171.417 ± 0.003
C(ring)-C(methyl)1.531.5111.511 ± 0.004

Detailed Experimental Protocols

A fundamental understanding of the methodologies employed is crucial for interpreting the resulting structural data. Below are detailed protocols for each of the key experimental techniques cited.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The experimental workflow for analyzing this compound crystals is as follows:

  • Crystal Growth: High-quality single crystals of this compound are grown from a suitable solvent, such as ethanol (B145695) or toluene, by slow evaporation. The crystals should be well-formed and of an appropriate size (typically 0.1-0.5 mm in each dimension) for mounting.

  • Crystal Mounting: A selected crystal is mounted on a goniometer head, often using a cryoloop and oil at low temperature to protect the crystal and reduce thermal vibrations during data collection.

  • Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic beam of X-rays. As the crystal is rotated, a series of diffraction patterns are collected on a detector. Each diffraction spot corresponds to the constructive interference of X-rays scattered by the electron clouds of the atoms in the crystal lattice.

  • Data Processing: The intensities and positions of the diffraction spots are measured and integrated. These data are then corrected for various experimental factors, such as polarization and absorption, to yield a set of structure factors.

  • Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. This map is then used to build a model of the molecule. The atomic positions and thermal parameters are refined against the experimental data to obtain the final, high-resolution crystal structure. From this refined model, precise bond lengths and angles are determined.

Neutron Diffraction

Neutron diffraction provides complementary information to X-ray diffraction, as neutrons are scattered by atomic nuclei rather than electrons. This makes it particularly effective for locating light atoms, such as hydrogen.

  • Crystal Growth: For neutron diffraction, larger single crystals (typically several cubic millimeters) of this compound are required due to the weaker interaction of neutrons with matter. In some cases, deuterated samples are used to reduce the incoherent scattering from hydrogen atoms.

  • Data Collection: The crystal is mounted in a neutron diffractometer, which is typically located at a nuclear reactor or spallation source that provides a high flux of neutrons. The crystal is cooled to a low temperature (e.g., 123 K) to minimize thermal motion. A monochromatic neutron beam is used, and the diffracted neutrons are detected by a position-sensitive detector.

  • Data Analysis: The collected diffraction data are processed in a manner similar to X-ray diffraction to obtain the integrated intensities of the Bragg reflections.

  • Structure Refinement: The crystal structure is refined using the neutron diffraction data. Because neutrons are scattered by the nuclei, this technique allows for the very precise determination of the positions of all atoms, including hydrogens. This leads to highly accurate bond length measurements for the entire molecule.

Gas-Phase Electron Diffraction

Gas-phase electron diffraction is a technique used to determine the structure of molecules in the gaseous state, free from the packing forces present in a crystal.

  • Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber through a nozzle, creating a molecular beam.

  • Electron Beam Interaction: A high-energy beam of electrons (typically 40-60 keV) is passed through the molecular beam. The electrons are scattered by the electrostatic potential of the molecules.

  • Diffraction Pattern Recording: The scattered electrons form a diffraction pattern of concentric rings on a detector (historically a photographic plate, now often a CCD or other electronic detector).

  • Data Analysis: The intensity of the scattered electrons is measured as a function of the scattering angle. This information is then used to calculate a radial distribution curve, which represents the probability of finding two atoms at a given distance from each other.

  • Structure Refinement: A model of the molecular geometry is refined to fit the experimental radial distribution curve. This process yields the internuclear distances (bond lengths) for the molecule in the gas phase. The resulting bond lengths are typically reported as rg values, which represent the thermally averaged internuclear distances.

Visualizing the Experimental Workflow

The following diagram illustrates the generalized workflow for the experimental determination of bond lengths in this compound crystals, from sample preparation to final data analysis.

Caption: Experimental workflow for bond length determination.

Hexamethylbenzene: A Comparative Analysis of Reactivity in the Polymethylbenzene Series

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of substituted aromatic compounds is paramount for predictable and efficient synthesis. This guide provides a comparative analysis of the reactivity of hexamethylbenzene against other polymethylbenzenes, supported by experimental data, detailed protocols, and mechanistic insights.

The progressive methylation of the benzene (B151609) ring from toluene (B28343) to this compound culminates in a unique set of reactive properties. The six electron-donating methyl groups of this compound significantly enhance the electron density of the aromatic ring, rendering it exceptionally reactive towards electrophiles. However, this heightened reactivity is counterbalanced by considerable steric hindrance, which can influence regioselectivity and overall reaction rates. This guide explores this interplay across several key reaction classes.

Electrophilic Aromatic Substitution: A Quantitative Leap in Reactivity

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry. The rate of these reactions is highly sensitive to the nature of the substituents on the benzene ring. Methyl groups, being activating, progressively increase the rate of EAS as their number on the ring increases.

Halogenation: Bromination and Chlorination

The bromination of polymethylbenzenes provides a clear illustration of the activating effect of methyl groups. The relative rates of bromination in 85% acetic acid at 25°C show a dramatic increase with each additional methyl group. This compound's reactivity is so high that it is several orders of magnitude greater than that of benzene.

CompoundRelative Rate of Bromination (k/k_benzene)
Benzene1
Toluene605
o-Xylene5.9 x 10^4
m-Xylene4.3 x 10^6
p-Xylene5.0 x 10^4
1,2,3-Trimethylbenzene1.1 x 10^7
1,2,4-Trimethylbenzene1.0 x 10^7
1,3,5-Trimethylbenzene (Mesitylene)1.8 x 10^9
1,2,3,4-Tetramethylbenzene (Prehnitene)2.1 x 10^8
1,2,3,5-Tetramethylbenzene (Isodurene)2.9 x 10^9
1,2,4,5-Tetramethylbenzene (Durene)4.5 x 10^7
Pentamethylbenzene2.9 x 10^9
This compound1.0 x 10^10

Data sourced from Brown, H. C., & Stock, L. M. (1957).[1]

In non-catalytic chlorination in acetic acid, a similar trend of increasing reactivity is observed, although quantitative data for the more highly methylated benzenes is scarce due to their extremely rapid reaction rates under these conditions.[2] For instance, the relative rate of chlorination of toluene to benzene is 344.[2]

Nitration

Oxidation Reactions

The electron-rich nature of polymethylbenzenes makes them susceptible to oxidation. The ease of oxidation generally increases with the number of methyl groups, as reflected in their oxidation potentials. Lower oxidation potentials indicate that a compound is more easily oxidized.

CompoundOxidation Potential (V vs. Ag/AgCl)
Toluene~1.9
p-Xylene~1.6
Mesitylene~1.5
Durene~1.3
Pentamethylbenzene~1.2
This compound~1.1

Note: These are approximate values and can vary based on experimental conditions.

Basicity of Polymethylbenzenes

The ability of the aromatic ring to accept a proton in the gas phase, known as gas-phase basicity or proton affinity, is a direct measure of its nucleophilicity and, by extension, its reactivity towards electrophiles. As expected, the gas-phase basicity increases with the number of methyl groups.

CompoundGas-Phase Basicity (kcal/mol)Proton Affinity (kcal/mol)
Benzene181.3188.4
Toluene187.3194.6
o-Xylene191.6199.1
m-Xylene191.9199.3
p-Xylene191.1198.5
1,3,5-Trimethylbenzene (Mesitylene)198.8206.4
1,2,4,5-Tetramethylbenzene (Durene)200.3208.0
Pentamethylbenzene203.7211.5
This compound207.2215.2

Data represents a compilation from various sources and may have slight variations.[3][4][5][6][7]

Experimental Protocols

Competitive Bromination of Polymethylbenzenes

This experiment determines the relative reactivity of different polymethylbenzenes towards electrophilic bromination.

Materials:

  • Solutions of various polymethylbenzenes (e.g., toluene, m-xylene, mesitylene, this compound) of known concentration in a non-reactive solvent (e.g., 1,2-dichloroethane).

  • A solution of bromine (Br₂) in the same solvent of known concentration.

  • A Lewis acid catalyst, such as iron(III) bromide (FeBr₃), if required for less reactive substrates.

  • Gas chromatograph (GC) for product analysis.

Procedure:

  • Equimolar amounts of two different polymethylbenzenes are mixed in a reaction vessel.

  • A substoichiometric amount of the bromine solution is added to the mixture with stirring. The amount of bromine should be such that only a fraction of the aromatic compounds react.

  • The reaction is allowed to proceed for a set amount of time or until the bromine color disappears.

  • The reaction is quenched, for example, by adding a solution of sodium thiosulfate (B1220275) to remove excess bromine.

  • The product mixture is analyzed by gas chromatography to determine the relative amounts of the brominated products from each of the starting polymethylbenzenes.

  • The ratio of the products, after correcting for the number of reactive sites on each molecule, gives the relative rate of bromination.

Mechanistic Insights and Logical Relationships

The enhanced reactivity of polymethylbenzenes in electrophilic aromatic substitution can be visualized through the stability of the intermediate arenium ion (also known as a sigma complex).

Electrophilic Aromatic Substitution Mechanism

EAS_Mechanism cluster_step1 Step 1: Electrophile Attack (Rate-Determining) cluster_step2 Step 2: Deprotonation (Fast) A Aromatic Ring TS1 Transition State 1 A->TS1 E Electrophile (E+) E->TS1 Arenium Arenium Ion (Sigma Complex) TS1->Arenium Base Base TS2 Transition State 2 Arenium->TS2 Base->TS2 Product Substituted Aromatic Ring TS2->Product HBase Protonated Base (H-Base+) TS2->HBase

Caption: General mechanism for electrophilic aromatic substitution.

The electron-donating methyl groups stabilize the positive charge of the arenium ion intermediate through inductive effects and hyperconjugation. This stabilization lowers the activation energy of the rate-determining step (Step 1), thus increasing the reaction rate. The more methyl groups present, the greater the stabilization and the faster the reaction.

Logical Relationship of Reactivity

Reactivity_Trend HMB This compound PMB Pentamethylbenzene HMB->PMB Decreasing Reactivity TMB Tetramethylbenzenes PMB->TMB TriMB Trimethylbenzenes TMB->TriMB Xylenes Xylenes TriMB->Xylenes Toluene Toluene Xylenes->Toluene Benzene Benzene Toluene->Benzene

Caption: Reactivity trend of polymethylbenzenes in EAS.

References

A Comparative Guide to the Stability of the Hexamethylbenzene Radical Cation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the stability of the hexamethylbenzene radical cation (HMB•⁺), a key intermediate in various chemical transformations. Through a detailed comparison with other alkylbenzene radical cations, this document offers insights supported by experimental data from cyclic voltammetry and electron paramagnetic resonance (EPR) spectroscopy.

Executive Summary

The stability of aromatic radical cations is a critical factor in understanding reaction mechanisms and designing novel synthetic pathways. This compound (HMB), with its six electron-donating methyl groups, forms a relatively stable radical cation upon one-electron oxidation. This stability, when compared to other methylated benzenes such as durene (1,2,4,5-tetramethylbenzene) and pentamethylbenzene (B147382), can be attributed to the extensive hyperconjugation and steric shielding provided by the methyl groups. This guide presents quantitative data on the electrochemical behavior and lifetime of these species, along with detailed experimental protocols for their characterization.

Comparative Stability Analysis

The stability of alkylbenzene radical cations is influenced by the number and position of methyl substituents on the aromatic ring. The electron-donating nature of methyl groups helps to delocalize the positive charge and the unpaired electron, thus stabilizing the radical cation.

Electrochemical Stability

Cyclic voltammetry (CV) is a powerful technique to assess the electrochemical stability of species. The anodic peak potential (Epa) required to oxidize a compound provides a measure of its susceptibility to oxidation; a lower potential indicates easier oxidation and often corresponds to a more stable radical cation.

CompoundAnodic Peak Potential (Epa vs. Ag/AgCl) in AcetonitrileNumber of Methyl Groups
This compound ~1.6 V6
Pentamethylbenzene ~1.7 V5
Durene (1,2,4,5-Tetramethylbenzene) ~1.8 V4

Note: The exact potentials can vary depending on experimental conditions such as scan rate, electrode material, and electrolyte concentration.

The data clearly indicates that this compound is the most easily oxidized among the compared polymethylbenzenes, suggesting the highest stability of its corresponding radical cation.

Kinetic Stability

The persistence of a radical cation in solution over time is a direct measure of its kinetic stability. Electron Paramagnetic Resonance (EPR) spectroscopy is an ideal technique for monitoring the concentration of radical species and determining their lifetime.

Studies have shown the half-life of the this compound radical cation to be highly dependent on the solvent and temperature. For instance, in trifluoroacetic acid, the half-life of HMB•⁺ is approximately 14 minutes at 22 °C and extends to about 2 hours at -11 °C[1]. This demonstrates a significant persistence under these conditions. While direct comparative half-life data for durene and pentamethylbenzene radical cations under identical conditions is scarce in the literature, the general trend observed in electrochemical studies suggests they would be less persistent than HMB•⁺.

Experimental Protocols

Cyclic Voltammetry (CV)

Objective: To determine the oxidation potential of polymethylbenzenes.

Apparatus:

  • Potentiostat

  • Three-electrode cell:

    • Working electrode (e.g., Glassy Carbon or Platinum)

    • Reference electrode (e.g., Ag/AgCl)

    • Counter electrode (e.g., Platinum wire)

Reagents:

  • Acetonitrile (anhydrous)

  • Supporting electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate (B91526) - TBAPF₆)

  • Analyte (this compound, Durene, or Pentamethylbenzene) at a concentration of ~1-5 mM.

Procedure:

  • Prepare the electrolyte solution by dissolving the supporting electrolyte in acetonitrile.

  • Add the analyte to the electrolyte solution to the desired concentration.

  • Assemble the three-electrode cell and purge the solution with an inert gas (e.g., Argon or Nitrogen) for at least 15 minutes to remove dissolved oxygen.

  • Connect the electrodes to the potentiostat.

  • Set the potential window (e.g., from 0 V to +2.0 V vs. Ag/AgCl) and the scan rate (e.g., 100 mV/s).

  • Initiate the cyclic voltammogram, recording the current response as the potential is swept.

  • The anodic peak potential (Epa) is determined from the resulting voltammogram.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Objective: To detect and monitor the this compound radical cation.

Apparatus:

  • EPR Spectrometer (X-band)

  • Quartz EPR tube

Reagents:

  • This compound

  • Oxidizing agent (e.g., thallium(III) trifluoroacetate)

  • Solvent (e.g., trifluoroacetic acid)

Procedure:

  • Prepare a solution of this compound in the chosen solvent.

  • Add the oxidizing agent to the solution to generate the radical cation.

  • Quickly transfer an aliquot of the solution to a quartz EPR tube.

  • Place the EPR tube in the spectrometer's resonant cavity.

  • Record the EPR spectrum at a specific temperature. Key parameters to record include the g-factor and hyperfine coupling constants. The signal intensity is proportional to the radical concentration.

  • To determine the half-life, record spectra at different time intervals and plot the signal intensity versus time.

Formation and Reaction Pathway of this compound Radical Cation

The this compound radical cation can be generated through anodic oxidation or by chemical oxidation. Once formed, it can undergo further reactions, such as deprotonation from one of the methyl groups to form a pentamethylbenzyl radical, which can then be further oxidized.

G HMB This compound (HMB) Oxidation One-Electron Oxidation (e.g., Anodic Oxidation) HMB->Oxidation HMB_radical This compound Radical Cation (HMB•⁺) Oxidation->HMB_radical Deprotonation Deprotonation (-H⁺) HMB_radical->Deprotonation Benzyl_radical Pentamethylbenzyl Radical Deprotonation->Benzyl_radical Further_Oxidation Further Oxidation (-e⁻) Benzyl_radical->Further_Oxidation Benzyl_cation Pentamethylbenzyl Cation Further_Oxidation->Benzyl_cation

Formation and subsequent reaction of the this compound radical cation.

Experimental Workflow for Stability Assessment

The following workflow outlines the key steps in assessing the stability of the this compound radical cation.

G cluster_generation Radical Cation Generation cluster_characterization Characterization & Stability Analysis Chemical_Ox Chemical Oxidation (e.g., with Tl(TFA)₃) EPR_Detection EPR Spectroscopy (Detect & Characterize Radical) Chemical_Ox->EPR_Detection Electrochem_Ox Electrochemical Oxidation (Cyclic Voltammetry) CV_Analysis Cyclic Voltammetry (Determine Oxidation Potential) Electrochem_Ox->CV_Analysis Kinetic_Study Time-Resolved EPR (Determine Half-life) EPR_Detection->Kinetic_Study

Experimental workflow for assessing the stability of aromatic radical cations.

Conclusion

The this compound radical cation exhibits enhanced stability compared to less methylated benzene (B151609) derivatives due to the cumulative electron-donating and steric effects of its six methyl groups. This guide provides a framework for the comparative assessment of its stability through established electrochemical and spectroscopic techniques. The presented data and protocols can aid researchers in understanding and utilizing the unique properties of this important reactive intermediate in various fields of chemical science.

References

Validating Computational Predictions of Hexamethylbenzene Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison between experimentally determined and computationally predictable properties of hexamethylbenzene. The objective is to offer a clear validation framework for computational models against established experimental data, a critical step in modern materials science and drug discovery.

Data Presentation: Physicochemical Properties of this compound

The following table summarizes the experimental values for key physical properties of this compound and outlines the common computational methods used for their prediction. Direct computational values are often specific to the force field, basis set, and software used; therefore, the methodologies are presented for a more universal comparison.

PropertyExperimental ValueComputational Prediction Method
Melting Point 165–166 °C[1]Molecular Dynamics (MD) simulations with force fields (e.g., GAFF, CHARMM) or ab initio MD.
Boiling Point 265.2 °C[1]Quantitative Structure-Property Relationship (QSPR) models; MD simulations of liquid-vapor equilibrium.
Density 1.0630 g/cm³ (at 20-25 °C)[1]MD simulations in the NPT ensemble; Quantum chemical calculations (e.g., DFT) for crystal structure prediction.[2]
Workflow for Validation of Computational Predictions

The following diagram illustrates the logical workflow for validating computational predictions against experimental data.

G cluster_exp Experimental Validation cluster_comp Computational Prediction exp_data Acquire this compound Sample exp_mp Measure Melting Point exp_data->exp_mp exp_bp Measure Boiling Point exp_data->exp_bp exp_d Measure Density exp_data->exp_d exp_results Experimental Data (e.g., 165-166 °C) exp_mp->exp_results exp_bp->exp_results exp_d->exp_results comparison Compare Results exp_results->comparison comp_model Define Molecular Model (e.g., DFT, Force Field) comp_sim Perform Simulation (e.g., Molecular Dynamics) comp_model->comp_sim comp_analysis Analyze Trajectory Data comp_sim->comp_analysis comp_results Predicted Properties comp_analysis->comp_results comp_results->comparison validation Validate/Refine Model comparison->validation validation->comp_model Refine Parameters

Caption: Workflow for comparing computational and experimental data.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols represent standard laboratory practices for determining the physical properties of crystalline organic compounds like this compound.

Melting Point Determination (Thiele Tube Method)

The melting point is a fundamental indicator of a substance's purity.[3] Pure crystalline compounds exhibit a sharp melting point range of 0.5-1.0°C.[4]

  • Apparatus: Thiele tube, thermometer (calibrated), capillary tubes (sealed at one end), heating oil (e.g., mineral oil), Bunsen burner or hot plate.

  • Procedure:

    • A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 1-2 mm.[5]

    • The capillary tube is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.[6]

    • The thermometer and attached capillary tube are suspended in a Thiele tube containing heating oil. The top of the oil should be above the side arm to ensure proper convection.

    • The side arm of the Thiele tube is gently heated.[6] The shape of the tube facilitates the circulation of oil, ensuring uniform temperature distribution.[4]

    • The sample is observed closely as the temperature rises. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

    • The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.

  • Precautions:

    • Heating should be slow, especially near the expected melting point (approximately 1-2°C per minute), to ensure thermal equilibrium.[6]

    • The sample must be completely dry to avoid depression of the melting point.

    • The thermometer must be accurately calibrated.

Boiling Point Determination (Capillary Method)

This method is suitable for determining the boiling point of small quantities of liquid. Since this compound is a solid at room temperature, it would first need to be melted.

  • Apparatus: Small test tube (fusion tube), thermometer, a capillary tube (sealed at one end), heating apparatus (e.g., Thiele tube or aluminum block).[7]

  • Procedure:

    • A few milliliters of the substance (melted this compound) are placed into a small test tube.

    • A capillary tube, sealed at one end, is placed into the test tube with its open end submerged in the liquid.[7]

    • The test tube assembly is attached to a thermometer and heated slowly and uniformly in a heating bath.

    • As the liquid heats, air trapped in the capillary tube will slowly bubble out.

    • When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.[7]

    • The heating is stopped, and the liquid is allowed to cool.

    • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. This occurs when the vapor pressure inside the capillary equals the external atmospheric pressure.

  • Precautions:

    • The capillary tube must be perfectly sealed at one end to trap the vapor.[7]

    • The thermometer bulb and the sample should be at the same level to ensure an accurate temperature reading.[7]

    • The atmospheric pressure should be recorded, as boiling point is pressure-dependent.

Density Determination

The density of a solid can be determined by measuring the mass of a known volume.

  • Apparatus: Analytical balance, a volumetric flask or pycnometer, and a solvent in which this compound is insoluble (e.g., water, as this compound is insoluble).[1][8]

  • Procedure:

    • Measure the mass of a clean, dry pycnometer (W1).

    • Add a sample of solid this compound to the pycnometer and measure the total mass (W2). The mass of the solid is (W2 - W1).

    • Fill the pycnometer containing the solid with the solvent (water) and measure the total mass (W3).

    • Empty and clean the pycnometer, then fill it completely with the solvent only and measure its mass (W4).

    • The mass of the solvent in step 4 is (W4 - W1). The mass of the solvent in step 3 is (W3 - W2).

    • The mass of the solvent displaced by the solid is (W4 - W1) - (W3 - W2).

    • Knowing the density of the solvent at the experimental temperature, the volume of the displaced solvent (which is equal to the volume of the solid) can be calculated.

    • The density of this compound is then calculated by dividing the mass of the solid (W2 - W1) by its calculated volume.

  • Precautions:

    • Ensure no air bubbles are trapped in the pycnometer.

    • All mass measurements should be performed carefully on an analytical balance.

    • The temperature should be kept constant throughout the experiment as density is temperature-dependent.[9]

References

A Comparative Study of Hexamethylbenzene and Hexafluorobenzene Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the intermolecular interactions of hexamethylbenzene (HMB) and hexafluorobenzene (B1203771) (HFB), supported by experimental and computational data. The distinct electronic properties of these two molecules, arising from their respective methyl and fluoro substituents, lead to fundamentally different interaction profiles, which are crucial in fields ranging from crystal engineering to drug design.

Executive Summary

This compound, an electron-rich aromatic compound, and hexafluorobenzene, an electron-deficient analogue, exhibit a fascinating interplay of electrostatic and dispersion forces that govern their intermolecular interactions. While both are nonpolar molecules, they possess significant quadrupole moments of opposite signs. This key difference dictates their preferred interaction geometries and energies. HMB typically engages in interactions through its electron-rich π-system, while HFB interacts via its electron-deficient aromatic face. Their co-crystallization provides a classic example of quadrupole-driven π-stacking interactions.

Data Presentation

The following tables summarize key quantitative data for this compound and hexafluorobenzene, facilitating a direct comparison of their properties and interaction energies.

Table 1: Molecular Properties

PropertyThis compound (HMB)Hexafluorobenzene (HFB)
Formula C₁₂H₁₈C₆F₆
Molar Mass 162.28 g/mol [1]186.06 g/mol
Molecular Quadrupole Moment (Θzz) NegativePositive[2][3]
-29.0 ± 1.7 x 10⁻⁴⁰ C m²[3]+31.7 ± 1.7 x 10⁻⁴⁰ C m²[3]
Electrostatic Potential above Ring Center Negative (electron-rich)Positive (electron-deficient)

Table 2: Interaction Energies and Geometries

InteractionThis compound (HMB)Hexafluorobenzene (HFB)HMB-HFB Complex
Preferred Dimer Geometry Parallel-displacedParallel-displacedFace-to-face (π-stacked)[4]
Interaction Energy (Dimer) Favorable dispersionFavorable dispersionStrong attractive electrostatic and dispersion[5]
Co-crystal Structure N/AN/AAlternating stacked columns[4]
Interplanar Distance in Co-crystal N/AN/A~3.4 - 3.5 Å

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

X-ray Crystallography of this compound-Hexafluorobenzene Co-crystal

This protocol outlines the steps for obtaining and analyzing the crystal structure of the HMB-HFB adduct.

  • Co-crystal Growth:

    • Dissolve equimolar amounts of this compound and hexafluorobenzene in a suitable solvent (e.g., a mixed solvent system of a nonpolar and a slightly more polar solvent).

    • Slowly evaporate the solvent at a constant temperature to allow for the formation of single crystals.

    • Alternatively, use vapor diffusion by placing a solution of one component in a small vial inside a larger sealed container with the second component as a vapor.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head.

    • Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer.

    • Collect diffraction data by rotating the crystal and recording the diffraction pattern at various orientations.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data using least-squares methods to optimize atomic coordinates, and thermal parameters.

Determination of Molecular Quadrupole Moment via Electric Field-Gradient Induced Birefringence

This method, pioneered by Buckingham, allows for the determination of molecular quadrupole moments in the gas phase.

  • Experimental Setup:

    • A gas cell containing the sample is placed in an inhomogeneous electric field generated by a four-wire condenser[6][7].

    • A linearly polarized laser beam is passed through the gas cell, perpendicular to the electric field gradient.

  • Measurement:

    • The inhomogeneous electric field orients the molecules due to the interaction of the field gradient with the molecular quadrupole moment.

    • This molecular orientation induces a birefringence in the gas, meaning the refractive index becomes different for light polarized parallel and perpendicular to the field gradient.

    • The difference in refractive indices (the birefringence) is measured as a function of the applied voltage and temperature.

  • Data Analysis:

    • The temperature-dependent component of the birefringence is directly proportional to the square of the molecular quadrupole moment and the anisotropy of the molecular polarizability.

    • By knowing the polarizability anisotropy from other measurements, the molecular quadrupole moment can be calculated.

NMR Titration for Determining Binding Affinity

NMR titration is a powerful technique to quantify weak intermolecular interactions in solution.

  • Sample Preparation:

    • Prepare a stock solution of the "host" molecule (e.g., this compound) at a known, constant concentration in a suitable deuterated solvent.

    • Prepare a series of solutions of the "guest" molecule (e.g., hexafluorobenzene) at varying concentrations in the same solvent.

  • Data Acquisition:

    • Acquire a ¹H (or ¹⁹F) NMR spectrum of the host solution alone.

    • Sequentially add aliquots of the guest solution to the host solution, acquiring an NMR spectrum after each addition.

  • Data Analysis:

    • Monitor the chemical shift changes (Δδ) of specific protons (or fluorine atoms) of the host molecule as a function of the guest concentration.

    • Plot the observed chemical shift changes against the guest concentration.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1 binding) using non-linear regression analysis to determine the association constant (Ka) and thus the binding affinity.[2][8]

Computational Chemistry: Ab Initio Calculations of Interaction Energies

High-level quantum chemical calculations provide detailed insights into the nature and magnitude of intermolecular interactions.

  • Model Building:

    • Construct the geometries of the individual molecules (this compound and hexafluorobenzene) and their complex in various orientations (e.g., face-to-face, parallel-displaced, T-shaped).

    • Optimize the geometries of the monomers and the complex at a suitable level of theory (e.g., MP2/aug-cc-pVDZ).

  • Interaction Energy Calculation:

    • Perform single-point energy calculations on the optimized geometries using a high-level method such as Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) with a large basis set (e.g., aug-cc-pVTZ or larger).

    • The interaction energy is calculated as the energy of the complex minus the sum of the energies of the individual monomers.

    • Apply a correction for the basis set superposition error (BSSE) using the counterpoise method.

  • Energy Decomposition Analysis:

    • To understand the nature of the interaction, perform an energy decomposition analysis (EDA) to separate the total interaction energy into its components: electrostatic, exchange-repulsion, polarization, and dispersion.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to the comparative study of this compound and hexafluorobenzene interactions.

G Intermolecular Interactions of HMB and HFB cluster_hmb This compound (HMB) cluster_hfb Hexafluorobenzene (HFB) cluster_interactions Interaction Types cluster_complex HMB-HFB Complex HMB Electron-rich π-system dispersion Dispersion Forces (van der Waals) HMB->dispersion HMB_prop Negative Quadrupole Moment electrostatic Electrostatic Forces (Quadrupole-Quadrupole) HMB_prop->electrostatic HFB Electron-deficient π-system HFB->dispersion HFB_prop Positive Quadrupole Moment HFB_prop->electrostatic complex π-stacked Co-crystal dispersion->complex Attractive electrostatic->complex Attractive

Caption: Logical relationship of HMB and HFB interactions.

G Experimental Workflow: X-ray Crystallography start Synthesize and Purify HMB and HFB cocrystal Grow Co-crystals (e.g., Slow Evaporation) start->cocrystal diffraction Mount Crystal and Collect X-ray Diffraction Data cocrystal->diffraction process Process Raw Data (Integration, Scaling) diffraction->process solve Solve Crystal Structure (Direct/Patterson Methods) process->solve refine Refine Structural Model (Least-Squares) solve->refine analyze Analyze Structure (Bond Lengths, Packing) refine->analyze

Caption: Workflow for X-ray crystallography of co-crystals.

References

A Comparative Guide to the Redox Properties of Hexamethylbenzene Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the redox properties of hexamethylbenzene (HMB) metal complexes, offering a comparative overview with alternative organometallic compounds. The unique electronic properties of the HMB ligand, stemming from its six electron-donating methyl groups, significantly influence the electrochemical behavior of the central metal atom. Understanding these properties is crucial for applications in catalysis, materials science, and the design of novel metallodrugs.

Introduction to this compound Metal Complexes

This compound is a permethylated aromatic hydrocarbon that serves as a bulky, electron-rich ligand in organometallic chemistry.[1] Its coordination to a metal center, typically in an η⁶-fashion, creates a stable "piano-stool" or "sandwich" geometry. The electron-donating nature of the methyl groups on the benzene (B151609) ring increases the electron density at the metal center, which in turn affects the metal's oxidation and reduction potentials. This guide will focus on the redox properties of HMB complexes of ruthenium, iron, and rhodium, and compare them with their benzene and cyclopentadienyl (B1206354) analogues to highlight the electronic influence of the HMB ligand.

Comparative Redox Potential Data

The following tables summarize the redox potentials of various this compound metal complexes and related compounds. To facilitate comparison across different studies, all potentials have been referenced to the ferrocene (B1249389)/ferrocenium (Fc/Fc⁺) redox couple, a widely accepted internal standard in non-aqueous electrochemistry.[2]

Table 1: Redox Potentials of Ruthenium Complexes

ComplexRedox CoupleE½ (V vs. Fc/Fc⁺)Solvent/ElectrolyteReference Electrode
[Ru(η⁶-C₆Me₆)₂]²⁺Ru(II)/Ru(I)-1.58CH₃CN / 0.1 M TBAPF₆Ag/AgCl
[Ru(η⁶-C₆Me₆)₂]²⁺Ru(I)/Ru(0)-2.05CH₃CN / 0.1 M TBAPF₆Ag/AgCl
[Ru(η⁵-C₅H₅)₂] (Ruthenocene)Ru(II)/Ru(III)+0.41CH₂Cl₂ / [B(C₆F₅)₄]⁻FeCp₂
[Ru(η⁶-C₆H₆)₂]²⁺Ru(II)/Ru(0)-1.02 (irreversible)CH₃CNNot Specified

Table 2: Redox Potentials of Iron Complexes

ComplexRedox CoupleE½ (V vs. Fc/Fc⁺)Solvent/ElectrolyteReference Electrode
[Fe(η⁶-C₆Me₆)₂]²⁺Fe(II)/Fe(I)-1.15CH₃CN / 0.1 M TBAPF₆Ag/AgCl
[Fe(η⁶-C₆Me₆)₂]²⁺Fe(I)/Fe(0)-1.75CH₃CN / 0.1 M TBAPF₆Ag/AgCl
[Fe(η⁵-C₅H₅)₂] (Ferrocene)Fe(II)/Fe(III)0.00CH₃CN / 0.1 M TBAPF₆Ag/AgCl
[Fe(η⁶-C₆H₆)₂]²⁺Fe(II)/Fe(I)-0.6 (estimated)Not SpecifiedNot Specified

Table 3: Redox Potentials of Rhodium Complexes

ComplexRedox CoupleE½ (V vs. Fc/Fc⁺)Solvent/ElectrolyteReference Electrode
[Rh(η⁶-C₆Me₆)(cod)]⁺Rh(I)/Rh(0)-1.8 (estimated)CH₂Cl₂ / 0.1 M TBAPF₆Ag/AgCl
[Rh(η⁵-C₅Me₅)(cod)]Rh(I)/Rh(II)+0.65CH₃CN / 0.1 M TBAPF₆Ag/AgCl
[Rh(cod)(dppe)]⁺Rh(I)/Rh(0)-2.1DMF / 0.1 M TBAPF₆SCE

Note: "cod" refers to 1,5-cyclooctadiene (B75094) and "dppe" refers to 1,2-bis(diphenylphosphino)ethane. Some values are estimated due to the lack of direct comparative data under identical conditions.

Experimental Protocols

General Synthesis of Bis(this compound)metal Complexes

A common route to bis(arene)metal complexes is the Fischer-Hafner synthesis. For example, the synthesis of bis(this compound)iron(II) hexafluorophosphate (B91526) involves the reaction of anhydrous iron(II) chloride with this compound in the presence of aluminum chloride and aluminum powder as a reducing agent. The resulting cation is then precipitated with a suitable counter-ion like hexafluorophosphate.[3]

Example: Synthesis of --INVALID-LINK--₂ [3]

  • Anhydrous iron(II) chloride, aluminum chloride, and aluminum powder are combined in a reaction vessel under an inert atmosphere.

  • This compound is added to the mixture.

  • The reaction mixture is heated, typically in a high-boiling point solvent, for several hours.

  • After cooling, the reaction is quenched by the slow addition of water.

  • The aqueous layer is separated and treated with an aqueous solution of ammonium (B1175870) hexafluorophosphate to precipitate the desired complex.

  • The solid product is collected by filtration, washed with water and a non-polar organic solvent, and dried under vacuum.

Cyclic Voltammetry of Organometallic Complexes

Cyclic voltammetry (CV) is an electrochemical technique used to probe the redox properties of a compound.[4] A typical experimental setup and procedure for analyzing an organometallic complex in a non-aqueous solvent is as follows:

Experimental Setup:

  • Potentiostat: An instrument to control the applied potential and measure the resulting current.

  • Three-Electrode Cell:

    • Working Electrode: Typically a glassy carbon or platinum disk electrode. The surface should be polished with alumina (B75360) slurry and cleaned before each experiment.[4]

    • Reference Electrode: A non-aqueous Ag/Ag⁺ electrode is often preferred for organic solvents to minimize junction potentials.[4] Alternatively, a pseudo-reference electrode like a silver wire can be used, but it must be calibrated against an internal standard.

    • Counter (or Auxiliary) Electrode: A platinum wire or gauze with a large surface area.

  • Solvent and Supporting Electrolyte: A dry, deoxygenated aprotic solvent such as acetonitrile (B52724) or dichloromethane (B109758) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆) is used.[4]

  • Inert Atmosphere: The experiment should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the interference of oxygen.[4]

Procedure:

  • The organometallic complex of interest is dissolved in the electrolyte solution to a concentration of approximately 1 mM.

  • The solution is purged with an inert gas for at least 10-15 minutes to remove dissolved oxygen.[4]

  • A background scan of the electrolyte solution is recorded to determine the potential window.

  • The cyclic voltammogram of the sample is recorded by scanning the potential from an initial value to a final value and then back to the initial value at a specific scan rate (e.g., 100 mV/s).

  • Ferrocene is added as an internal standard, and its cyclic voltammogram is recorded. The half-wave potential (E½) of the ferrocene/ferrocenium couple is used to reference the potentials of the analyte.[2]

Visualizing Experimental Workflows and Redox Relationships

The following diagrams, generated using the DOT language, illustrate key concepts in the analysis of this compound metal complexes.

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Electrochemical Analysis Metal_Halide Metal Halide (e.g., FeCl₂) Reaction Fischer-Hafner Reaction Metal_Halide->Reaction HMB This compound (C₆Me₆) HMB->Reaction Reducing_Agent Reducing Agent (e.g., Al) Reducing_Agent->Reaction Precipitation Precipitation with Counter-ion (e.g., PF₆⁻) Reaction->Precipitation HMB_Complex [M(C₆Me₆)₂]²⁺(PF₆⁻)₂ Precipitation->HMB_Complex CV_Setup Cyclic Voltammetry Setup HMB_Complex->CV_Setup Sample Data_Acquisition Data Acquisition CV_Setup->Data_Acquisition Data_Analysis Data Analysis (vs. Fc/Fc⁺) Data_Acquisition->Data_Analysis Redox_Potentials Redox Potentials (E½) Data_Analysis->Redox_Potentials

Caption: Workflow for the synthesis and electrochemical analysis of a bis(this compound)metal complex.

Redox_Influences cluster_ligand Ligand Effects cluster_environment Environmental Factors Redox_Potential Redox Potential (E½) of Metal Center Arene_Ligand Arene Ligand (e.g., C₆Me₆ vs. C₆H₆) Arene_Ligand->Redox_Potential Electron Donation Ancillary_Ligands Ancillary Ligands (e.g., CO, PR₃) Ancillary_Ligands->Redox_Potential σ-donation/π-backbonding Solvent Solvent Polarity Solvent->Redox_Potential Solvation Energy Electrolyte Supporting Electrolyte Electrolyte->Redox_Potential Ion Pairing Metal_Identity Metal Identity (e.g., Ru, Fe, Rh) Metal_Identity->Redox_Potential Intrinsic Properties

Caption: Factors influencing the redox potential of this compound metal complexes.

Discussion and Conclusion

The data presented in this guide clearly demonstrates the significant electronic influence of the this compound ligand on the redox properties of transition metal centers. The six electron-donating methyl groups of HMB increase the electron density on the metal, making the metal center easier to oxidize (less positive or more negative redox potential) compared to its unsubstituted benzene analogue. This effect is evident when comparing the estimated potentials of bis(this compound)iron(II) and bis(benzene)iron(II).

Furthermore, a comparison with cyclopentadienyl (Cp) analogues like ferrocene and ruthenocene reveals that the HMB ligand generally leads to more electron-rich metal centers. For instance, the Fe(II)/Fe(I) reduction of [Fe(η⁶-C₆Me₆)₂]²⁺ occurs at a less negative potential than might be naively expected by simply counting methyl groups, highlighting the complex interplay of electronic and steric effects. The Cp ligand is formally anionic, which also contributes to a more electron-rich metal center compared to the neutral arene ligands.

The choice of metal (Ru, Fe, or Rh) also has a profound impact on the observed redox potentials, as each metal possesses unique intrinsic electronic properties. The experimental conditions, particularly the solvent and supporting electrolyte, can further modulate these potentials through solvation and ion-pairing effects.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.